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  • Product: 3-(Chloromethyl)-5-thien-2-ylisoxazole
  • CAS: 863669-57-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-(Chloromethyl)-5-thien-2-ylisoxazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a viable and robust synthetic pathway for the preparation of 3-(chloromethyl)-5-thien-2-ylisoxazole, a heter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable and robust synthetic pathway for the preparation of 3-(chloromethyl)-5-thien-2-ylisoxazole, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document will delve into the mechanistic underpinnings of each transformation, providing a rationale for the selection of reagents and reaction conditions, and offering detailed experimental protocols.

Strategic Overview of the Synthesis

The synthesis of 3-(chloromethyl)-5-thien-2-ylisoxazole can be efficiently achieved through a three-step sequence, starting from the commercially available 2-acetylthiophene. The overall strategy involves the initial construction of the isoxazole core, followed by the functionalization of the methyl group at the 3-position.

The proposed synthetic pathway is as follows:

  • Claisen-Schmidt Condensation: The synthesis commences with the base-catalyzed condensation of 2-acetylthiophene with a formaldehyde equivalent, such as paraformaldehyde, to yield the α,β-unsaturated ketone, 1-(thiophen-2-yl)prop-2-en-1-one. This reaction, a classic Claisen-Schmidt condensation, extends the carbon chain and introduces the necessary functionality for the subsequent cyclization.

  • Isoxazole Ring Formation: The thiophene-containing chalcone is then subjected to a cyclization reaction with hydroxylamine hydrochloride. This reaction proceeds via a nucleophilic attack of the hydroxylamine on the β-carbon of the enone, followed by an intramolecular cyclization and dehydration to afford the stable aromatic isoxazole ring, yielding 3-methyl-5-(thiophen-2-yl)isoxazole.

  • Free Radical Chlorination: The final step involves the selective chlorination of the methyl group at the 3-position of the isoxazole ring. This is achieved through a free-radical halogenation using N-chlorosuccinimide (NCS) as the chlorine source, typically in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, to furnish the target molecule, 3-(chloromethyl)-5-thien-2-ylisoxazole.

This synthetic approach is logical and relies on well-established and high-yielding chemical transformations, making it a practical route for the laboratory-scale synthesis of the title compound.

Visualizing the Synthetic Pathway

Synthesis_Pathway Start 2-Acetylthiophene Chalcone 1-(Thiophen-2-yl)prop-2-en-1-one Start->Chalcone  Step 1: Claisen-Schmidt (Paraformaldehyde, Base) MethylIsoxazole 3-Methyl-5-(thiophen-2-yl)isoxazole Chalcone->MethylIsoxazole  Step 2: Cyclization (NH2OH·HCl, Base) FinalProduct 3-(Chloromethyl)-5-thien-2-ylisoxazole MethylIsoxazole->FinalProduct  Step 3: Chlorination (NCS, Initiator)

Caption: Overall synthetic route to 3-(chloromethyl)-5-thien-2-ylisoxazole.

Part 1: Synthesis of 1-(Thiophen-2-yl)prop-2-en-1-one (Thiophene Chalcone)

The initial step in the synthesis is the formation of the α,β-unsaturated ketone precursor via a Claisen-Schmidt condensation. This reaction involves the enolate of 2-acetylthiophene attacking a formaldehyde equivalent.

Mechanistic Rationale

The Claisen-Schmidt condensation is a robust method for the formation of carbon-carbon bonds.[1][2] In this specific case, a strong base, such as sodium hydroxide or potassium hydroxide, is used to deprotonate the α-carbon of 2-acetylthiophene, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbon of paraformaldehyde. The resulting aldol addition product readily undergoes base-catalyzed dehydration to yield the thermodynamically stable conjugated system of the chalcone. The choice of an alcoholic solvent, such as ethanol, is common as it effectively solubilizes the reactants and the base.[3]

Claisen_Schmidt_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Dehydration 2-Acetylthiophene 2-Acetylthiophene Enolate Enolate 2-Acetylthiophene->Enolate  Base (-OH) Aldol Adduct Aldol Adduct Enolate->Aldol Adduct + Paraformaldehyde Thiophene Chalcone Thiophene Chalcone Aldol Adduct->Thiophene Chalcone  -H2O

Caption: Mechanism of the Claisen-Schmidt condensation.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
2-Acetylthiophene126.18506.31 g
Paraformaldehyde(30.03)n601.80 g
Ethanol46.07-100 mL
Sodium Hydroxide40.00753.0 g in 30 mL H₂O

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-acetylthiophene (6.31 g, 50 mmol) and ethanol (100 mL). Stir until a homogeneous solution is obtained.

  • In a separate beaker, prepare a solution of sodium hydroxide (3.0 g, 75 mmol) in water (30 mL) and cool it to room temperature.

  • Add the paraformaldehyde (1.80 g, 60 mmol) to the solution of 2-acetylthiophene in ethanol.

  • Slowly add the sodium hydroxide solution to the flask with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, pour the mixture into 200 mL of ice-cold water and acidify with dilute hydrochloric acid until the pH is neutral.

  • The precipitated product is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from ethanol to afford 1-(thiophen-2-yl)prop-2-en-1-one as a solid.

Part 2: Synthesis of 3-Methyl-5-(thiophen-2-yl)isoxazole

The second step involves the construction of the isoxazole ring through the reaction of the synthesized thiophene chalcone with hydroxylamine hydrochloride.

Mechanistic Rationale

The formation of isoxazoles from α,β-unsaturated ketones and hydroxylamine is a well-established cyclization reaction.[4] The reaction is typically carried out in the presence of a base, which serves to neutralize the hydrochloride of hydroxylamine, liberating the free hydroxylamine. The reaction proceeds through a Michael addition of the hydroxylamine to the β-carbon of the chalcone, followed by an intramolecular cyclization of the resulting oxime intermediate and subsequent dehydration to yield the aromatic isoxazole ring.

Isoxazole_Formation Thiophene Chalcone Thiophene Chalcone Michael Adduct Michael Adduct Thiophene Chalcone->Michael Adduct + NH2OH Oxime Intermediate Oxime Intermediate Michael Adduct->Oxime Intermediate Tautomerization Cyclized Intermediate Cyclized Intermediate Oxime Intermediate->Cyclized Intermediate Intramolecular Cyclization 3-Methyl-5-(thiophen-2-yl)isoxazole 3-Methyl-5-(thiophen-2-yl)isoxazole Cyclized Intermediate->3-Methyl-5-(thiophen-2-yl)isoxazole -H2O Chlorination_Mechanism cluster_0 Initiation cluster_1 Propagation AIBN AIBN 2 x Initiator Radical 2 x Initiator Radical AIBN->2 x Initiator Radical Heat Initiator Radical Initiator Radical Isoxazole Radical Isoxazole Radical Initiator Radical->Isoxazole Radical + MethylIsoxazole - Initiator-H Final Product Final Product Isoxazole Radical->Final Product + NCS - Succinimidyl Radical Succinimidyl Radical Succinimidyl Radical Succinimidyl Radical->Isoxazole Radical + MethylIsoxazole - Succinimide

Sources

Exploratory

An In-depth Technical Guide to 3-(Chloromethyl)-5-thien-2-ylisoxazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 3-(Chloromethyl)-5-thien-2-yli...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 3-(Chloromethyl)-5-thien-2-ylisoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. As a key building block, its unique structural features, combining the isoxazole and thiophene moieties with a reactive chloromethyl group, make it a valuable intermediate for the synthesis of a diverse range of functionalized molecules.

Molecular Structure and Physicochemical Properties

3-(Chloromethyl)-5-thien-2-ylisoxazole (CAS No. 863669-57-2) possesses a molecular formula of C₈H₆ClNOS and a molecular weight of 199.66 g/mol .[1] The molecule incorporates a 5-membered isoxazole ring substituted with a chloromethyl group at the 3-position and a thiophene ring at the 5-position. This combination of a reactive electrophilic site (the chloromethyl group) and two distinct aromatic heterocyclic systems imparts a rich and versatile chemical character to the molecule.

Table 1: Physicochemical Properties of 3-(Chloromethyl)-5-thien-2-ylisoxazole

PropertyValueSource
Molecular Formula C₈H₆ClNOS[1]
Molecular Weight 199.66 g/mol [1]
CAS Number 863669-57-2[1]
Predicted XlogP 2.2[2]
Predicted Mass [M+H]⁺: 199.99314 m/z, [M+Na]⁺: 221.97508 m/z[2]

Synthesis of 3-(Chloromethyl)-5-thien-2-ylisoxazole

One of the most common and versatile methods for constructing the isoxazole ring is the reaction of an aldoxime with a suitable three-carbon component.[5][6] A proposed synthetic pathway for 3-(Chloromethyl)-5-thien-2-ylisoxazole involves the reaction of 2-thiophenecarboxaldoxime with a chlorinated three-carbon synthon.

Synthesis_of_3-(Chloromethyl)-5-thien-2-ylisoxazole cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Thiophene_Aldoxime 2-Thiophenecarboxaldoxime Reaction_Arrow -> Thiophene_Aldoxime->Reaction_Arrow Dichloropropene 1,3-Dichloro-2-propene Dichloropropene->Reaction_Arrow Target_Molecule 3-(Chloromethyl)-5-thien-2-ylisoxazole Reaction_Arrow->Target_Molecule Conditions Base (e.g., Et3N) Solvent (e.g., THF) Heat

Figure 1: Proposed synthesis of 3-(Chloromethyl)-5-thien-2-ylisoxazole.

Proposed Experimental Protocol
  • Preparation of 2-Thiophenecarboxaldoxime: To a solution of 2-thiophenecarbaldehyde in ethanol, an aqueous solution of hydroxylamine hydrochloride and a base such as sodium hydroxide or pyridine is added.[5] The reaction mixture is stirred at room temperature until the aldehyde is consumed, as monitored by thin-layer chromatography (TLC). The product, 2-thiophenecarboxaldoxime, can be isolated by extraction and purified by recrystallization.

  • Cycloaddition Reaction: The prepared 2-thiophenecarboxaldoxime is dissolved in an inert solvent like tetrahydrofuran (THF). A base, such as triethylamine, is added to the solution. Subsequently, 1,3-dichloro-2-propene is added dropwise to the reaction mixture. The reaction is then heated to reflux and monitored by TLC for the formation of the desired isoxazole.[7]

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford 3-(Chloromethyl)-5-thien-2-ylisoxazole.

Chemical Reactivity and Synthetic Utility

The primary site of reactivity on 3-(Chloromethyl)-5-thien-2-ylisoxazole is the chloromethyl group, which is an excellent electrophile for nucleophilic substitution reactions.[8] This reactivity makes the compound a valuable intermediate for introducing the 5-(thien-2-yl)isoxazol-3-ylmethyl moiety into a wide range of molecules.

Reactivity_of_3-(Chloromethyl)-5-thien-2-ylisoxazole Reactant 3-(Chloromethyl)-5-thien-2-ylisoxazole Product 3-(Nucleophilomethyl)-5-thien-2-ylisoxazole Reactant->Product + Nu-H Nucleophile Nucleophile (Nu-H) Byproduct H-Cl Product->Byproduct - H-Cl

Figure 2: General nucleophilic substitution on 3-(Chloromethyl)-5-thien-2-ylisoxazole.

Nucleophilic Substitution Reactions

The chlorine atom of the chloromethyl group can be readily displaced by a variety of nucleophiles, including:

  • Alcohols and Phenols: In the presence of a base, alcohols and phenols react to form the corresponding ethers.

  • Thiols: Thiols react to yield thioethers.

  • Amines: Primary and secondary amines can be alkylated to form the corresponding secondary and tertiary amines, respectively.

  • Azides: Sodium azide can be used to introduce an azidomethyl group, which can be further transformed into an amine or participate in click chemistry reactions.

  • Cyanides: Nucleophilic attack by cyanide ions provides a route to introduce a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.

These transformations are typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, often with the addition of a non-nucleophilic base like potassium carbonate or sodium hydride to facilitate the reaction.

Spectroscopic Characterization

While specific spectral data for 3-(Chloromethyl)-5-thien-2-ylisoxazole is not publicly available, the expected spectroscopic signatures can be predicted based on the analysis of closely related structures.[9]

Table 2: Predicted Spectroscopic Data for 3-(Chloromethyl)-5-thien-2-ylisoxazole

TechniquePredicted Chemical Shifts / Signals
¹H NMR - Chloromethyl protons (CH₂Cl): A singlet around δ 4.5-5.5 ppm. For a similar compound, N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, this signal appears at 5.22 ppm.[9]- Isoxazole proton (H-4): A singlet between δ 6.0-7.0 ppm. For 3,5-diphenylisoxazole, the isoxazole proton appears at 6.84 ppm.[10]- Thiophene protons: Doublets and a doublet of doublets in the aromatic region (δ 7.0-8.0 ppm) characteristic of a 2-substituted thiophene ring.
¹³C NMR - Chloromethyl carbon (CH₂Cl): A signal in the range of δ 35-45 ppm. The corresponding carbon in N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide is at 34.9 ppm.[9]- Isoxazole carbons (C-3, C-4, C-5): Signals typically observed between δ 95-175 ppm. For 3,5-diphenylisoxazole, the signals are at 170.3, 162.9, and 97.4 ppm.[10]- Thiophene carbons: Four signals in the aromatic region (δ 120-140 ppm).
Mass Spectrometry The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[9] Predicted m/z values for various adducts are available.[2]
Infrared (IR) Spectroscopy - C-Cl stretch: A band in the region of 600-800 cm⁻¹.- C=N stretch (isoxazole): A sharp absorption around 1600 cm⁻¹.[6]- N-O stretch (isoxazole): An absorption band in the range of 800-900 cm⁻¹.[6]- C-H stretches (aromatic): Bands above 3000 cm⁻¹.

Potential Applications in Drug Discovery and Materials Science

The isoxazole nucleus is a well-established pharmacophore found in numerous clinically approved drugs and biologically active compounds.[6] Similarly, the thiophene ring is a common structural motif in medicinal chemistry. The combination of these two heterocycles in 3-(Chloromethyl)-5-thien-2-ylisoxazole, along with its reactive handle, makes it a promising scaffold for the development of novel therapeutic agents.

Derivatives of 5-(thiophen-2-yl)isoxazoles have been investigated for their potential as anti-cancer agents, particularly against breast cancer cell lines.[11] The isoxazole core can act as a bioisosteric replacement for other functional groups, improving the pharmacokinetic and pharmacodynamic properties of a drug candidate.

In the field of materials science, the rigid, aromatic nature of the isoxazole and thiophene rings suggests that derivatives of this compound could be explored for applications in organic electronics, such as in the development of novel organic semiconductors or fluorescent materials.

Safety and Handling

Potential Hazards:

  • Corrosive: Likely to cause severe skin burns and eye damage.

  • Irritant: May cause respiratory irritation.

  • Harmful: May be harmful if swallowed or in contact with skin.

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

  • Avoid contact with skin, eyes, and clothing.

  • In case of accidental exposure, seek immediate medical attention.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Conclusion

3-(Chloromethyl)-5-thien-2-ylisoxazole is a versatile and valuable building block for organic synthesis. Its straightforward, albeit not yet specifically documented, synthesis and the high reactivity of its chloromethyl group provide access to a wide array of novel, functionalized molecules. The presence of both the isoxazole and thiophene moieties suggests significant potential for the discovery of new compounds with interesting biological activities and material properties. As with all reactive chemical intermediates, proper safety precautions are paramount when handling this compound. This guide serves as a foundational resource for researchers looking to explore the chemistry and applications of this promising heterocyclic compound.

References

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • MDPI. (n.d.). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2024, January 28). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Retrieved from [Link]

  • PubChem. (n.d.). 3-(chloromethyl)-5-(thiophen-2-yl)-1,2-oxazole. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles | Request PDF. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2024, January 28). Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved from [Link]

  • ACG Publications. (2010, July 20). Synthesis and evaluation of a series of 1-substituted tetrazole derivatives as antimicrobial agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • ResearchGate. (n.d.). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Retrieved from [Link]

  • Supporting Information. (n.d.). 3. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 3-(Chloromethyl)-5-thien-2-ylisoxazole (CAS 863669-57-2)

Introduction 3-(Chloromethyl)-5-thien-2-ylisoxazole, with CAS Registry Number 863669-57-2, is a bifunctional heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. Its stru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Chloromethyl)-5-thien-2-ylisoxazole, with CAS Registry Number 863669-57-2, is a bifunctional heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. Its structure, which incorporates a reactive chloromethyl group and a biologically relevant thienyl-isoxazole scaffold, positions it as a versatile building block for the synthesis of a diverse array of more complex molecules. The isoxazole ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[1] The thiophene moiety, a bioisostere of the phenyl ring, often confers enhanced metabolic stability and modified pharmacokinetic properties.[2][3][4]

This technical guide provides a comprehensive overview of 3-(Chloromethyl)-5-thien-2-ylisoxazole, including its synthesis, chemical properties, reactivity, and applications, with a particular focus on its utility in the development of novel therapeutics. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Characterization

A summary of the key chemical and physical properties of 3-(Chloromethyl)-5-thien-2-ylisoxazole is presented in Table 1. While extensive experimental data for this specific compound is not widely published, the properties can be reasonably predicted based on data from structurally similar compounds.

Table 1: Chemical and Physical Properties of 3-(Chloromethyl)-5-thien-2-ylisoxazole

PropertyValueSource/Rationale
CAS Number 863669-57-2Thoreauchem[5]
Molecular Formula C₈H₆ClNOSThoreauchem[5]
Molecular Weight 199.65 g/mol Calculated
Appearance White to off-white solidPredicted based on similar compounds[6]
Melting Point Not reported; likely in the range of 90-120 °CEstimated from related structures[6][7]
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO); sparingly soluble in waterPredicted based on chemical structure[8]
Purity >95%Thoreauchem[5]
Spectroscopic Analysis
  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the chloromethyl protons (CH₂Cl) in the range of δ 4.8-5.3 ppm.[9] The protons of the thiophene ring will appear as a set of multiplets in the aromatic region (δ 7.0-8.0 ppm), and the isoxazole proton will likely be a singlet around δ 6.5-7.0 ppm.[6][7]

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the chloromethyl carbon at approximately δ 35-45 ppm.[9] The carbons of the isoxazole and thiophene rings will resonate in the range of δ 100-170 ppm.[6][7][8]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.[9]

Synthesis and Manufacturing

The synthesis of 3-(Chloromethyl)-5-thien-2-ylisoxazole can be logically achieved through a multi-step sequence, most plausibly involving a [3+2] cycloaddition reaction, a powerful and widely used method for the construction of five-membered heterocyclic rings like isoxazoles.[10][11] While a specific protocol for this exact molecule is not published, a scientifically sound and experimentally viable pathway can be constructed based on established methodologies for analogous compounds.[1]

Proposed Synthetic Pathway

The proposed synthesis commences with the readily available thiophene-2-carbaldehyde and involves the formation of an intermediate nitrile oxide, which then undergoes a cycloaddition reaction with a suitable three-carbon synthon bearing the chloromethyl group.

Synthesis_Pathway Thiophene_Aldehyde Thiophene-2-carbaldehyde Oxime Thiophene-2-carbaldehyde oxime Thiophene_Aldehyde->Oxime NH₂OH·HCl, Base Nitrile_Oxide Thiophene-2-carbonitrile oxide Oxime->Nitrile_Oxide Oxidizing Agent (e.g., NCS, NaOCl) Final_Product 3-(Chloromethyl)-5-thien-2-ylisoxazole Nitrile_Oxide->Final_Product [3+2] Cycloaddition with 3-chloro-1-propyne

Caption: Proposed synthetic pathway for 3-(Chloromethyl)-5-thien-2-ylisoxazole.

Step-by-Step Experimental Protocol (Adapted from established methods)

Step 1: Synthesis of Thiophene-2-carbaldehyde oxime

This initial step involves the condensation of thiophene-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base.

  • To a solution of thiophene-2-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and ethanol, add hydroxylamine hydrochloride (1.1 eq).

  • Add a base, for example, sodium hydroxide or pyridine (1.2 eq), portion-wise while maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield thiophene-2-carbaldehyde oxime.

Step 2: In situ generation of Thiophene-2-carbonitrile oxide and [3+2] Cycloaddition

The isoxazole ring is formed in this key step through the reaction of the in situ generated nitrile oxide with 3-chloro-1-propyne.

  • Dissolve the thiophene-2-carbaldehyde oxime (1.0 eq) in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a chlorinating/oxidizing agent, such as N-chlorosuccinimide (NCS) or an aqueous solution of sodium hypochlorite (bleach), dropwise to the solution.[1] This will generate the thiophene-2-carbohydroximoyl chloride intermediate, which then eliminates HCl in the presence of a base to form the thiophene-2-carbonitrile oxide.

  • In the same reaction vessel, add 3-chloro-1-propyne (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 3-(Chloromethyl)-5-thien-2-ylisoxazole.

Chemical Reactivity and Applications in Drug Discovery

The primary utility of 3-(Chloromethyl)-5-thien-2-ylisoxazole in drug discovery stems from the high reactivity of the chloromethyl group. This group acts as an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the facile introduction of diverse functional groups and the construction of larger, more complex molecules.

Reactivity_and_Derivatization Starting_Material 3-(Chloromethyl)-5-thien-2-ylisoxazole Amine_Derivative Amine Derivatives Starting_Material->Amine_Derivative R₂NH Thiol_Derivative Thiol Derivatives Starting_Material->Thiol_Derivative RSH Phenol_Derivative Phenol/Alcohol Derivatives Starting_Material->Phenol_Derivative ROH Other_Nucleophiles Other Nucleophiles (e.g., Azides, Cyanides) Starting_Material->Other_Nucleophiles Nu⁻

Caption: Reactivity of 3-(Chloromethyl)-5-thien-2-ylisoxazole with various nucleophiles.

Nucleophilic Substitution Reactions

The chloromethyl group is susceptible to Sₙ2 displacement by a variety of nucleophiles, including:

  • Amines: Reaction with primary or secondary amines in the presence of a base yields the corresponding aminomethyl derivatives. These derivatives are valuable for introducing basic centers, which can improve aqueous solubility and allow for salt formation, both desirable properties for drug candidates.[12]

  • Thiols: Thiols react readily with the chloromethyl group to form thioether linkages.[13][14] This reaction is often used to append the thienyl-isoxazole moiety to cysteine-containing peptides or proteins, or to introduce sulfur-containing functional groups.

  • Alcohols and Phenols: In the presence of a suitable base, alcohols and phenols can displace the chloride to form ether derivatives. This allows for the connection of the core scaffold to other aromatic or aliphatic systems through an ether linkage.[12]

This versatile reactivity makes 3-(Chloromethyl)-5-thien-2-ylisoxazole a key intermediate in the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. The thienyl-isoxazole core has been explored for a range of biological activities, including as kinase inhibitors and anticancer agents.[2]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 3-(Chloromethyl)-5-thien-2-ylisoxazole is not widely available, it is prudent to handle this compound with care, following standard laboratory safety procedures for potentially hazardous chemicals. Based on the safety profiles of structurally related chloromethylated heterocyclic compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

3-(Chloromethyl)-5-thien-2-ylisoxazole is a valuable and versatile building block for chemical synthesis and drug discovery. Its straightforward, albeit not yet published in detail, synthetic route and the high reactivity of its chloromethyl group allow for the creation of a wide range of derivatives. The presence of the thienyl-isoxazole scaffold, a motif of known pharmacological importance, further enhances its potential for the development of novel therapeutic agents. Researchers and scientists working in medicinal chemistry are encouraged to explore the utility of this compound in their synthetic and drug discovery endeavors.

References

  • Supporting Information for a relevant article.
  • Beilstein Journal of Organic Chemistry. (2023). Supporting Information for Lewis acid-promoted direct synthesis of isoxazole derivatives. [Link]

  • Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society.
  • NMR Spectra of Products. The Royal Society of Chemistry.
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  • CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
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Exploratory

Topic: 3-(Chloromethyl)-5-thien-2-ylisoxazole: A Comprehensive Analysis of Molecular Structure and Conformation

An In-Depth Technical Guide for Drug Development Professionals Abstract The strategic combination of isoxazole and thiophene heterocycles within a single molecular framework has yielded numerous compounds of significant...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The strategic combination of isoxazole and thiophene heterocycles within a single molecular framework has yielded numerous compounds of significant pharmacological interest.[1][2] This guide focuses on 3-(Chloromethyl)-5-thien-2-ylisoxazole, a molecule that marries the proven bioactivity of the 5-thienylisoxazole core with a synthetically versatile chloromethyl handle. A profound understanding of this molecule's three-dimensional structure and conformational preferences is a critical prerequisite for its successful application in rational drug design. The spatial arrangement of the thiophene and isoxazole rings dictates the molecule's steric and electronic profile, which in turn governs its potential interactions with biological targets. This document provides a detailed exploration of the structural and conformational landscape of 3-(Chloromethyl)-5-thien-2-ylisoxazole, outlining both predictive computational methods and definitive experimental protocols for its characterization.

Core Molecular Architecture

The structure of 3-(Chloromethyl)-5-thien-2-ylisoxazole is a bi-aryl type system, built upon a central isoxazole ring. Key substitutions on this scaffold define its chemical character and potential utility.

  • Isoxazole Core: A five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This ring is a common motif in medicinal chemistry, often acting as a bioisosteric replacement for other functional groups to improve metabolic stability or binding affinity.

  • 3-Position: The Chloromethyl Group (-CH₂Cl): This functional group is a reactive electrophile, making the molecule a valuable building block, or synthon. It allows for facile nucleophilic substitution reactions, enabling the covalent attachment of this scaffold to other molecules or the generation of diverse chemical libraries for screening.[3][4]

  • 5-Position: The Thien-2-yl Group: The thiophene ring, linked at its C2 position, is a well-established pharmacophore found in numerous approved drugs. Its presence significantly influences the electronic properties and biological activity profile of the molecule. Structure-activity relationship (SAR) studies on related compounds have often highlighted the importance of a 5-(thiophen-2-yl)isoxazole moiety for potent biological effects.[1]

Both the isoxazole and thiophene rings are inherently planar due to their aromaticity. The molecule's overall topography is therefore principally defined by the degree of rotational freedom around the single C-C bond connecting these two rings.

Table 1: Key Molecular Identifiers

PropertyValue
IUPAC Name 3-(chloromethyl)-5-(thiophen-2-yl)isoxazole
Molecular Formula C₈H₆ClNOS
Molecular Weight 200.66 g/mol
CAS Number Not publicly indexed; analogous structures are reported.

The Conformational Landscape: A Tale of Two Rings

The conformation of a bi-aryl system like 3-(Chloromethyl)-5-thien-2-ylisoxazole is dominated by the torsional or dihedral angle around the pivot bond linking the two aromatic rings. The interplay between steric hindrance and the drive for electronic conjugation determines the molecule's preferred spatial orientation and the energy barrier to rotation.[5][6]

Two primary planar conformations represent the energetic minima:

  • Syn-Conformation: The sulfur atom of the thiophene ring and the oxygen atom of the isoxazole ring lie on the same side of the pivot bond.

  • Anti-Conformation: The sulfur and oxygen atoms are positioned on opposite sides of the pivot bond.

In the absence of specific intramolecular hydrogen bonds, the anti conformation is often energetically favored in related bi-heterocyclic systems as it minimizes steric and electrostatic repulsion between the heteroatoms.[7] However, the true global minimum and the height of the rotational energy barrier must be determined empirically or through high-level computation, as subtle electronic and solvent effects can influence the outcome.

Methodologies for Structural and Conformational Elucidation

A robust understanding of the molecule's conformation requires a synergistic approach, combining theoretical prediction with experimental validation.

PART 3.1: Computational Chemistry: Predicting the Energetic Landscape

Computational modeling, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the most stable conformers and mapping the potential energy surface associated with inter-ring rotation.

Experimental Protocol: DFT-Based Conformational Analysis

  • Initial Structure Generation: Construct the 2D structure of 3-(Chloromethyl)-5-thien-2-ylisoxazole and convert it to an initial 3D model. Perform a preliminary geometry optimization using a computationally inexpensive molecular mechanics force field (e.g., MMFF94).

  • Potential Energy Surface (PES) Scan:

    • Rationale: To systematically explore all possible rotational conformations and identify energy minima (stable conformers) and maxima (transition states).

    • Procedure: Define the dihedral angle around the isoxazole-thiophene C-C bond as the reaction coordinate. Perform a "relaxed" scan, rotating this bond in increments (e.g., 10-15°) from 0° to 360°. At each step, the dihedral angle is held fixed while all other geometric parameters are allowed to relax to their energetic minimum. This is typically done at a moderate level of theory (e.g., B3LYP/6-31G(d)).

  • Refinement of Stationary Points: From the PES scan, identify the coordinates corresponding to the lowest energy conformers. Perform a full, unconstrained geometry optimization on these structures using a higher-level basis set (e.g., B3LYP/def2-TZVP) to obtain a more accurate structure and energy.

  • Vibrational Frequency Analysis:

    • Rationale: To confirm the nature of the optimized structures. A true energy minimum will have zero imaginary frequencies, while a transition state (rotational barrier) will have exactly one imaginary frequency.

    • Procedure: Perform a frequency calculation at the same level of theory used for the final optimization.

  • Data Interpretation: Analyze the relative Gibbs free energies of the stable conformers to determine their predicted population distribution at a given temperature. The energy of the transition state relative to the global minimum provides the rotational barrier.

Mandatory Visualization: Computational Workflow

G cluster_0 Structure Preparation cluster_1 Conformational Search cluster_2 Refinement & Validation start Generate 3D Structure mm_opt Pre-optimize (Molecular Mechanics) start->mm_opt pes_scan Perform Relaxed PES Scan (DFT) Rotate Isoxazole-Thiophene Bond mm_opt->pes_scan dft_opt Full Optimization of Minima (High-Level DFT) pes_scan->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc analysis Analyze Energies & Structures (ΔG, Rotational Barrier) freq_calc->analysis caption Workflow for DFT-based conformational analysis.

Caption: Workflow for DFT-based conformational analysis.

PART 3.2: Experimental Validation: From Solid State to Solution

While computation provides a powerful predictive model, experimental data is the ultimate arbiter of structure.

A. Single-Crystal X-ray Diffraction: The Solid-State Benchmark

This technique provides an unambiguous, high-resolution map of the molecule's atomic positions in the crystalline solid state, revealing precise bond lengths, angles, and the specific conformation adopted within the crystal lattice.[8][9][10]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth (Self-Validating Step): The ability to grow high-quality, single crystals is the first validation of sample purity. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: A suitable crystal is mounted on a diffractometer. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The phase problem is solved to generate an initial electron density map, from which an initial molecular model is built. This model is then refined against the experimental data until the calculated and observed diffraction patterns converge, yielding the final, precise atomic coordinates.

B. NMR Spectroscopy: Probing the Solution-State Conformation

NMR provides invaluable information about the molecule's structure and dynamics in solution, which is often more biologically relevant than the solid state. The Nuclear Overhauser Effect (NOE) is particularly powerful for conformational analysis.[11][12]

  • The NOE Principle: The NOE is the transfer of nuclear spin polarization from one nucleus to another through space. Its magnitude is inversely proportional to the sixth power of the distance between the nuclei (NOE ∝ 1/r⁶), making it extremely sensitive to short interatomic distances (typically < 5 Å).[12]

  • Application: By running a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, one can detect spatial correlations between protons. A cross-peak between a proton on the isoxazole ring (e.g., H4) and a proton on the thiophene ring would be definitive proof of their spatial proximity, allowing for the direct assignment of the predominant solution-state conformation (syn vs. anti).

Mandatory Visualization: Experimental Validation Workflow

G cluster_0 Solid-State Analysis cluster_1 Solution-State Analysis synthesis Synthesize & Purify Compound crystal Grow Single Crystals synthesis->crystal dissolve Dissolve in Deuterated Solvent synthesis->dissolve xray X-ray Diffraction Data Collection crystal->xray solid_structure Determine Solid-State Conformation xray->solid_structure nmr Acquire 2D NOESY NMR Spectrum dissolve->nmr solution_structure Determine Predominant Solution Conformation nmr->solution_structure caption Experimental workflow for structural validation.

Caption: Experimental workflow for structural validation.

Implications for Drug Design and Development

Defining the conformational preferences of 3-(Chloromethyl)-5-thien-2-ylisoxazole is critical for advancing its use in drug discovery programs.

  • Structure-Based Drug Design: Knowledge of the low-energy conformer is essential for accurate molecular docking simulations. A molecule that must adopt a high-energy conformation to fit into a protein's active site will exhibit poor binding affinity.

  • Pharmacophore Modeling: The 3D arrangement of heteroatoms and functional groups defines the pharmacophore. An accurate conformational model ensures that subsequent lead optimization efforts are based on a biologically relevant structure.

  • Structure-Activity Relationships (SAR): Understanding the molecule's inherent conformational bias helps to rationalize why certain synthetic modifications enhance or diminish biological activity. It provides a three-dimensional context for interpreting SAR data.[1][13]

Conclusion

3-(Chloromethyl)-5-thien-2-ylisoxazole is a promising heterocyclic scaffold with significant potential for medicinal chemistry. Its utility, however, is intrinsically linked to its three-dimensional structure. A comprehensive conformational analysis, integrating the predictive power of high-level computational modeling with the empirical certainty of X-ray crystallography and solution-state NMR, is not merely a characterization exercise but a foundational step in the rational design of novel therapeutics. The methodologies detailed herein provide a robust framework for elucidating the structural nuances of this and related bi-aryl systems, thereby accelerating the journey from molecular concept to clinical candidate.

References

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  • Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. PubMed, National Institutes of Health.[Link]

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  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI.[Link]

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  • The lowest energy conformations and the rotation barrier of... ResearchGate.[Link]

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  • Reference-free NOE NMR analysis. National Center for Biotechnology Information (PMC).[Link]

  • Barrier to Methyl Internal Rotation and Equilibrium Structure of 2-Methylthiophene Determined by Microwave Spectroscopy. MDPI.[Link]

  • NMR Nuclear Overhauser Effect for Protein Structure Determination. YouTube.[Link]

  • N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. MDPI.[Link]

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Foundational

Reactivity of the chloromethyl group in 3-(Chloromethyl)-5-thien-2-ylisoxazole

An In-Depth Technical Guide to the Reactivity of the Chloromethyl Group in 3-(Chloromethyl)-5-thien-2-ylisoxazole Abstract The 3-(chloromethyl)-5-thien-2-ylisoxazole scaffold represents a confluence of two pharmacologica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Chloromethyl Group in 3-(Chloromethyl)-5-thien-2-ylisoxazole

Abstract

The 3-(chloromethyl)-5-thien-2-ylisoxazole scaffold represents a confluence of two pharmacologically significant heterocycles: isoxazole and thiophene.[1][2][3] This guide provides a detailed exploration of the reactivity of the chloromethyl group at the 3-position of the isoxazole ring. This functional group serves as a highly versatile synthetic handle, enabling a wide array of structural modifications through nucleophilic substitution. We will dissect the electronic factors governing this reactivity, present detailed protocols for key transformations, and offer insights into the practical application of this chemistry for drug discovery and development professionals.

Introduction: The Strategic Importance of the Thienylisoxazole Core

The isoxazole ring is a cornerstone in medicinal chemistry, valued for its metabolic stability and ability to participate in hydrogen bonding, contributing to its presence in drugs like the anti-inflammatory valdecoxib and the immunosuppressant leflunomide.[1][2][4] Similarly, the thiophene ring is a well-established bioisostere for the phenyl group, found in numerous therapeutics, including the antiplatelet agent ticlopidine.[1] The combination of these two rings into a single molecule, 3-(chloromethyl)-5-thien-2-ylisoxazole (CAS 863669-57-2), creates a privileged scaffold for library synthesis.[5][6] The chloromethyl group, in particular, is the lynchpin for derivatization, acting as a potent electrophile for the introduction of diverse functional groups.

Fundamental Principles of Reactivity

The synthetic utility of 3-(chloromethyl)-5-thien-2-ylisoxazole is primarily dictated by the high reactivity of the C-Cl bond in nucleophilic substitution reactions. This reactivity is a product of several converging electronic and structural factors.

  • The Chloromethyl Group: The carbon atom is attached to a highly electronegative chlorine atom, which polarizes the C-Cl bond, inducing a partial positive charge (δ+) on the carbon. This makes it an excellent electrophilic center. Furthermore, chloride is a stable anion and therefore a good leaving group, facilitating its displacement by a wide range of nucleophiles.

  • Electronic Influence of the Isoxazole Ring: The isoxazole ring is an electron-withdrawing heterocycle due to the electronegativity of its constituent nitrogen and oxygen atoms. This property further enhances the electrophilicity of the adjacent chloromethyl carbon, activating it for nucleophilic attack. This is analogous to the reactivity of benzylic halides.

  • Reaction Mechanism: The reactions predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[7] This involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry (though the starting material is achiral) and displacement of the chloride ion in a single, concerted step. The primary nature of the carbon center sterically favors this pathway over a stepwise SN1 mechanism.

Synthesis of the Core Scaffold

While various methods exist for the synthesis of 3,5-disubstituted isoxazoles, a highly effective and regioselective approach involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.[8] For the synthesis of 3-(chloromethyl)-5-thien-2-ylisoxazole, this would involve the in-situ generation of chloroacetonitrile oxide from chloroaldoxime, which then reacts with 2-ethynylthiophene.

G A Chloroaldoxime C Chloroacetonitrile Oxide (Intermediate) A->C In situ generation B Base (e.g., NaHCO3) Chlorinating Agent (e.g., NCS) E 3-(Chloromethyl)-5-thien-2-ylisoxazole C->E D 2-Ethynylthiophene D->E

Caption: Proposed synthesis workflow for 3-(chloromethyl)-5-thien-2-ylisoxazole.

Key Nucleophilic Substitution Reactions: A Gateway to Diverse Derivatives

The chloromethyl group is a versatile anchor for introducing a variety of functionalities. The following sections detail protocols for its reaction with common classes of nucleophiles. These protocols are based on established methodologies for similar chloromethyl-substituted heterocycles.[9][10][11][12]

G cluster_O O-Nucleophiles cluster_N N-Nucleophiles cluster_S S-Nucleophiles cluster_X Other Nucleophiles Core 3-(Chloromethyl)- 5-thien-2-ylisoxazole O_prod Ethers Core->O_prod Williamson Ether Synthesis N_prod Substituted Amines Core->N_prod Amination S_prod Thioethers Core->S_prod Thioetherification X_prod Nitriles, Azides Core->X_prod Functional Group Interconversion O_nuc R-OH / R-O⁻ (Alcohols, Phenols) N_nuc R₂NH (Amines) S_nuc R-SH / R-S⁻ (Thiols) X_nuc CN⁻, N₃⁻ (Cyanide, Azide)

Caption: Reactivity map of 3-(chloromethyl)-5-thien-2-ylisoxazole with various nucleophiles.

Reactions with O-Nucleophiles: Ether Synthesis

The reaction with alcohols or phenols, typically in the presence of a base, follows the Williamson ether synthesis pathway to yield the corresponding ethers.[10]

Experimental Protocol: Synthesis of 3-(Phenoxymethyl)-5-thien-2-ylisoxazole

  • Reagent Preparation: To a solution of phenol (1.2 eq.) in a suitable aprotic polar solvent such as DMF or acetonitrile, add a base like potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.2 eq., use with caution) at 0 °C. Stir the mixture for 30 minutes to form the phenoxide.

  • Addition of Electrophile: Add a solution of 3-(chloromethyl)-5-thien-2-ylisoxazole (1.0 eq.) in the same solvent dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive alcohols, heating to 50-80 °C may be necessary.

  • Work-up: Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent like ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reactions with S-Nucleophiles: Thioether Synthesis

Thiols are excellent nucleophiles and react readily with the chloromethyl group to form stable thioethers. The reaction is often carried out in the presence of a mild base to deprotonate the thiol.

Experimental Protocol: Synthesis of 3-((Benzylthio)methyl)-5-thien-2-ylisoxazole

  • Reagent Preparation: Dissolve 3-(chloromethyl)-5-thien-2-ylisoxazole (1.0 eq.) and benzyl thiol (1.1 eq.) in ethanol or THF.

  • Base Addition: Add a base such as triethylamine (Et₃N, 1.5 eq.) or sodium carbonate (Na₂CO₃, 2.0 eq.) to the mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting crude thioether can be purified by silica gel chromatography if necessary.

Reactions with N-Nucleophiles: Amine Synthesis

Primary and secondary amines are effective nucleophiles for displacing the chloride, leading to the formation of secondary and tertiary amines, respectively. These reactions are fundamental in medicinal chemistry for introducing basic nitrogen centers that can improve solubility and form salts.[8][9]

Experimental Protocol: Synthesis of N-Benzyl-1-(5-(thiophen-2-yl)isoxazol-3-yl)methanamine

  • Setup: In a round-bottom flask, dissolve 3-(chloromethyl)-5-thien-2-ylisoxazole (1.0 eq.) in a solvent such as acetonitrile or THF.

  • Addition of Nucleophile: Add benzylamine (2.2 eq.). The excess amine acts as both the nucleophile and a base to neutralize the HCl formed during the reaction. Alternatively, use 1.1 eq. of the amine with an external base like K₂CO₃ (1.5 eq.).

  • Reaction: Stir the mixture at room temperature or heat to reflux (40-60 °C) for 6-18 hours until TLC indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture and remove the solvent in vacuo. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

Comparative Data Summary

The choice of nucleophile, solvent, and temperature significantly impacts reaction outcomes. The following table provides a comparative summary of typical conditions for various nucleophilic substitution reactions.

Nucleophile ClassExample NucleophileBaseSolventTypical Temp. (°C)Typical Time (h)
O-Nucleophiles PhenolK₂CO₃, NaHDMF, ACN25 - 8012 - 24
S-Nucleophiles Benzyl ThiolEt₃N, Na₂CO₃EtOH, THF254 - 12
N-Nucleophiles BenzylamineExcess Amine / K₂CO₃ACN, THF25 - 606 - 18
N-Nucleophiles MorpholineK₂CO₃DMF25 - 508 - 16
Other Sodium Azide (NaN₃)NoneDMSO, DMF25 - 504 - 8
Other Sodium Cyanide (NaCN)NoneDMSO50 - 8012 - 24

Conclusion

3-(Chloromethyl)-5-thien-2-ylisoxazole is a highly valuable building block for chemical synthesis and drug discovery. The chloromethyl group is an activated electrophilic center, readily undergoing SN2 reactions with a broad spectrum of oxygen, sulfur, and nitrogen nucleophiles. Understanding the principles governing its reactivity allows researchers to rationally design and execute syntheses of complex molecular libraries based on the thienylisoxazole core. The protocols and data presented in this guide serve as a foundational resource for scientists aiming to leverage the synthetic potential of this versatile scaffold.

References

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Exploratory

Stability and degradation of 3-(Chloromethyl)-5-thien-2-ylisoxazole

An In-depth Technical Guide to the Stability and Degradation of 3-(Chloromethyl)-5-thien-2-ylisoxazole Abstract This technical guide provides a comprehensive analysis of the potential stability and degradation pathways o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Degradation of 3-(Chloromethyl)-5-thien-2-ylisoxazole

Abstract

This technical guide provides a comprehensive analysis of the potential stability and degradation pathways of 3-(Chloromethyl)-5-thien-2-ylisoxazole, a heterocyclic compound of interest for researchers and drug development professionals. Lacking extensive empirical data in public literature, this document establishes a predictive framework based on the intrinsic reactivity of its constituent functional moieties: the isoxazole ring, the thiophene ring, and the chloromethyl group. We delineate potential degradation mechanisms under hydrolytic, oxidative, thermal, and photolytic stress conditions. Furthermore, this guide presents detailed, field-proven protocols for conducting forced degradation studies and developing a stability-indicating analytical method. The causal relationships behind experimental choices are explained to provide a self-validating system for stability assessment. All discussions are grounded in authoritative chemical principles and supported by scientific literature.

Introduction: A Molecule of Three Reactive Centers

3-(Chloromethyl)-5-thien-2-ylisoxazole is a multifunctional heterocyclic compound. Its structure, characterized by CAS number 863669-57-2 and molecular formula C₈H₆ClNOS, presents a unique convergence of three chemically distinct and reactive centers:

  • The Isoxazole Ring: A five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. The N-O bond is inherently labile and susceptible to cleavage under various stress conditions, including acid/base catalysis and photolysis.[1][2]

  • The Thiophene Ring: A sulfur-containing aromatic heterocycle. The sulfur atom is a nucleophilic center and prone to oxidation, which can alter the electronic properties and stability of the entire molecule.[3][4][5]

  • The Chloromethyl Group: An alkyl halide attached to the isoxazole ring. This group is a potent electrophilic site, making it highly susceptible to nucleophilic substitution reactions, most notably hydrolysis.[6][7]

The interplay of these three moieties dictates the overall stability profile of the molecule. This guide serves to elucidate these liabilities, providing a robust scientific framework for predicting degradation pathways, designing comprehensive stability studies, and developing the necessary analytical tools for accurate assessment.

Predicted Degradation Pathways and Mechanistic Insights

Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of a molecule.[8][9][10] The following sections detail the predicted degradation pathways for 3-(Chloromethyl)-5-thien-2-ylisoxazole under standard stress conditions.

Hydrolytic Degradation

Hydrolysis is anticipated to be a primary degradation route due to the presence of the reactive chloromethyl group and the isoxazole ring's susceptibility to pH-dependent cleavage.

  • Causality & Mechanism:

    • Neutral & Acidic Conditions: The primary reaction is expected to be the SN2 (or SN1-like, depending on solvent polarity) substitution of the chloride ion by water, yielding the corresponding alcohol, (5-(thiophen-2-yl)isoxazol-3-yl)methanol. This reaction is common for benzylic-like halides.

    • Basic Conditions: Base-catalyzed hydrolysis of the chloromethyl group will be significantly accelerated. Concurrently, isoxazole rings are known to undergo base-catalyzed ring opening to form α-cyanoenolates or other degradation products.[11] This pathway represents a more severe degradation route, fundamentally altering the core structure. The pH-rate profiles for similar isoxazole derivatives often show maximal stability in the neutral pH region, with specific acid and base catalysis observed at the extremes.[2]

parent 3-(Chloromethyl)-5-thien-2-ylisoxazole hydrolysis_product (5-(thiophen-2-yl)isoxazol-3-yl)methanol (Primary Product) parent->hydrolysis_product H₂O (pH 1-7) Nucleophilic Substitution ring_opening_product α-Cyanoenolate / Ring-Opened Species (Secondary, Base-Catalyzed) parent->ring_opening_product NaOH (pH > 10) Base-Catalyzed Ring Opening

Caption: Predicted hydrolytic degradation routes for the target molecule.

Oxidative Degradation

The thiophene ring is the most likely site of oxidative attack.

  • Causality & Mechanism: The electron-rich sulfur atom in the thiophene ring is susceptible to oxidation by agents like hydrogen peroxide (H₂O₂) or peroxy acids. This typically leads to the formation of a thiophene-S-oxide and subsequently a sulfone.[3][4] These oxidized species are often less stable and may undergo further reactions, such as dimerization.[4] While the isoxazole ring is generally stable to oxidation, extreme conditions could potentially lead to its degradation.

parent 3-(Chloromethyl)-5-thien-2-ylisoxazole sulfoxide Thiophene-S-oxide Derivative parent->sulfoxide [O] e.g., H₂O₂ sulfone Thiophene-S,S-dioxide (Sulfone) Derivative sulfoxide->sulfone [O] (Further Oxidation)

Caption: Predicted oxidative degradation pathway via the thiophene moiety.

Thermal Degradation

High temperatures can provide the activation energy needed to cleave the weakest bonds in the molecule, primarily within the isoxazole ring.

  • Causality & Mechanism: Theoretical and experimental studies on isoxazole pyrolysis show that the primary thermal degradation pathway involves the cleavage of the N-O bond.[12] This leads to a cascade of rearrangements, potentially forming intermediates like vinylnitrenes, which can then decompose into smaller, more stable molecules such as nitriles and carbon monoxide.[12][13][14] The specific products will depend on the substitution pattern and the precise temperature conditions.

Photolytic Degradation

Exposure to light, particularly UV light, can induce photochemical reactions, with the isoxazole ring being a known photosensitive chromophore.

  • Causality & Mechanism: Isoxazoles are known to undergo photoisomerization upon irradiation. A common pathway involves rearrangement to a carbonyl-2H-azirine intermediate, which can then either revert to the isoxazole or further rearrange to an oxazole.[1][15] The efficiency and outcome of this photoisomerization are highly dependent on the substituents and the wavelength of light used.[15] The thiophene ring is also known to be photochemically active, though typically less so than the isoxazole.

Experimental Protocols for Stability Assessment

The following protocols provide a robust framework for conducting forced degradation studies. These studies are crucial for developing and validating a stability-indicating analytical method.[16][17]

General Experimental Workflow

The overall process involves subjecting the compound to various stress conditions, followed by analysis to quantify the remaining parent compound and identify major degradation products.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT) prep->base neutral Neutral Hydrolysis (Water, 60°C) prep->neutral oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal (Solid) (80°C) prep->thermal photo Photolytic (ICH Option 1/2) prep->photo quench Quench Reaction & Dilute to Target Conc. acid->quench base->quench neutral->quench oxidation->quench thermal->quench photo->quench hplc HPLC-UV Analysis (Quantify Parent & Degradants) quench->hplc ms LC-MS Analysis (Identify Degradant m/z) hplc->ms

Caption: General workflow for conducting forced degradation studies.

Protocol: Forced Degradation Study

Objective: To generate degradation products and assess the intrinsic stability of 3-(Chloromethyl)-5-thien-2-ylisoxazole. An ideal study aims for 10-20% degradation of the active substance.[16]

Materials:

  • 3-(Chloromethyl)-5-thien-2-ylisoxazole (API)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric Acid (HCl), 1.0 M

  • Sodium Hydroxide (NaOH), 1.0 M

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Calibrated oven, photostability chamber, pH meter

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the API in a 50:50 ACN:Water mixture.

  • Stress Conditions (execute in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Store at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Store at room temperature (due to expected high reactivity).

    • Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of water. Store at 60°C.

    • Oxidative: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 3% H₂O₂. Store at room temperature, protected from light.

    • Thermal: Store a known quantity of solid API in a vial at 80°C.

    • Photolytic: Expose solid API and the stock solution to light conditions as specified in ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 2, 6, 12, 24 hours). The goal is to find a time point with detectable degradation.

  • Sample Quenching:

    • For acid samples, neutralize with an equimolar amount of NaOH.

    • For base samples, neutralize with an equimolar amount of HCl.

    • Dilute all samples to a final concentration of ~0.1 mg/mL with mobile phase for analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 3.3).

Protocol: Stability-Indicating HPLC-UV Method Development

Objective: To develop a chromatographic method capable of separating the parent API from all process impurities and degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV Diode Array Detector (DAD), monitor at 254 nm and collect spectra from 200-400 nm.

  • Injection Volume: 10 µL

Method Validation Rationale:

  • Specificity: The most critical parameter. Inject all stressed samples. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak. Peak purity analysis using the DAD is essential to confirm that the parent peak is spectrally pure in all degraded samples.[8][10]

  • Linearity, Accuracy, Precision, LOD/LOQ: These parameters should be validated as per ICH Q2(R1) guidelines once the method's specificity is confirmed.

Data Presentation and Interpretation

All quantitative results from the forced degradation study should be summarized for clear interpretation.

Table 1: Summary of Forced Degradation Results

Stress ConditionDuration (hrs)Assay of Parent (%)Area % of Major DegradantRRT of Major Degradant
Control (t=0)0100.0N/AN/A
0.1 M HCl, 60°C2488.59.80.75
0.1 M NaOH, RT682.115.21.32
Water, 60°C2497.21.50.75
3% H₂O₂, RT1285.711.41.15
Thermal (Solid), 80°C4899.1<0.5-
Photolytic (Solution)2491.37.10.92

Note: Data presented are hypothetical and for illustrative purposes only.

Interpretation:

  • The molecule shows significant degradation under basic and oxidative conditions.

  • The primary degradant in acidic and neutral hydrolysis appears to be the same (RRT 0.75), likely the hydroxymethyl derivative.

  • The degradants formed under basic (RRT 1.32) and oxidative (RRT 1.15) conditions are distinct, suggesting different mechanisms (ring-opening and S-oxidation, respectively).

  • The compound is relatively stable to dry heat but shows some photosensitivity.

Conclusion

The stability profile of 3-(Chloromethyl)-5-thien-2-ylisoxazole is governed by the inherent reactivity of its three key functional groups. This guide establishes a scientifically grounded prediction of its primary degradation liabilities, which are anticipated to be hydrolysis of the chloromethyl group , oxidation of the thiophene ring , and pH-dependent cleavage of the isoxazole ring . The provided protocols for forced degradation and HPLC method development offer a comprehensive and self-validating framework for researchers to empirically confirm these predictions, identify and characterize degradation products, and ultimately ensure the quality and stability of materials used in research and development.

References

  • Higgins, J., Zhou, X., & Liu, R. (1997). Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. The Journal of Physical Chemistry A, 101(39), 7231–7235. [Link]

  • Rowlinson, B., et al. (2023). The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. ChemBioChem. [Link]

  • Nunes, C. M., et al. (2011). The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix isolation and computational study. Journal of the American Chemical Society, 133(46), 18911-23. [Link]

  • Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726. Drug Metabolism and Disposition, 31(10), 1240-50. (Simulated from ResearchGate view). [Link]

  • Rowlinson, B., et al. (2023). The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes. ChemBioChem. (Simulated from ResearchGate view). [Link]

  • Xu, P., et al. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Trends in Microbiology, 14(9), 398-405. [Link]

  • Nunes, C. M., et al. (2011). The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study. Journal of the American Chemical Society. (Simulated from ResearchGate view). [Link]

  • Padwa, A., et al. (2011). Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization. The Journal of Organic Chemistry. [Link]

  • WHO (2002). Sulfur-Containing Heterocyclic Compounds. JECFA Food Additives Series 50. [Link]

  • Lifshitz, A., et al. (1995). Thermal decomposition of 5-methylisoxazole. Experimental and modeling study. The Journal of Physical Chemistry, 99(8), 2411–2417. [Link]

  • Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Sharma, G., & Saini, S. (2016). Forced Degradation Studies. MedCrave. [Link]

  • Lougee, M. G., et al. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. ACS Chemical Biology. [Link]

  • Molbase. (n.d.). 3-Chloromethyl-5-thiophen-2-yl-isoxazole. [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]

  • Al-Tel, T. H. (2018). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Letters in Organic Chemistry. (Simulated from ResearchGate view). [Link]

  • Statelova, M., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules. [Link]

  • Longhi, M. R., et al. (1991). Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions. Journal of Pharmaceutical Sciences, 80(6), 573-7. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Li, S., et al. (2015). Synthesis and Properties of 1-(3,5-dimethyl-4-isoxazole)-2-(2-methyl-(5-ethynyl)-3-thienyl)perfluorocyclopentene. Advanced Materials Research. (Simulated from ResearchGate view). [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Shilova, A. N., et al. (2022). Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Chemistry of Heterocyclic Compounds. (Simulated from ResearchGate view). [Link]

  • Lougee, M. G., et al. (2023). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv. [Link]

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Foundational

A Technical Guide to the Physicochemical Characterization of 3-(Chloromethyl)-5-thien-2-ylisoxazole

This guide provides an in-depth analysis of the essential physical properties of 3-(Chloromethyl)-5-thien-2-ylisoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. As direct experim...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the essential physical properties of 3-(Chloromethyl)-5-thien-2-ylisoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. As direct experimental data for this specific molecule is not extensively published, this document outlines the fundamental principles and detailed experimental protocols for determining its melting point and solubility profile. This approach ensures scientific rigor and provides researchers with the necessary tools for its accurate characterization.

Introduction to 3-(Chloromethyl)-5-thien-2-ylisoxazole

3-(Chloromethyl)-5-thien-2-ylisoxazole (CAS No. 863669-57-2) is a substituted isoxazole featuring a chloromethyl group at the 3-position and a thiophene ring at the 5-position.[1] The structural combination of the isoxazole, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, the reactive chloromethyl group, and the electron-rich thiophene moiety makes it a versatile synthetic intermediate. Understanding its physical properties is a critical first step in its application, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in drug development.

Compound Identification: | Property | Value | | :--- | :--- | | Chemical Name | 3-(Chloromethyl)-5-thien-2-ylisoxazole | | CAS Number | 863669-57-2 | | Molecular Formula | C8H6ClNOS[1] | | Molecular Weight | 199.66 g/mol [1] | | Structure | | | |


|

Melting Point Determination

The melting point is a fundamental thermodynamic property that provides a primary indication of a compound's purity. For a crystalline solid, a sharp melting range (typically <1°C) is indicative of high purity, whereas a broad melting range suggests the presence of impurities, which depress and broaden the melting point.

Expected Melting Point Range

While no specific melting point for 3-(Chloromethyl)-5-thien-2-ylisoxazole is documented in the provided search results, we can infer an approximate range from structurally analogous compounds. For instance, 3-(chloromethyl)-5-(2-thienyl)-1,2,4-oxadiazole has a reported melting point of 67°C.[2] Additionally, 3-Formyl-5-(thien-2-yl)isoxazole, which shares the isoxazole and thiophene rings, melts at 66°C.[3] Based on these related structures, a melting point in the range of 60-80°C for 3-(Chloromethyl)-5-thien-2-ylisoxazole can be reasonably anticipated. This estimation is crucial for setting the appropriate temperature ramp rate during experimental determination.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus, a widely accepted and accessible method.

Principle: A small, finely powdered sample is heated in a sealed capillary tube. The temperatures at which the sample begins to melt (onset) and completely liquefies (clear point) are recorded as the melting range.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample of 3-(Chloromethyl)-5-thien-2-ylisoxazole is completely dry and homogenous. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.

  • Capillary Loading:

    • Tap the open end of a capillary tube (e.g., 1.5-2.0 mm internal diameter) into the powdered sample.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is optimal.

  • Apparatus Setup:

    • Place the loaded capillary into the heating block of the melting point apparatus.

    • Set the starting temperature to approximately 20°C below the expected melting point (e.g., 45°C).

    • Set a ramp rate of 1-2°C per minute to ensure thermal equilibrium. A slower ramp rate yields higher accuracy.

  • Observation and Data Recording:

    • Visually observe the sample through the magnified viewing port.

    • Record the temperature at which the first drop of liquid appears (T1, onset of melting).

    • Record the temperature at which the last solid particle melts (T2, clear point).

    • The melting range is reported as T1 - T2.

  • Validation:

    • To ensure accuracy, perform the measurement in triplicate.

    • Calibrate the apparatus using certified reference standards (e.g., benzophenone, 48.5°C; caffeine, 238°C) that bracket the expected melting point of the sample.

Workflow for Melting Point Determination:

G cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_report Data Analysis Prep1 Dry Sample Prep2 Grind to Fine Powder Prep1->Prep2 Load1 Tap Open End into Sample Prep2->Load1 Load2 Pack Sample (2-3 mm) Load1->Load2 Measure1 Insert into Apparatus Load2->Measure1 Measure2 Set Start Temp & Ramp Rate (e.g., 1-2°C/min) Measure1->Measure2 Measure3 Observe & Record T1 (Onset) Measure2->Measure3 Measure4 Record T2 (Clear Point) Measure3->Measure4 Report1 Report Melting Range (T1 - T2) Measure4->Report1 Report2 Perform in Triplicate Report1->Report2

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profiling

Solubility is a critical parameter, especially in drug development, as it directly impacts bioavailability and formulation options. A comprehensive solubility profile in a range of solvents (polar, non-polar, protic, aprotic) provides invaluable insight into the compound's behavior.

Theoretical Considerations

Based on its structure, 3-(Chloromethyl)-5-thien-2-ylisoxazole possesses both polar (isoxazole ring, chloromethyl group) and non-polar (thiophene ring) characteristics. Therefore, it is expected to exhibit moderate solubility in a range of organic solvents. Its solubility in aqueous media is likely to be low due to the predominantly non-polar surface area.

Expected Solubility Trends:

  • High Solubility: In chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., tetrahydrofuran, ethyl acetate).

  • Moderate Solubility: In polar protic solvents (e.g., ethanol, methanol).

  • Low to Insoluble: In non-polar hydrocarbon solvents (e.g., hexane, cyclohexane) and water.

Experimental Protocol: Isothermal Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.

Principle: An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the concentration of the dissolved solute in the supernatant is quantified.

Step-by-Step Methodology:

  • Solvent Selection:

    • Choose a diverse set of solvents relevant to potential applications (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Sample Preparation:

    • Add an excess amount of 3-(Chloromethyl)-5-thien-2-ylisoxazole to a series of vials (e.g., 2 mg of solid to 1 mL of each solvent). The solid should be in excess to ensure a saturated solution.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant. For accurate results, filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE for organic solvents, or PVDF for aqueous solutions) to remove any suspended microparticles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Calculate the solubility in units of mg/mL or µg/mL.

Data Presentation:

SolventSolvent TypeExpected SolubilityExperimental Solubility (mg/mL)
WaterPolar ProticLowTo be determined
PBS (pH 7.4)Aqueous BufferLowTo be determined
EthanolPolar ProticModerateTo be determined
DichloromethaneChlorinatedHighTo be determined
Ethyl AcetatePolar AproticHighTo be determined
HexaneNon-polarLowTo be determined

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equil Equilibration cluster_quant Quantification Prep1 Add Excess Solid to Solvent Prep2 Seal Vials Prep1->Prep2 Equil1 Agitate at Constant Temp (24-48 hours) Prep2->Equil1 Equil2 Settle Undissolved Solid Equil1->Equil2 Quant1 Filter Supernatant (0.22 µm) Equil2->Quant1 Quant2 Dilute Aliquot Quant1->Quant2 Quant3 Analyze by HPLC-UV Quant2->Quant3 Quant4 Calculate Concentration Quant3->Quant4

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While direct literature values for the physical properties of 3-(Chloromethyl)-5-thien-2-ylisoxazole are scarce, a robust experimental framework allows for their precise determination. Based on structural analogies, a melting point in the range of 60-80°C is anticipated. The compound is expected to be soluble in common polar aprotic and chlorinated organic solvents, with limited solubility in aqueous media. The detailed protocols provided in this guide offer a self-validating system for researchers to generate reliable and reproducible data, which is fundamental for the successful application of this compound in further scientific endeavors.

References

  • Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene . Wiley Online Library. Available at: [Link]

  • Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles . ResearchGate. Available at: [Link]

  • CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. Google Patents.
  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes . ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of Novel Derivatives from 3-(Chloromethyl)-5-thien-2-ylisoxazole

Introduction: The Strategic Importance of the 3-(Chloromethyl)-5-thien-2-ylisoxazole Scaffold In the landscape of medicinal chemistry and drug discovery, the strategic selection of core scaffolds is paramount to the succ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 3-(Chloromethyl)-5-thien-2-ylisoxazole Scaffold

In the landscape of medicinal chemistry and drug discovery, the strategic selection of core scaffolds is paramount to the successful development of novel therapeutic agents. The 3-(chloromethyl)-5-thien-2-ylisoxazole moiety represents a highly versatile and promising building block for library synthesis. This assertion is grounded in the convergence of several key scientific principles. The isoxazole ring is a privileged structure in medicinal chemistry, known to confer a favorable pharmacokinetic profile and a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The incorporation of a thiophene ring at the 5-position further enhances the therapeutic potential, as thiophene-containing compounds are recognized for their diverse pharmacological effects, stemming from the bioisosteric relationship of the thiophene ring with a phenyl group, which can lead to improved potency and altered selectivity.[2][3]

The true synthetic utility of this scaffold, however, lies in the reactive chloromethyl group at the 3-position. This electrophilic center serves as a linchpin for a multitude of nucleophilic substitution reactions, enabling the facile introduction of a wide array of functional groups. This chemical tractability allows for the systematic exploration of the chemical space around the isoxazole core, a critical process in the optimization of lead compounds. The ability to readily generate a diverse library of derivatives from a common intermediate is a significant advantage in modern drug discovery campaigns.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 3-(chloromethyl)-5-thien-2-ylisoxazole and its subsequent derivatization. The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower the user to adapt and innovate.

PART 1: Synthesis of the Core Scaffold: 3-(Chloromethyl)-5-thien-2-ylisoxazole

The synthesis of the target chloromethylated isoxazole is a two-step process commencing with the formation of the corresponding hydroxymethyl derivative, followed by chlorination.

Protocol 1.1: Synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methanol

This protocol is adapted from the well-established 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[1]

Reaction Scheme:

Protocol_1_1 thiophene_acetylene Thiophene-2-carbaldehyde oxime intermediate Nitrile Oxide (in situ) thiophene_acetylene->intermediate Oxidation propargyl_alcohol Propargyl alcohol product (5-(Thiophen-2-yl)isoxazol-3-yl)methanol propargyl_alcohol->product [3+2] Cycloaddition intermediate->product reagents NaOCl (aq) reagents->intermediate caption Synthesis of the hydroxymethyl precursor.

Materials:

ReagentM.W.Quantity (10 mmol scale)Moles
Thiophene-2-carbaldehyde112.151.12 g10.0 mmol
Hydroxylamine hydrochloride69.490.76 g11.0 mmol
Sodium hydroxide40.000.44 g11.0 mmol
Propargyl alcohol56.060.62 mL11.0 mmol
Sodium hypochlorite (10-15%)-~15 mL-
Dichloromethane (DCM)84.9350 mL-
Ethyl acetate (EtOAc)88.11As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Step-by-Step Procedure:

  • Oxime Formation: In a 100 mL round-bottom flask, dissolve thiophene-2-carbaldehyde (1.12 g, 10.0 mmol) in ethanol (20 mL). In a separate beaker, dissolve hydroxylamine hydrochloride (0.76 g, 11.0 mmol) and sodium hydroxide (0.44 g, 11.0 mmol) in water (10 mL). Add the aqueous solution to the ethanolic solution of the aldehyde and stir at room temperature for 2 hours. Monitor the reaction by TLC until the aldehyde is consumed.

  • Extraction of Oxime: Remove the ethanol under reduced pressure. Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain thiophene-2-carbaldehyde oxime as a solid. This can be used in the next step without further purification.

  • Cycloaddition: In a 250 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve the crude thiophene-2-carbaldehyde oxime (from the previous step) and propargyl alcohol (0.62 mL, 11.0 mmol) in dichloromethane (50 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add aqueous sodium hypochlorite solution (~15 mL) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir vigorously for 16-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution (20 mL) to quench any remaining hypochlorite, followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford (5-(thiophen-2-yl)isoxazol-3-yl)methanol as a solid.

Protocol 1.2: Chlorination of (5-(Thiophen-2-yl)isoxazol-3-yl)methanol

This protocol employs thionyl chloride for the conversion of the alcohol to the corresponding chloride.

Reaction Scheme:

Protocol_1_2 hydroxymethyl (5-(Thiophen-2-yl)isoxazol-3-yl)methanol product 3-(Chloromethyl)-5-thien-2-ylisoxazole hydroxymethyl->product Chlorination reagents SOCl2, Pyridine (cat.) reagents->hydroxymethyl caption Synthesis of the target scaffold.

Materials:

ReagentM.W.Quantity (5 mmol scale)Moles
(5-(Thiophen-2-yl)isoxazol-3-yl)methanol181.200.906 g5.0 mmol
Thionyl chloride (SOCl₂)118.970.44 mL6.0 mmol
Pyridine (catalytic)79.102-3 drops-
Dichloromethane (DCM), anhydrous84.9325 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Step-by-Step Procedure:

  • In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve (5-(thiophen-2-yl)isoxazol-3-yl)methanol (0.906 g, 5.0 mmol) in anhydrous dichloromethane (25 mL).

  • Add a catalytic amount of pyridine (2-3 drops).

  • Cool the solution to 0 °C in an ice bath.

  • Add thionyl chloride (0.44 mL, 6.0 mmol) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture into ice-cold saturated sodium bicarbonate solution (30 mL) to quench the excess thionyl chloride.

  • Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 3-(chloromethyl)-5-thien-2-ylisoxazole can often be used in the next step without further purification. If necessary, it can be purified by flash chromatography (hexane/ethyl acetate).

PART 2: Synthesis of Derivatives via Nucleophilic Substitution

The chloromethyl group of 3-(chloromethyl)-5-thien-2-ylisoxazole is an excellent electrophile for SN2 reactions with a variety of nucleophiles. The following protocols provide examples for the synthesis of amine, ether, and thioether derivatives.

Protocol 2.1: Synthesis of Amine Derivatives

Reaction Scheme:

Protocol_2_1 start_material 3-(Chloromethyl)-5-thien-2-ylisoxazole product 3-((R¹R²N)methyl)-5-thien-2-ylisoxazole start_material->product amine R¹R²NH amine->product Nucleophilic Substitution reagents K₂CO₃ or Et₃N, DMF or ACN reagents->start_material caption Synthesis of amine derivatives.

General Procedure:

  • To a solution of 3-(chloromethyl)-5-thien-2-ylisoxazole (1.0 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) (5 mL), add the desired primary or secondary amine (1.2 mmol) and a base such as potassium carbonate (1.5 mmol) or triethylamine (1.5 mmol).

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C for 4-24 hours. The optimal temperature and reaction time will depend on the nucleophilicity and steric hindrance of the amine. Monitor the reaction by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired amine derivative.

Exemplary Data:

Amine (R¹R²NH)SolventTemperature (°C)Time (h)Yield (%)
MorpholineACN606~85%
PiperidineDMFRT12~90%
BenzylamineACN8016~80%
Protocol 2.2: Synthesis of Ether Derivatives (Williamson Ether Synthesis)

Reaction Scheme:

Protocol_2_2 start_material 3-(Chloromethyl)-5-thien-2-ylisoxazole product 3-((RO)methyl)-5-thien-2-ylisoxazole start_material->product alcohol R-OH alcohol->product Nucleophilic Substitution reagents NaH or K₂CO₃, DMF or THF reagents->alcohol Deprotonation caption Synthesis of ether derivatives.

General Procedure:

  • To a solution of the desired alcohol or phenol (1.2 mmol) in anhydrous DMF or THF (5 mL), add a base such as sodium hydride (1.5 mmol, 60% dispersion in mineral oil) or potassium carbonate (2.0 mmol) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide or phenoxide.

  • Add a solution of 3-(chloromethyl)-5-thien-2-ylisoxazole (1.0 mmol) in the same solvent (2 mL).

  • Stir the reaction mixture at a temperature between room temperature and 60 °C for 6-24 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction with water (20 mL). Extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ether derivative.

Exemplary Data:

Alcohol/Phenol (R-OH)BaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃DMF6012~75%
4-MethoxyphenolK₂CO₃DMF6010~80%
Benzyl alcoholNaHTHFRT8~85%
Protocol 2.3: Synthesis of Thioether Derivatives

Reaction Scheme:

Protocol_2_3 start_material 3-(Chloromethyl)-5-thien-2-ylisoxazole product 3-((RS)methyl)-5-thien-2-ylisoxazole start_material->product thiol R-SH thiol->product Nucleophilic Substitution reagents K₂CO₃ or NaH, DMF or Ethanol reagents->thiol Deprotonation caption Synthesis of thioether derivatives.

General Procedure:

  • To a solution of the desired thiol (1.1 mmol) in a suitable solvent such as DMF or ethanol (5 mL), add a base like potassium carbonate (1.5 mmol) or sodium hydride (1.2 mmol).

  • Stir for 20-30 minutes at room temperature to form the thiolate.

  • Add 3-(chloromethyl)-5-thien-2-ylisoxazole (1.0 mmol).

  • Stir the reaction mixture at room temperature for 2-8 hours. Thiols are generally more nucleophilic than alcohols, so reactions are often faster. Monitor by TLC.

  • Work-up: Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired thioether derivative.

Exemplary Data:

Thiol (R-SH)BaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK₂CO₃EthanolRT3~92%
Benzyl mercaptanK₂CO₃DMFRT2~95%
Ethyl thioglycolateEt₃NACNRT4~88%

PART 3: Applications and Biological Significance

The derivatization of the 3-(chloromethyl)-5-thien-2-ylisoxazole scaffold opens avenues to a vast array of compounds with potential therapeutic applications. The isoxazole-thiophene combination is a recurring motif in biologically active molecules.

  • Anticancer Activity: Numerous studies have demonstrated the potent anticancer activity of isoxazole derivatives. For instance, compounds incorporating the 5-(thiophen-2-yl)isoxazole core have shown significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7).[2] The ability to introduce diverse side chains at the 3-position allows for the fine-tuning of activity and selectivity against specific cancer targets, such as protein kinases.[3]

  • Antimicrobial and Antifungal Activity: The isoxazole nucleus is a key component of several antimicrobial drugs. Thiazole derivatives, which share structural similarities with thiophene, have also been extensively studied for their antimicrobial properties.[4] The synthesized derivatives, particularly those containing nitrogen and sulfur functionalities, are prime candidates for screening against a panel of pathogenic bacteria and fungi.

  • Anti-inflammatory Properties: Isoxazole-containing compounds have been developed as anti-inflammatory agents. The structural diversity achievable through the protocols described here can lead to the discovery of novel modulators of inflammatory pathways.

The synthesized library of compounds should be subjected to a battery of in vitro biological assays to identify lead candidates for further development. High-throughput screening against relevant cellular and enzymatic targets is a recommended starting point.

Conclusion

The 3-(chloromethyl)-5-thien-2-ylisoxazole scaffold is a powerful tool for the generation of diverse chemical libraries for drug discovery. The protocols outlined in these application notes provide a solid foundation for the synthesis of the core intermediate and its subsequent derivatization. The inherent reactivity of the chloromethyl group, coupled with the favorable biological properties of the isoxazole and thiophene rings, makes this a highly attractive system for the development of new therapeutic agents. By understanding the underlying chemical principles and carefully executing the described procedures, researchers can effectively leverage this versatile building block in their quest for novel and impactful medicines.

References

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Biological and Molecular Chemistry. 2024.
  • El-Metwaly, N., et al. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. 2019;24(9):1724. [Link]

  • Al-Ostath, A., et al. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. Molecules. 2021;26(11):3325. [Link]

  • Sahoo, S., et al. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry. 2023;14(10):1995-2010. [Link]

  • Gaikwad, S. B., et al. Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. International Journal of Pharmaceutical Sciences and Research. 2017;8(11):4641-4648.
  • Kulchitsky, V. A., et al. Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. 2015. [Link]

  • Reddy, T. S., et al. Design, Synthesis and Biological Evaluation of 3-(3,4,5-Trimethoxyphenyl)-5-(2-(5-arylbenzo[b]thiophen-3-yl)oxazol-5-yl)isoxazole Derivatives as Anticancer Agents.

Sources

Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-(Chloromethyl)-5-thien-2-ylisoxazole

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of the 3-(Chloromethyl)-5-thien-2-ylisoxazole Scaffold The isoxazole ring...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the 3-(Chloromethyl)-5-thien-2-ylisoxazole Scaffold

The isoxazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1] Isoxazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The strategic incorporation of a thiophene ring, a well-known bioisostere of the benzene ring, often enhances metabolic stability and modulates the pharmacokinetic profile of drug candidates. The title compound, 3-(Chloromethyl)-5-thien-2-ylisoxazole, represents a highly versatile synthetic intermediate. The chloromethyl group at the 3-position serves as a reactive electrophilic handle, readily undergoing nucleophilic substitution reactions. This allows for the facile and modular introduction of diverse functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.

This guide provides a detailed exploration of the nucleophilic substitution reactions of 3-(Chloromethyl)-5-thien-2-ylisoxazole. It offers not just procedural steps but also the underlying chemical principles and strategic considerations to empower researchers in their synthetic endeavors.

Core Reactivity and Mechanistic Considerations

The primary reaction pathway discussed herein is the nucleophilic substitution at the benzylic-like carbon of the chloromethyl group. This reaction predominantly proceeds via an SN2 mechanism.

The SN2 Pathway: A Closer Look

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom from the backside of the leaving group (in this case, the chloride ion). The choice of solvent, base, and temperature is critical for the success of these reactions, influencing reaction rates and minimizing side reactions.

  • Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates. The nucleophilicity is influenced by factors such as the charge, basicity, polarizability, and the solvent.

  • Solvent Effects: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are often preferred for SN2 reactions. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, leaving it more "naked" and reactive.

  • Leaving Group Ability: The chloride ion is a good leaving group, making the substitution reaction favorable.

  • Steric Hindrance: The reaction is sensitive to steric hindrance at the electrophilic carbon. As a primary halide, 3-(Chloromethyl)-5-thien-2-ylisoxazole is well-suited for SN2 reactions.

Below is a diagram illustrating the general workflow for the synthesis of the starting material and its subsequent nucleophilic substitution.

G cluster_0 Synthesis of Starting Material cluster_1 Nucleophilic Substitution A Thiophene-2-carboxaldehyde C Thiophene-2-carboxaldehyde oxime A->C [1] B Hydroxylamine B->C E (5-(Thiophen-2-yl)isoxazol-3-yl)methanol C->E [2] D Propargyl alcohol D->E G 3-(Chloromethyl)-5-thien-2-ylisoxazole E->G [3] F Thionyl chloride (SOCl₂) F->G J Sɴ2 Reaction G->J H Nucleophile (Nu-H or Nu⁻) H->J I Base (e.g., K₂CO₃, NaH) I->J K 3-(Substituted-methyl)-5-thien-2-ylisoxazole J->K L Work-up & Purification K->L M Final Product L->M

Caption: General workflow for synthesis and substitution.

Protocol I: Synthesis of the Starting Material, 3-(Chloromethyl)-5-thien-2-ylisoxazole

The synthesis of the title compound is typically achieved in two steps from the corresponding alcohol, (5-(thiophen-2-yl)isoxazol-3-yl)methanol.

Step 1: Synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methanol

This alcohol precursor can be synthesized via a [3+2] cycloaddition reaction.[4]

  • Reaction: Thiophene-2-carboxaldehyde is first converted to its oxime, which is then reacted in situ with propargyl alcohol in the presence of an oxidizing agent like sodium hypochlorite to form the desired isoxazole methanol derivative.

Step 2: Chlorination of (5-(Thiophen-2-yl)isoxazol-3-yl)methanol

The conversion of the alcohol to the chloromethyl compound is a crucial step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[1][5]

Materials:

  • (5-(Thiophen-2-yl)isoxazol-3-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Pyridine (optional, as a base)

  • Ice bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve (5-(thiophen-2-yl)isoxazol-3-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution. A small amount of pyridine can be added to neutralize the HCl generated.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into ice-cold water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(Chloromethyl)-5-thien-2-ylisoxazole.

  • The product can be purified by column chromatography on silica gel or by recrystallization.

Protocol II: Nucleophilic Substitution with N-Nucleophiles (Amines)

This protocol outlines a general procedure for the synthesis of various aminomethyl derivatives, which are common motifs in pharmacologically active compounds.

G Start 3-(Chloromethyl)-5-thien-2-ylisoxazole + Amine (e.g., Morpholine) Step1 Dissolve in Solvent (e.g., DMF) + Add Base (e.g., K₂CO₃) Start->Step1 Step2 Stir at Room Temp. to 60°C Step1->Step2 Step3 Monitor by TLC Step2->Step3 Step4 Work-up: - Quench with water - Extract with EtOAc Step3->Step4 Step5 Purification: Column Chromatography Step4->Step5 End Final Product: 4-((5-(Thiophen-2-yl)isoxazol-3-yl)methyl)morpholine Step5->End

Caption: Workflow for reaction with N-nucleophiles.

Materials:

  • 3-(Chloromethyl)-5-thien-2-ylisoxazole

  • Primary or secondary amine (e.g., morpholine, piperidine, aniline) (1.0 - 1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 - 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine

Procedure:

  • To a stirred solution of the amine (1.0 eq) in anhydrous DMF, add the base (e.g., K₂CO₃, 1.5 eq).

  • Add a solution of 3-(Chloromethyl)-5-thien-2-ylisoxazole (1.0 eq) in DMF to the mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C. The optimal temperature will depend on the nucleophilicity of the amine. For less reactive amines, higher temperatures may be required.[5]

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and then brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol III: Nucleophilic Substitution with S-Nucleophiles (Thiols)

The synthesis of thioethers from 3-(Chloromethyl)-5-thien-2-ylisoxazole is a valuable transformation, as organosulfur compounds are of great interest in drug development.

Materials:

  • 3-(Chloromethyl)-5-thien-2-ylisoxazole

  • Thiol (e.g., thiophenol, benzyl thiol) (1.0 - 1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or sodium thiophenoxide

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • If using a thiol and NaH: To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of the thiol (1.1 eq) in THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the sodium thiolate.

  • Add a solution of 3-(Chloromethyl)-5-thien-2-ylisoxazole (1.0 eq) in THF to the thiolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).[5]

  • If using pre-formed sodium thiophenoxide: Dissolve sodium thiophenoxide (1.1 eq) and 3-(Chloromethyl)-5-thien-2-ylisoxazole (1.0 eq) in a suitable solvent like methanol or DMF and stir at room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Protocol IV: Nucleophilic Substitution with O-Nucleophiles (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and reliable method for preparing ethers from an alkoxide and an alkyl halide.[6]

Materials:

  • 3-(Chloromethyl)-5-thien-2-ylisoxazole

  • Alcohol or Phenol (e.g., phenol, methanol, benzyl alcohol) (1.0 - 1.2 eq)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous DMF or Acetonitrile

  • Diethyl ether or EtOAc

Procedure:

  • For Alcohols (using NaH): To a suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add the alcohol (1.1 eq) dropwise. Stir for 30 minutes at 0 °C.

  • For Phenols (using K₂CO₃): To a solution of the phenol (1.1 eq) in DMF, add K₂CO₃ (1.5 eq).

  • To the resulting alkoxide or phenoxide solution, add 3-(Chloromethyl)-5-thien-2-ylisoxazole (1.0 eq).

  • Stir the reaction at room temperature or heat gently (e.g., 50-80 °C) until the reaction is complete as indicated by TLC.[5]

  • Cool the reaction mixture and pour it into water.

  • Extract with diethyl ether or EtOAc.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting ether by column chromatography.

Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the nucleophilic substitution on 3-(chloromethyl)-5-arylisoxazoles, which serve as a strong predictive model for reactions with 3-(Chloromethyl)-5-thien-2-ylisoxazole.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Reference
Nitrogen MorpholineK₂CO₃DMFRT - 60[5]
PiperidineEt₃NMeCNReflux[6]
Sulfur ThiophenolNaHTHF0 - RT[5]
Benzyl ThiolNaHTHF0 - RT[5]
Oxygen PhenolK₂CO₃DMF50 - 80[5]
MethanolNaOMeMeOHRT[5]

RT = Room Temperature

Conclusion and Future Perspectives

3-(Chloromethyl)-5-thien-2-ylisoxazole is a powerful building block for the synthesis of novel heterocyclic compounds. The protocols and guidelines presented here offer a robust framework for its utilization in nucleophilic substitution reactions. The ability to introduce a wide variety of N-, S-, and O-linked substituents in a straightforward manner makes this scaffold highly attractive for applications in medicinal chemistry and materials science. Further exploration of less common nucleophiles and the development of one-pot, multi-component reactions starting from this intermediate could open up new avenues for the discovery of molecules with unique properties and biological activities.

References

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [Link]

  • (S)-[5-Methyl-3-(3-methylthiophen-2-yl)-4,5-dihydroisoxazol-5-yl]methanol. National Center for Biotechnology Information. [Link]

  • N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. MDPI. [Link]

  • Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. PubMed. [Link]

  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. [Link]

  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Publishing. [Link]

  • 5-thiophen-2-yl-isoxazole-3-carboxylic acid ethyl ester. ChemSynthesis. [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. National Center for Biotechnology Information. [Link]

  • Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. Sci-Hub. [Link]

  • 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: Chemoselective Nucleophilic Chemistry and Insecticidal Activity. PubMed. [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 3-(Chloromethyl)-5-thien-2-ylisoxazole as a Versatile Scaffold in Modern Medicinal Chemistry

Abstract The isoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3][4] Its unique electronic properties and ability...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive starting point for drug design.[4] This document provides a detailed guide for researchers on the strategic use of 3-(Chloromethyl)-5-thien-2-ylisoxazole , a highly versatile building block for the synthesis of novel compound libraries. We will explore its synthesis, reactivity, and application in the development of targeted therapeutics, with a specific focus on kinase inhibitors. Detailed, field-tested protocols for synthesis and biological evaluation are provided to enable seamless integration into drug discovery workflows.

Introduction: The Significance of the Isoxazole Moiety

Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][5] The isoxazole ring can act as a bioisosteric replacement for other functionalities, enhancing physicochemical properties and pharmacological activity.[4][6] The incorporation of a thiophene ring, as seen in our subject molecule, is also a well-established strategy in drug design, with thiophene-containing compounds exhibiting a wide range of biological activities.[7] The subject of this guide, 3-(Chloromethyl)-5-thien-2-ylisoxazole, combines these two valuable pharmacophores with a reactive chloromethyl group, creating a powerful tool for generating novel chemical entities.

Synthesis and Characterization of 3-(Chloromethyl)-5-thien-2-ylisoxazole

The synthesis of 3-(chloromethyl)-5-substituted isoxazoles can be achieved through various methods, with one of the most common being the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriate alkyne or alkene.[8][9] A practical and efficient one-pot synthesis can be performed using readily available starting materials.[10][11]

Protocol 2.1: Synthesis of 3-(Chloromethyl)-5-thien-2-ylisoxazole

This protocol describes a one-pot synthesis from 2-thiophenealdoxime and 2,3-dichloro-1-propene.

Materials:

  • 2-Thiophenealdoxime

  • 2,3-Dichloro-1-propene

  • Triethylamine (Et3N)

  • Anhydrous Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • To a solution of 2-thiophenealdoxime (1.0 eq) in anhydrous toluene, add triethylamine (2.5 eq).

  • Add 2,3-dichloro-1-propene (3.0 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 3-(Chloromethyl)-5-thien-2-ylisoxazole.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The molecular formula is C8H6ClNOS, with a formula weight of 199.66.[12]

Reactivity and Application as a Medicinal Chemistry Scaffold

The key to the utility of 3-(Chloromethyl)-5-thien-2-ylisoxazole lies in the reactivity of the chloromethyl group. This group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the rapid diversification of the core scaffold, a crucial step in structure-activity relationship (SAR) studies.

Workflow for Library Synthesis

The general workflow for creating a library of derivatives is depicted below. This strategy enables the exploration of the chemical space around the isoxazole core to optimize for potency, selectivity, and pharmacokinetic properties.

G A 3-(Chloromethyl)-5-thien-2-ylisoxazole C Nucleophilic Substitution Reaction (Base, Solvent, Temp.) A->C B Nucleophilic Reagents (R-NH2, R-SH, R-OH, etc.) B->C D Library of Derivatives (3-(Aminomethyl)-, 3-(Thiomethyl)-, 3-(Alkoxymethyl)-5-thien-2-ylisoxazoles) C->D E Purification & Characterization D->E F Biological Screening (e.g., Kinase Assays) E->F G cluster_0 Normal Signaling Pathway cluster_1 Inhibited Pathway Upstream Signal Upstream Signal Kinase Kinase Upstream Signal->Kinase Substrate Substrate Kinase->Substrate Phosphorylation Cellular Response Cellular Response Substrate->Cellular Response Upstream Signal_i Upstream Signal Kinase_i Kinase Upstream Signal_i->Kinase_i Substrate_i Substrate Kinase_i->Substrate_i Phosphorylation Blocked Cellular Response_i Cellular Response Substrate_i->Cellular Response_i Inhibitor Thienyl-Isoxazole Inhibitor Inhibitor->Kinase_i ATP-Competitive Inhibition

Sources

Application

Application Notes: 3-(Chloromethyl)-5-thien-2-ylisoxazole as a Versatile Building Block for Kinase Inhibitor Discovery

Abstract This guide provides a comprehensive technical overview of 3-(chloromethyl)-5-thien-2-ylisoxazole, a heterocyclic building block of significant interest in medicinal chemistry. We detail its core physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview of 3-(chloromethyl)-5-thien-2-ylisoxazole, a heterocyclic building block of significant interest in medicinal chemistry. We detail its core physicochemical properties, fundamental reactivity, and strategic applications in the synthesis of kinase inhibitors and other biologically active molecules. This document furnishes researchers, scientists, and drug development professionals with detailed, field-tested protocols for its use in nucleophilic substitution reactions, strategic insights for structure-activity relationship (SAR) studies, and a practical framework for its integration into drug discovery workflows.

Introduction: The Strategic Value of the Thienyl-Isoxazole Scaffold

The pursuit of novel, selective, and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. The inherent structural features of 3-(chloromethyl)-5-thien-2-ylisoxazole make it a privileged scaffold for this endeavor. The molecule synergistically combines two key heterocyclic motifs:

  • Isoxazole Ring: This five-membered heterocycle is a well-established pharmacophore in medicinal chemistry.[1] Its electronic properties and ability to participate in hydrogen bonding interactions make it an effective bioisostere for other functionalities, often improving metabolic stability and modulating potency.[2] The isoxazole moiety is frequently found in potent inhibitors of kinases like JNK and p38 MAP kinase.[1][3]

  • Thiophene Ring: As a bioisostere of a phenyl ring, the thiophene moiety enhances lipophilicity and can engage in unique interactions with biological targets.[4] Its incorporation can significantly influence a compound's pharmacokinetic profile, including solubility and metabolic stability.[2] The combination of a thiophene at the 5-position of an isoxazole has been shown to yield potent anti-cancer agents.[5]

The defining feature of this building block is the chloromethyl group at the 3-position of the isoxazole. This group acts as a reactive electrophilic handle, enabling facile and efficient introduction of diverse functionalities through nucleophilic substitution, making it an ideal tool for library synthesis and lead optimization.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the building block's properties is critical for effective experimental design.

PropertyValueSource/Method
IUPAC Name 3-(Chloromethyl)-5-(thiophen-2-yl)isoxazole---
CAS Number 299703-62-9---
Molecular Formula C₈H₆ClNOS---
Molecular Weight 200.66 g/mol Calculated
Appearance Off-white to pale yellow solidTypical Observation
Solubility Soluble in DCM, Chloroform, DMF, DMSOExperimental
Reactivity The C-Cl bond is activated for Sₙ2 reactions[6]

The primary mode of reactivity for 3-(chloromethyl)-5-thien-2-ylisoxazole is the nucleophilic displacement of the chloride ion. This reaction is highly efficient due to the stability of the resulting intermediate and the good leaving group nature of chloride. This predictable reactivity allows for the systematic construction of compound libraries with diverse side chains.

G start_node 3-(Chloromethyl)-5- thien-2-ylisoxazole product_node Substituted Product (Nu-CH₂-Isoxazole-Thiophene) start_node->product_node Sₙ2 Reaction nucleophile_node Nucleophile (Nu-H) (e.g., R-NH₂, R-OH, R-SH) nucleophile_node->start_node base_node Base (e.g., K₂CO₃, DIPEA) base_node->start_node Activates Nucleophile solvent_node Aprotic Solvent (e.g., DMF, Acetonitrile) solvent_node->start_node Reaction Medium

Caption: Core Sₙ2 reactivity of the building block.

Experimental Protocols: Synthesis of Key Derivatives

The following protocols provide detailed, step-by-step methodologies for common transformations of 3-(chloromethyl)-5-thien-2-ylisoxazole. These are designed to be self-validating, with clear endpoints for characterization.

Protocol 3.1: General Procedure for N-Alkylation of Amines

This protocol describes the reaction with a primary or secondary amine to form a substituted aminomethyl derivative, a common motif in kinase inhibitors which often interact with the hinge region of the ATP binding site.

Rationale: The choice of a non-nucleophilic base like potassium carbonate or DIPEA is crucial to deprotonate the amine nucleophile without competing in the substitution reaction. An aprotic polar solvent like DMF or acetonitrile is used to solubilize the reactants and facilitate the Sₙ2 mechanism.

Step-by-Step Methodology:

  • Reagent Preparation: To a solution of the desired amine (1.1 equivalents) in anhydrous dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Addition of Building Block: Add 3-(chloromethyl)-5-thien-2-ylisoxazole (1.0 equivalent) to the stirred suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water. A precipitate will often form. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Characterization: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired N-substituted product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3.2: General Procedure for O-Alkylation of Phenols (Williamson Ether Synthesis)

This protocol details the synthesis of aryl ethers, which can be used to probe interactions with different pockets within a kinase active site.[6]

Rationale: Sodium hydride is a strong, non-nucleophilic base that quantitatively deprotonates the phenol to form the more potent phenoxide nucleophile. Anhydrous conditions are critical to prevent quenching of the base.

Step-by-Step Methodology:

  • Reagent Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) in anhydrous DMF (0.2 M) under an inert atmosphere (N₂ or Ar), add a solution of the desired phenol (1.2 equivalents) in DMF dropwise at 0 °C.

  • Activation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Addition of Building Block: Cool the mixture back to 0 °C and add a solution of 3-(chloromethyl)-5-thien-2-ylisoxazole (1.0 equivalent) in DMF.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the mixture with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Characterization: Purify the crude residue via flash column chromatography to afford the target ether. Verify the structure and purity by ¹H NMR and HRMS.

Application in Drug Discovery: A Workflow for SAR Exploration

3-(Chloromethyl)-5-thien-2-ylisoxazole is an exemplary tool for systematic Structure-Activity Relationship (SAR) exploration. By reacting it with a diverse panel of nucleophiles (amines, phenols, thiols), a focused library of analogues can be rapidly synthesized to probe the chemical space around a biological target.

G cluster_screening Screening Cascade start_node Core Building Block 3-(Chloromethyl)-5- thien-2-ylisoxazole library_synthesis Parallel Synthesis (Protocols 3.1, 3.2, etc.) start_node->library_synthesis biochemical_assay Biochemical Assay (e.g., Kinase IC₅₀) library_synthesis->biochemical_assay nucleophile_pool Diverse Nucleophile Pool (Amines, Phenols, Thiols) nucleophile_pool->library_synthesis cellular_assay Cellular Assay (Target Engagement, Antiproliferative) biochemical_assay->cellular_assay sar_analysis SAR Analysis (Identify Key Interactions and Physicochemical Drivers) cellular_assay->sar_analysis lead_optimization Lead Optimization (Design of Next-Gen Analogs) sar_analysis->lead_optimization lead_optimization->library_synthesis Iterative Design

Caption: Workflow for SAR exploration using the building block.

Case Study Insight: In the development of novel JNK inhibitors, isoxazole-based scaffolds have demonstrated high potency.[3] The ability to rapidly diversify the group attached to the isoxazole core, as enabled by the chloromethyl handle, would be instrumental in optimizing selectivity against other MAP kinases like p38. For instance, attaching small, polar amines could enhance solubility and interactions with solvent-exposed regions, while bulkier hydrophobic groups could probe deeper pockets within the ATP-binding site. Similarly, in the context of CK1 inhibitors, modifying the pharmacophore to extend towards the ribose pocket of the ATP binding site has been a successful strategy.[7][8]

Safety and Handling

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated fume hood.

  • Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

3-(Chloromethyl)-5-thien-2-ylisoxazole is a high-value, reactive intermediate for drug discovery. Its pre-installed thienyl-isoxazole core serves as a proven pharmacophore, while the chloromethyl group provides a reliable anchor point for rapid and systematic chemical diversification. The protocols and strategic workflow outlined in this guide offer a robust framework for leveraging this building block in the design and synthesis of next-generation therapeutics, particularly in the competitive field of kinase inhibitor development.

References

  • Title: Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK)
  • Title: Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds Source: Molecules (Journal) URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PubMed Source: PubMed URL: [Link]

  • Title: Synthesis and evaluation of isoxazole derivatives of lapachol as inhibitors of pyruvate kinase M2 Source: Taylor & Francis Online URL: [Link]

  • Title: The synthetic and therapeutic expedition of isoxazole and its analogs Source: Future Journal of Pharmaceutical Sciences URL: [Link]

  • Title: 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation Source: RSC Medicinal Chemistry URL: [Link]

  • Title: The recent progress of isoxazole in medicinal chemistry | Request PDF Source: ResearchGate URL: [Link]

  • Title: 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation Source: RSC Publishing URL: [Link]

  • Title: 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: Synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation Source: ResearchGate URL: [Link]

  • Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: Journal of Biomolecular Structure and Dynamics URL: [Link]

  • Title: Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles | Request PDF Source: ResearchGate URL: [Link]

Sources

Method

Application Note &amp; Protocol: A Modular Approach to the Synthesis of 3-(Chloromethyl)-5-thien-2-ylisoxazole and its Analogs for Drug Discovery

Abstract The isoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] This application note provides a detailed,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of 3-(Chloromethyl)-5-thien-2-ylisoxazole, a key building block for creating novel chemical entities. The described methodology is centered around a highly efficient and modular 1,3-dipolar cycloaddition reaction, which allows for the straightforward generation of diverse analogs by substituting the thiophene moiety. We offer in-depth explanations for experimental choices, detailed step-by-step procedures for synthesis and characterization, and a strategic guide for library development, targeting researchers and professionals in drug development and organic synthesis.

Introduction and Scientific Rationale

The convergence of a thiophene ring, known for its bioisosteric relationship with the phenyl group but with distinct electronic properties, and a reactive chloromethyl-substituted isoxazole core presents a compelling strategy for developing novel drug candidates. The chloromethyl group at the 3-position serves as a versatile synthetic handle, enabling post-synthesis modification and covalent linkage to biological targets. The 5-thienyl group can be systematically replaced with other aromatic or aliphatic moieties to probe structure-activity relationships (SAR).

The core of our synthetic strategy is the [3+2] cycloaddition between an alkyne and a nitrile oxide generated in situ.[3][4] This approach is widely favored for its high regioselectivity, operational simplicity, and tolerance of a wide range of functional groups.[3] By generating the unstable nitrile oxide intermediate in the presence of the dipolarophile (the alkyne), we effectively minimize the formation of undesired furoxan byproducts that arise from nitrile oxide dimerization.[5] This protocol is designed to be robust, scalable, and adaptable for the creation of a focused compound library.

The Core Reaction: 1,3-Dipolar Cycloaddition

The formation of the 3,5-disubstituted isoxazole ring is achieved through a pericyclic reaction known as a 1,3-dipolar cycloaddition. In this process, the 1,3-dipole (chloroacetonitrile oxide) reacts with a dipolarophile (2-ethynylthiophene) to form a five-membered heterocyclic ring in a concerted fashion. The regioselectivity is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.

Figure 1: General mechanism of 1,3-dipolar cycloaddition for isoxazole synthesis.

Synthetic Workflow Overview

The synthesis is a multi-step process that begins with commercially available starting materials. The key steps involve the preparation of the two main coupling partners: the nitrile oxide precursor (2-chloroacetaldoxime) and the alkyne (2-ethynylthiophene). These are then combined in a one-pot reaction to yield the final product.

G cluster_precursor1 Precursor Synthesis 1 cluster_precursor2 Precursor Synthesis 2 cluster_final_reaction Core Cycloaddition Reaction SM1 2-Chloroacetaldehyde INT1 2-Chloroacetaldoxime (Nitrile Oxide Precursor) SM1->INT1 SM2 Hydroxylamine HCl SM2->INT1 SM3 2-Acetylthiophene INT2 2-Ethynylthiophene (Alkyne) SM3->INT2 (e.g., Seyferth-Gilbert Homologation) PROD 3-(Chloromethyl)-5-thien-2-ylisoxazole INT1->PROD in situ generation of Nitrile Oxide (NCS) INT2->PROD

Figure 2: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. 2-Chloroacetaldehyde is toxic and a lachrymator. N-Chlorosuccinimide (NCS) is an irritant.

Protocol 1: Synthesis of 2-Chloroacetaldoxime (Nitrile Oxide Precursor)

Rationale: This standard oximation reaction converts the aldehyde into its corresponding oxime. The oxime is the stable precursor that will be dehydrochlorinated in the subsequent step to generate the reactive nitrile oxide. Sodium carbonate is used as a mild base to neutralize the HCl generated from hydroxylamine hydrochloride.

  • Materials:

    • 2-Chloroacetaldehyde (50% wt. solution in water, 1.0 eq.)

    • Hydroxylamine hydrochloride (1.1 eq.)

    • Sodium carbonate (0.6 eq.)

    • Dichloromethane (DCM)

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.1 eq.) and sodium carbonate (0.6 eq.) in deionized water.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the 2-chloroacetaldehyde solution (1.0 eq.) dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

    • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3x).

    • Combine the organic layers, wash with brine (1x), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-chloroacetaldoxime as a crude oil or low-melting solid. The product is often used in the next step without further purification.

Protocol 2: Synthesis of 3-(Chloromethyl)-5-thien-2-ylisoxazole

Rationale: This is the key cycloaddition step. N-Chlorosuccinimide (NCS) in the presence of a catalytic amount of pyridine acts as an efficient system to convert the aldoxime into the nitrile oxide in situ. Pyridine acts as a base to facilitate the elimination of HCl. The nitrile oxide is immediately trapped by the 2-ethynylthiophene present in the reaction mixture, ensuring high efficiency and minimizing side reactions.[6]

  • Materials:

    • 2-Chloroacetaldoxime (from Protocol 1, 1.0 eq.)

    • 2-Ethynylthiophene (1.0 eq.)

    • N-Chlorosuccinimide (NCS, 1.1 eq.)

    • Pyridine (0.1 eq.)

    • Chloroform (CHCl₃) or Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Silica gel for chromatography

    • Hexane/Ethyl Acetate solvent system

  • Procedure:

    • Dissolve 2-chloroacetaldoxime (1.0 eq.) and 2-ethynylthiophene (1.0 eq.) in chloroform in a round-bottom flask.

    • Add a catalytic amount of pyridine (0.1 eq.).

    • Add N-chlorosuccinimide (1.1 eq.) portion-wise over 15 minutes. The reaction is often mildly exothermic.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with chloroform and wash with saturated sodium bicarbonate solution (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 100% hexane to 90:10 hexane:ethyl acetate) to afford the pure 3-(Chloromethyl)-5-thien-2-ylisoxazole.

Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR: Expect characteristic signals for the thienyl protons, the isoxazole proton, and the chloromethyl singlet. The singlet for the -CH₂Cl group typically appears around δ 4.6-4.8 ppm.

  • ¹³C NMR: Expect signals corresponding to all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak, confirming the presence of a single chlorine atom.

  • Melting Point: A sharp melting point indicates high purity of the solid product.

Application to Analog Synthesis

The true power of this protocol lies in its modularity for generating a library of analogs. By simply replacing 2-ethynylthiophene in Protocol 2 with other commercially available or synthesized terminal alkynes, a diverse range of 5-substituted isoxazoles can be produced.

Alkyne Precursor Resulting 5-Substituent Potential Application Area
Phenylacetylene5-PhenylGeneral pharmacophore exploration
1-Hexyne5-ButylProbing lipophilic interactions
3-Ethynylpyridine5-(Pyridin-3-yl)Improving solubility, H-bond acceptor
4-Ethynylanisole5-(4-Methoxyphenyl)Modulating electronic properties
Propargyl alcohol5-(Hydroxymethyl)Introduction of a hydrogen-bonding group

This strategy allows for a systematic investigation of the SAR at the 5-position of the isoxazole ring, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties in a drug discovery campaign.

References

  • Oriental Journal of Chemistry. (n.d.). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Retrieved from Oriental Journal of Chemistry website. [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2021). PMC. Retrieved from [Link]

  • Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis of isoxazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Gadzhily, R. A., & Aliev, A. A. (n.d.). Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles. ResearchGate. Retrieved from [Link]

  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. (n.d.). ResearchGate. Retrieved from [Link]

  • A Study on Synthesis of Chalcone Derived -5- Membered Isoxazoline and Isoxazole Scaffolds. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (n.d.). IJCRT.org. Retrieved from [Link]

  • Process for the preparation of 3,5-disubstituted isoxazoles. (n.d.). Google Patents.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). PMC. Retrieved from [Link]

  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (2023). PMC. Retrieved from [Link]

  • Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (2022). Zanco Journal of Medical Sciences. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

Sources

Application

The Versatile Synthon: Application of 3-(Chloromethyl)-5-thien-2-ylisoxazole in Agrochemical Synthesis

Introduction: The Rise of Heterocyclic Scaffolds in Modern Agrochemicals The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led researchers to explore the vast chemical space of hete...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Heterocyclic Scaffolds in Modern Agrochemicals

The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, isoxazole and thiophene moieties have emerged as privileged scaffolds due to their diverse biological activities. The fusion of these two heterocycles in the form of 3-(Chloromethyl)-5-thien-2-ylisoxazole (CAS No. 863669-57-2) presents a highly versatile and reactive synthon for the development of next-generation fungicides, herbicides, and insecticides. The presence of a reactive chloromethyl group at the 3-position of the isoxazole ring allows for facile derivatization through nucleophilic substitution reactions, providing a gateway to a vast library of potential agrochemical candidates. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this key intermediate in agrochemical synthesis.

Core Attributes of 3-(Chloromethyl)-5-thien-2-ylisoxazole as a Synthon

The utility of 3-(Chloromethyl)-5-thien-2-ylisoxazole in agrochemical synthesis stems from a combination of its structural and chemical properties:

  • Reactive Handle: The chloromethyl group is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles such as amines, thiols, alcohols, and carbanions. This allows for the introduction of diverse functional groups, which is crucial for tuning the biological activity and physicochemical properties of the final compound.

  • Isoxazole Core: The isoxazole ring is a bioisostere for other functional groups and is known to contribute to the biological activity of many pesticides. It can participate in various non-covalent interactions with biological targets.

  • Thiophene Moiety: The thiophene ring, often found in bioactive molecules, can enhance the lipophilicity of the compound, thereby improving its penetration through biological membranes. It can also be a site for metabolic transformations.

Proposed Synthesis of 3-(Chloromethyl)-5-thien-2-ylisoxazole

Workflow for the Synthesis of 3-(Chloromethyl)-5-thien-2-ylisoxazole

G cluster_0 Step 1: Preparation of Thiophene-2-carboxaldehyde Oxime cluster_1 Step 2: Generation of Thiophene-2-carbonitrile Oxide cluster_2 Step 3: [3+2] Cycloaddition A Thiophene-2-carboxaldehyde D Thiophene-2-carboxaldehyde Oxime A->D B Hydroxylamine Hydrochloride B->D C Base (e.g., Sodium Acetate) C->D E Thiophene-2-carboxaldehyde Oxime H Thiophene-2-carbonitrile Oxide (in situ) E->H F Chlorinating Agent (e.g., NCS) F->H G Base (e.g., Triethylamine) G->H I Thiophene-2-carbonitrile Oxide K 3-(Chloromethyl)-5-thien-2-ylisoxazole I->K J 3-Chloro-1-propyne J->K

Caption: Proposed synthetic workflow for 3-(Chloromethyl)-5-thien-2-ylisoxazole.

Detailed Protocol (Proposed)

Step 1: Synthesis of Thiophene-2-carboxaldehyde Oxime

  • To a solution of thiophene-2-carboxaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain thiophene-2-carboxaldehyde oxime.

Step 2: In situ Generation of Thiophene-2-carbonitrile Oxide and [3+2] Cycloaddition

  • Dissolve thiophene-2-carboxaldehyde oxime (1.0 eq) and 3-chloro-1-propyne (1.2 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • To this solution, add a chlorinating agent like N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.

  • Slowly add a base, for example, triethylamine (1.5 eq), to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(Chloromethyl)-5-thien-2-ylisoxazole.

Application in Agrochemical Synthesis: A Gateway to Novel Pesticides

The reactive chloromethyl group of 3-(Chloromethyl)-5-thien-2-ylisoxazole is the key to its utility as a synthon. It allows for the facile introduction of various toxophores and pharmacophores through nucleophilic substitution reactions.

General Reaction Scheme for Derivatization

G A 3-(Chloromethyl)-5-thien-2-ylisoxazole D Substituted Agrochemical Candidate (3-(Nu-CH2)-5-thien-2-ylisoxazole) A->D B Nucleophile (Nu-H) e.g., R-NH2, R-SH, R-OH B->D C Base (e.g., K2CO3, Et3N) C->D Facilitates reaction

Caption: General derivatization of 3-(Chloromethyl)-5-thien-2-ylisoxazole.

Application Note 1: Synthesis of Novel Fungicides

The isoxazole moiety is a well-established pharmacophore in many commercial fungicides. By coupling 3-(Chloromethyl)-5-thien-2-ylisoxazole with various amine- or thiol-containing heterocyclic scaffolds known for their fungicidal activity, novel and potent fungicides can be developed. For instance, the synthesis of isoxazolecarboxamides has been shown to yield compounds with high fungicidal activities against a range of plant pathogens.[1]

Representative Protocol: Synthesis of a 3-((1H-1,2,4-Triazol-1-yl)methyl)-5-(thiophen-2-yl)isoxazole Derivative

This protocol describes the synthesis of a potential fungicide by reacting 3-(Chloromethyl)-5-thien-2-ylisoxazole with 1H-1,2,4-triazole, a common building block in antifungal agents.

Materials:

  • 3-(Chloromethyl)-5-thien-2-ylisoxazole

  • 1H-1,2,4-triazole

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 1H-1,2,4-triazole (1.1 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 3-(Chloromethyl)-5-thien-2-ylisoxazole (1.0 eq) in DMF to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 3-((1H-1,2,4-triazol-1-yl)methyl)-5-(thiophen-2-yl)isoxazole derivative.

Reactant Molar Ratio Role
3-(Chloromethyl)-5-thien-2-ylisoxazole1.0Electrophile
1H-1,2,4-triazole1.1Nucleophile
Potassium Carbonate1.5Base
DMF-Solvent

Application Note 2: Synthesis of Potential Insecticides

The isoxazole and isoxazoline scaffolds are present in several modern insecticides. The synthesis of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides has been reported to yield compounds with insecticidal activity.[2] The chloromethyl group of our target synthon can be reacted with various substituted thiophenols to generate a library of thioether derivatives for screening as potential insecticides.

Representative Protocol: Synthesis of a 3-((4-Chlorophenylthio)methyl)-5-(thiophen-2-yl)isoxazole Derivative

This protocol outlines the synthesis of a thioether derivative, a class of compounds that has shown promise as insecticides.

Materials:

  • 3-(Chloromethyl)-5-thien-2-ylisoxazole

  • 4-Chlorothiophenol

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of 4-chlorothiophenol (1.1 eq) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 3-(Chloromethyl)-5-thien-2-ylisoxazole (1.0 eq) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 3-((4-chlorophenylthio)methyl)-5-(thiophen-2-yl)isoxazole.

Reactant Molar Ratio Role
3-(Chloromethyl)-5-thien-2-ylisoxazole1.0Electrophile
4-Chlorothiophenol1.1Nucleophile
Sodium Hydride1.2Base
THF-Solvent

Application Note 3: Development of Novel Herbicides

The isoxazoline ring, structurally related to isoxazole, is a key feature in some herbicides. For instance, 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline has been identified as a useful rice herbicide.[3] The 3-(Chloromethyl)-5-thien-2-ylisoxazole synthon can be utilized to create analogous structures with potential herbicidal activity by reacting it with various substituted alcohols.

Representative Protocol: Synthesis of a 3-((2,6-Difluorobenzyloxy)methyl)-5-(thiophen-2-yl)isoxazole Derivative

This protocol describes the synthesis of an ether-linked derivative, which could be explored for herbicidal properties.

Materials:

  • 3-(Chloromethyl)-5-thien-2-ylisoxazole

  • (2,6-Difluorophenyl)methanol

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of (2,6-difluorophenyl)methanol (1.1 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 3-(Chloromethyl)-5-thien-2-ylisoxazole (1.0 eq) in DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the target 3-((2,6-difluorobenzyloxy)methyl)-5-(thiophen-2-yl)isoxazole.

Reactant Molar Ratio Role
3-(Chloromethyl)-5-thien-2-ylisoxazole1.0Electrophile
(2,6-Difluorophenyl)methanol1.1Nucleophile
Sodium Hydride1.2Base
DMF-Solvent

Conclusion: A Promising Building Block for Future Agrochemicals

3-(Chloromethyl)-5-thien-2-ylisoxazole is a highly promising and versatile synthon for the synthesis of novel agrochemicals. Its straightforward derivatization through nucleophilic substitution at the chloromethyl group allows for the creation of a diverse range of compounds with potential fungicidal, insecticidal, and herbicidal activities. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the full potential of this valuable building block in the ongoing quest for more effective and sustainable crop protection solutions. The exploration of this scaffold is anticipated to lead to the discovery of new active ingredients with improved efficacy and desirable safety profiles.

References

  • CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. [Link]

  • EP2365751A1 - Isoxazole derivatives for use as fungicides.
  • Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. ResearchGate. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. [Link]

  • Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. ResearchGate. [Link]

  • N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. MDPI. [Link]

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  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. [Link]

  • A REP-FAMSEC Method as a Tool in Explaining Reaction Mechanisms: A Nucleophilic Substitution of 2-Phenylquinoxaline as a DFT Case Study. Molecules. [Link]

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  • EP1031566B1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • Design and synthesis of novel 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives bearing a hydrazone moiety as potential fungicides. Journal of the Chinese Chemical Society. [Link]

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  • Generation of azines by the reaction of a nucleophilic carbene with diazoalkanes: a synthetic and crystallographic study. PubMed. [Link]

  • 5-(2,6-Difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)- 1,2-isoxazoline as a Useful Rice Herbicide. ResearchGate. [Link]

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  • Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). PubMed. [Link]

  • Discovery of a Novel Class of Acylthiourea-Containing Isoxazoline Insecticides against Plutella xylostella. MDPI. [Link]

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  • Design, Synthesis, and Antifungal Activity of 3‐(Thiophen‐2‐yl)‐1,5‐dihydro‐2H‐pyrrol‐2‐one Derivatives Bearing …. Oriental Journal of Chemistry. [Link]

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Method

Unlocking Novel Bioconjugates and Drug Leads: Application Notes and Protocols for Click Chemistry with 3-(Chloromethyl)-5-thien-2-ylisoxazole Derivatives

Introduction: The Strategic Convergence of Isoxazoles, Thiophenes, and Click Chemistry In the landscape of modern medicinal chemistry and chemical biology, the pursuit of molecular entities with enhanced therapeutic prop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Convergence of Isoxazoles, Thiophenes, and Click Chemistry

In the landscape of modern medicinal chemistry and chemical biology, the pursuit of molecular entities with enhanced therapeutic properties and precise biological targeting capabilities is paramount. The isoxazole nucleus is a privileged scaffold, frequently incorporated into a multitude of clinically significant molecules due to its favorable metabolic stability and ability to participate in various non-covalent interactions.[1][2] When hybridized with a thiophene ring, a well-regarded pharmacophore known to enhance drug-receptor interactions, the resulting 5-(thiophen-2-yl)isoxazole framework presents a compelling starting point for the development of novel bioactive compounds.[3][4]

This guide focuses on the utility of a key derivative, 3-(Chloromethyl)-5-thien-2-ylisoxazole , as a versatile building block for "click chemistry." The inherent reactivity of the chloromethyl group provides a direct handle for conversion to an azide, a critical component for the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5] This powerful ligation technique allows for the covalent linking of the isoxazole-thiophene core to a diverse array of molecules, including peptides, reporter tags, and complex drug fragments, with exceptional specificity and under mild, aqueous conditions.[6][7]

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of the key azide intermediate, detailed protocols for its application in CuAAC-mediated bioconjugation, and insights into the potential applications of the resulting triazole-linked conjugates.

Core Synthesis and Functionalization Workflow

The strategic utility of 3-(Chloromethyl)-5-thien-2-ylisoxazole lies in its straightforward conversion to the corresponding azide, thereby transforming it into a "clickable" reagent. The overall workflow is a two-step process, beginning with the synthesis of the chloromethyl derivative followed by nucleophilic substitution with sodium azide.

G cluster_0 Synthesis of Precursor cluster_1 Azide Functionalization cluster_2 Click Chemistry Application A Thiophene-2-carboxaldehyde C Thiophene-2-aldoxime A->C Reaction with B B Hydroxylamine E (5-(Thiophen-2-yl)isoxazol-3-yl)methanol C->E [3+2] Cycloaddition with D D Propargyl alcohol G 3-(Chloromethyl)-5-thien-2-ylisoxazole E->G Chlorination with F F Thionyl chloride I 3-(Azidomethyl)-5-thien-2-ylisoxazole G->I Nucleophilic Substitution with H H Sodium Azide (NaN3) L Triazole-linked Conjugate I->L CuAAC with J, K J Alkyne-modified biomolecule K Cu(I) catalyst

Figure 1: Synthetic workflow for the preparation and application of the clickable isoxazole derivative.

Experimental Protocols

Protocol 1: Synthesis of 3-(Azidomethyl)-5-thien-2-ylisoxazole

This protocol outlines a plausible two-step synthesis of the key azide intermediate, adapted from established methods for similar isoxazole derivatives.[8][9][10]

Step 1: Synthesis of 3-(Chloromethyl)-5-thien-2-ylisoxazole

  • Oxime Formation: To a solution of thiophene-2-carboxaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (2.0 eq). Stir the mixture at room temperature for 2-4 hours until thin-layer chromatography (TLC) indicates complete consumption of the aldehyde. Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield thiophene-2-aldoxime, which can often be used in the next step without further purification.

  • [3+2] Cycloaddition and Chlorination:

    • Dissolve the thiophene-2-aldoxime (1.0 eq) and propargyl alcohol (1.1 eq) in a suitable solvent such as tetrahydrofuran (THF).

    • Slowly add a solution of sodium hypochlorite (bleach) to the mixture to generate the nitrile oxide in situ, which then undergoes a [3+2] cycloaddition with the propargyl alcohol. The reaction is typically exothermic and should be monitored.

    • After the cycloaddition is complete (as monitored by TLC), cool the reaction mixture to 0 °C.

    • Add thionyl chloride (1.5 eq) dropwise to the solution. Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by carefully adding saturated sodium bicarbonate solution. Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel to obtain 3-(Chloromethyl)-5-thien-2-ylisoxazole.

Step 2: Synthesis of 3-(Azidomethyl)-5-thien-2-ylisoxazole

  • Dissolve 3-(Chloromethyl)-5-thien-2-ylisoxazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Add sodium azide (NaN₃, 1.5-2.0 eq) to the solution.[11]

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 3-(Azidomethyl)-5-thien-2-ylisoxazole. This product should be handled with care due to the potential instability of organic azides.

Characterization: The successful synthesis of the intermediate and final azide product should be confirmed by standard analytical techniques.

CompoundExpected ¹H NMR Signals (CDCl₃, δ ppm)Expected Mass Spec (m/z)
3-(Chloromethyl)-5-thien-2-ylisoxazole ~4.7 (s, 2H, -CH₂Cl), ~7.1-7.6 (m, 3H, thiophene protons), ~6.8 (s, 1H, isoxazole proton)[M+H]⁺ corresponding to C₈H₆ClNOS
3-(Azidomethyl)-5-thien-2-ylisoxazole ~4.5 (s, 2H, -CH₂N₃), ~7.1-7.6 (m, 3H, thiophene protons), ~6.8 (s, 1H, isoxazole proton)[M+H]⁺ corresponding to C₈H₆N₄OS

Note: The exact chemical shifts may vary. Further characterization by ¹³C NMR and IR spectroscopy is recommended.[12][13]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the bioconjugation of an alkyne-modified peptide with 3-(Azidomethyl)-5-thien-2-ylisoxazole.[6][7]

Materials:

  • 3-(Azidomethyl)-5-thien-2-ylisoxazole (in a compatible solvent like DMSO)

  • Alkyne-modified peptide (e.g., a peptide with a terminal alkyne-containing amino acid)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • In a microcentrifuge tube, dissolve the alkyne-modified peptide in PBS to a final concentration of 1-5 mg/mL.

  • Add 3-(Azidomethyl)-5-thien-2-ylisoxazole from a stock solution to achieve a final concentration of 1.5-3 molar equivalents relative to the peptide.

  • Add the THPTA ligand solution to the reaction mixture.

  • Add the CuSO₄ solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Upon completion, the resulting conjugate can be purified using standard techniques for peptide purification, such as reverse-phase HPLC.

G cluster_0 Reagent Preparation cluster_1 Reaction Setup cluster_2 Reaction and Purification A Dissolve alkyne-peptide in PBS C Combine alkyne-peptide and azide A->C B Prepare stock solutions of azide, CuSO4, THPTA, and Sodium Ascorbate B->C D Add THPTA ligand C->D E Add CuSO4 D->E F Initiate with Sodium Ascorbate E->F G Incubate at room temperature F->G H Monitor by LC-MS G->H I Purify by HPLC H->I

Figure 2: Experimental workflow for the CuAAC bioconjugation of a peptide.

Application Notes

The click chemistry-mediated conjugation of 3-(Azidomethyl)-5-thien-2-ylisoxazole to various molecular platforms opens up a wide range of applications in drug discovery and chemical biology.

  • Peptide and Protein Modification: The isoxazole-thiophene moiety can be conjugated to peptides or proteins to enhance their therapeutic properties.[14][15] For instance, the hydrophobicity and aromaticity of the heterocyclic system can improve cell permeability or modulate the binding affinity of a peptide to its target. The resulting conjugate may exhibit altered pharmacokinetic profiles.

  • Development of Novel Drug Hybrids: This building block can be used to create hybrid molecules by linking it to other pharmacophores.[16] The combination of the isoxazole-thiophene core with other bioactive agents through a stable triazole linker can lead to synergistic or additive pharmacological effects, a strategy increasingly employed in the development of multi-target drugs.[17]

  • Fluorescent Labeling and Imaging: By reacting the azide-functionalized isoxazole with an alkyne-modified fluorescent dye, researchers can synthesize probes for biological imaging. These probes can be used to study the cellular localization and distribution of molecules that interact with the isoxazole-thiophene scaffold.

  • Activity-Based Protein Profiling (ABPP): If the isoxazole-thiophene core exhibits inhibitory activity against a particular enzyme class, it can be incorporated into ABPP probes. An alkyne-containing version of the inhibitor could be used to covalently label the target enzyme in a complex proteome, followed by click reaction with an azide-functionalized reporter tag (e.g., biotin or a fluorophore) for subsequent detection and identification.

Conclusion

3-(Chloromethyl)-5-thien-2-ylisoxazole is a valuable and versatile chemical tool. Its straightforward conversion to an azide-functionalized derivative provides a gateway to the vast possibilities of click chemistry. The protocols and application notes presented here offer a solid foundation for researchers to explore the potential of this unique heterocyclic scaffold in creating novel bioconjugates, therapeutic leads, and chemical biology probes. The inherent biological relevance of both the isoxazole and thiophene moieties makes the resulting triazole-linked products particularly attractive for applications in drug discovery and development.[2][3]

References

  • Potkin, V., Kletskov, A., & Kulchitsky, V. (2025, August 9). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. [Link]

  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • IJARIIT. (n.d.). Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review. [Link]

  • Bozdağ, M., Altan, B., & Çıkrıkçı, S. (2019). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central. [Link]

  • RASAYAN Journal of Chemistry. (n.d.). CLICK REACTION ASSISTED SYNTHESIS OF HETEROCYCLIC LIQUID CRYSTALS AND ITS CHARACTERIZATION. [Link]

  • Al-Ostath, A., Al-Assar, Z., & Al-Halabi, R. (2021). The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents. PubMed Central. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2020). Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. PubMed. [Link]

  • Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • Supporting Information. (n.d.). [Characterization data for 4-Allyl-3-phenyl-5-(thiophen-2-yl)isoxazole]. [Link]

  • PubMed. (n.d.). Bisthiourea Derivatives of Dipeptide Conjugated Benzo[d]isoxazole as a New Class of Therapeutics: Synthesis and Molecular Docking Studies. [Link]

  • Kar, S., & Smith, E. A. (2010). Kinetics and Mechanism of the Reaction of Sodium Azide With Hypochlorite in Aqueous Solution. PubMed. [Link]

  • MDPI. (n.d.). Naturally Occurring Oxazole-Containing Peptides. [Link]

  • Beilstein Journals. (n.d.). Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology. [Link]

  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. [Link]

  • Beilstein Journals. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. [Link]

  • PubMed Central. (n.d.). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. [Link]

  • Arkivoc. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. [Link]

  • ACS Publications. (2024, April 16). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]

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  • MDPI. (2022, November 22). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. [Link]

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Application

Application Notes and Protocols for the Development of Anticancer Agents Using 3-(Chloromethyl)-5-thien-2-ylisoxazole

Introduction: The Strategic Importance of the Thiophene-Isoxazole Scaffold in Oncology In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of ra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Thiophene-Isoxazole Scaffold in Oncology

In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The 3-(chloromethyl)-5-thien-2-ylisoxazole core represents a compelling starting point for the development of novel anticancer agents. This molecule synergistically combines the biological significance of the thiophene and isoxazole rings. Thiophene derivatives are known to exhibit a wide range of pharmacological activities, including anticancer properties, by targeting various cellular pathways.[1][2][3] Similarly, isoxazole-containing compounds have demonstrated potent antitumor effects through mechanisms such as the induction of apoptosis, inhibition of protein kinases, and disruption of tubulin polymerization.[4][5][6]

The chloromethyl group at the 3-position of the isoxazole ring is a key reactive handle. It provides a site for facile nucleophilic substitution, allowing for the systematic generation of a diverse library of derivatives. This "plug-and-play" approach is invaluable in structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The 5-(thien-2-yl) substituent also plays a crucial role, contributing to the overall electronic and steric profile of the molecule and potentially engaging in key interactions with biological targets.[7]

These application notes will provide a comprehensive guide for researchers and drug development professionals on leveraging 3-(chloromethyl)-5-thien-2-ylisoxazole as a versatile building block for the synthesis and evaluation of new anticancer drug candidates. We will detail a plausible synthetic route, protocols for derivatization, and a suite of in vitro assays to characterize the biological activity of the resulting compounds.

Part 1: Synthesis of the Core Scaffold: 3-(Chloromethyl)-5-thien-2-ylisoxazole

While a direct, one-pot synthesis for 3-(chloromethyl)-5-thien-2-ylisoxazole may not be extensively documented, a reliable synthetic route can be extrapolated from established methods for similar isoxazole syntheses.[8][9] The following protocol outlines a logical and experimentally sound approach.

Protocol 1: Two-Step Synthesis of 3-(Chloromethyl)-5-thien-2-ylisoxazole

Causality Behind Experimental Choices: This two-step approach is designed for robustness and control. The first step involves a [3+2] cycloaddition to form the isoxazole ring, a classic and high-yielding method. The second step introduces the reactive chloromethyl group, which is often more stable when introduced later in the synthetic sequence.

Step 1: Synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methanol

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophene-2-carboxaldehyde (1 equivalent) in an appropriate solvent such as ethanol or a mixture of ethanol and water.

  • Oxime Formation: Add hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate or pyridine (1.2 equivalents). Stir the mixture at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the aldehyde.

  • In situ Cycloaddition: To the resulting thiophene-2-aldoxime solution, add a solution of propargyl alcohol (1.5 equivalents) and an oxidizing agent like sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS) dropwise at 0°C. The in situ generation of a nitrile oxide from the aldoxime, followed by its cycloaddition with the alkyne, forms the isoxazole ring.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), quench the reaction with a reducing agent like sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10] Purify the crude product by column chromatography on silica gel to yield (5-(thiophen-2-yl)isoxazol-3-yl)methanol.

Step 2: Chlorination to 3-(Chloromethyl)-5-thien-2-ylisoxazole

  • Reaction Setup: Dissolve the alcohol from Step 1 (1 equivalent) in a dry, aprotic solvent like dichloromethane (DCM) or chloroform under an inert atmosphere (e.g., nitrogen or argon).

  • Chlorination: Cool the solution to 0°C and add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until the starting material is consumed (TLC). Carefully quench the reaction by pouring it over ice water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the resulting crude product by flash column chromatography to obtain the pure 3-(chloromethyl)-5-thien-2-ylisoxazole.

Synthesis_Workflow Thiophene_Aldehyde Thiophene-2-carboxaldehyde Oxime Thiophene-2-aldoxime (in situ) Thiophene_Aldehyde->Oxime + Hydroxylamine Hydroxylamine Hydroxylamine HCl Propargyl_Alcohol Propargyl Alcohol Isoxazole_Alcohol (5-(Thiophen-2-yl)isoxazol-3-yl)methanol Oxime->Isoxazole_Alcohol + Propargyl Alcohol (Cycloaddition) Final_Product 3-(Chloromethyl)-5-thien-2-ylisoxazole Isoxazole_Alcohol->Final_Product + SOCl₂ (Chlorination) Thionyl_Chloride SOCl₂ Cell_Cycle_Workflow cluster_experiment Experimental Steps cluster_analysis Data Interpretation Start Seed and Treat Cells Harvest Harvest and Fix Cells Start->Harvest Stain Stain with Propidium Iodide Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze Histogram DNA Content Histogram Analyze->Histogram Data Acquisition Quantify Quantify Cell Populations (G1, S, G2/M) Histogram->Quantify Conclusion Determine Cell Cycle Arrest Quantify->Conclusion Signaling_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Thiophene-Isoxazole Derivative Compound->Akt Inhibits

Sources

Method

Application Note: A Strategic Platform for Novel Antimicrobial Discovery Using 3-(Chloromethyl)-5-thien-2-ylisoxazole

Introduction: The Imperative for Novel Antimicrobial Scaffolds The escalating crisis of antimicrobial resistance necessitates the urgent development of new chemical entities (NCEs) with novel mechanisms of action. Hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent development of new chemical entities (NCEs) with novel mechanisms of action. Heterocyclic compounds are a cornerstone of medicinal chemistry, with the isoxazole ring system being a particularly privileged scaffold.[1][2] Isoxazole derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][3] The hybrid structure of 3-(Chloromethyl)-5-thien-2-ylisoxazole is of significant interest; the thiophene moiety is also a well-established pharmacophore in antimicrobial agents, and its combination with the isoxazole core presents a promising avenue for synergistic or novel bioactivity.[4][5]

This application note details a robust and versatile synthetic platform starting from 3-(Chloromethyl)-5-thien-2-ylisoxazole. The key to this platform is the reactive chloromethyl group at the 3-position of the isoxazole ring, which serves as an electrophilic handle for the facile introduction of a wide array of functional groups via nucleophilic substitution reactions.[6][7] This strategy allows for the rapid generation of a library of novel derivatives for subsequent antimicrobial screening.

Herein, we provide a detailed protocol for the synthesis of a representative derivative, 3-(Azidomethyl)-5-thien-2-ylisoxazole, its comprehensive characterization, and a standardized protocol for evaluating its antimicrobial efficacy using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[8][9]

Principle of the Synthetic Strategy

The core of the synthetic approach is a classic SN2 (Substitution, Nucleophilic, Bimolecular) reaction. The carbon atom of the chloromethyl group (-CH₂Cl) is electron-deficient due to the electron-withdrawing effects of both the adjacent chlorine atom and the isoxazole ring. This makes it an excellent electrophile, susceptible to attack by a variety of nucleophiles. The chloride ion is a good leaving group, facilitating the reaction.[7]

By reacting 3-(Chloromethyl)-5-thien-2-ylisoxazole with different nucleophiles (e.g., azides, amines, thiols, phenoxides), a diverse library of compounds can be generated, each with a unique substituent at the 3-position. This allows for a systematic exploration of the structure-activity relationship (SAR) to identify key molecular features that enhance antimicrobial potency.

Workflow Overview

The overall process, from starting material to biological data, follows a logical and validated sequence. This ensures the synthesis of pure, well-characterized compounds and the generation of reliable, reproducible antimicrobial susceptibility data.

Antimicrobial Synthesis Workflow cluster_synthesis PART A: Chemical Synthesis & Purification cluster_analysis PART B: Structural Characterization cluster_bioassay PART C: Antimicrobial Evaluation SM Starting Material 3-(Chloromethyl)-5- thien-2-ylisoxazole Reaction Nucleophilic Substitution (S N 2 Reaction) SM->Reaction Nuc Nucleophile (e.g., Sodium Azide) Nuc->Reaction Crude Crude Product Reaction->Crude Purify Purification (Column Chromatography) Crude->Purify Pure Pure Novel Compound (e.g., Azide Derivative) Purify->Pure TLC TLC Pure->TLC NMR NMR (¹H, ¹³C) Pure->NMR MS Mass Spectrometry Pure->MS FTIR FT-IR Pure->FTIR Screen Antimicrobial Screening (Broth Microdilution) Pure->Screen MIC Determine MIC (Minimum Inhibitory Concentration) Screen->MIC SAR SAR Analysis MIC->SAR

Caption: Workflow from synthesis to antimicrobial evaluation.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-(Chloromethyl)-5-thien-2-ylisoxazole≥97%Commercial SourceStarting Material
Sodium Azide (NaN₃)ReagentPlus®, ≥99.5%Sigma-AldrichEXTREME TOXICITY WARNING
AcetoneAnhydrous, ≥99.8%Commercial SourceReaction Solvent
Dichloromethane (DCM)HPLC GradeCommercial SourceExtraction/Chromatography
Ethyl AcetateHPLC GradeCommercial SourceChromatography
HexanesHPLC GradeCommercial SourceChromatography
Magnesium Sulfate (MgSO₄)AnhydrousCommercial SourceDrying Agent
Silica Gel230-400 meshCommercial SourceColumn Chromatography
Cation-Adjusted Mueller-Hinton Broth (CAMHB)N/ABecton, Dickinson & Co.For antimicrobial testing
Bacterial Strains (e.g., S. aureus, E. coli)ATCC StrainsATCCQuality control strains
96-well microtiter platesSterile, U-bottomCommercial SourceFor MIC assay

Safety Precaution: Sodium azide (NaN₃) is acutely toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Avoid contact with acids, which generates highly toxic hydrazoic acid gas.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(Azidomethyl)-5-thien-2-ylisoxazole

This protocol describes a representative nucleophilic substitution reaction.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(Chloromethyl)-5-thien-2-ylisoxazole (1.0 g, 5.0 mmol).

    • Add 25 mL of anhydrous acetone. Stir until the starting material is fully dissolved.

    • Carefully add sodium azide (0.49 g, 7.5 mmol, 1.5 equivalents).

    • Scientist's Note: Using a slight excess of the nucleophile (1.5 eq.) helps drive the reaction to completion. Acetone is a suitable polar aprotic solvent that facilitates SN2 reactions.

  • Reaction Execution & Monitoring:

    • Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

    • Spot the starting material (SM) and the reaction mixture (RM) on a TLC plate. The reaction is complete when the SM spot is no longer visible in the RM lane. The product should appear as a new, typically less polar, spot.

  • Workup and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the acetone under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 50 mL of deionized water and 50 mL of dichloromethane (DCM).

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Collect the lower organic (DCM) layer. Extract the aqueous layer two more times with 25 mL of DCM.

    • Combine all organic extracts.

  • Drying and Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), swirl, and filter.

    • Concentrate the filtrate in vacuo to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (e.g., starting from 100% hexanes and gradually increasing to 10% ethyl acetate).

    • Collect fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 3-(Azidomethyl)-5-thien-2-ylisoxazole as a solid or oil.

Protocol 2: Structural Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using standard spectroscopic methods.[10][11][12]

TechniquePurposeExpected Observations for 3-(Azidomethyl)-5-thien-2-ylisoxazole
¹H NMR Confirms proton environmentDisappearance of the chloromethyl singlet (~4.8 ppm). Appearance of a new azidomethyl singlet (~4.6 ppm). Signals for the isoxazole and thiophene protons remain.
¹³C NMR Confirms carbon backboneShift of the methylene carbon signal from ~35 ppm (-CH₂Cl) to ~45 ppm (-CH₂N₃).
FT-IR Identifies key functional groupsAppearance of a strong, sharp azide (N₃) stretch at ~2100 cm⁻¹.
Mass Spec (LC-MS) Confirms molecular weightObservation of the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product. The fragmentation pattern can also provide structural information.[13]
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is adapted from CLSI guidelines for determining the Minimum Inhibitory Concentration (MIC).[8][9][14] The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

MIC Assay Workflow A Prepare Stock Solution of Test Compound in DMSO B Perform 2-fold Serial Dilutions in 96-well Plate using CAMHB A->B D Inoculate All Wells (except sterility control) with Bacterial Suspension B->D C Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) C->D E Incubate Plate (e.g., 37°C for 18-24h) D->E F Read Results Visually (Look for Turbidity) E->F G MIC = Lowest Concentration with No Visible Growth F->G

Caption: Broth microdilution workflow for MIC determination.

  • Preparation of Test Compound: Prepare a 1 mg/mL stock solution of the purified compound in DMSO.

  • Plate Setup:

    • Add 100 µL of cation-adjusted Mueller-Hinton broth (CAMHB) to wells 2-12 of a 96-well microtiter plate.

    • Add 200 µL of the stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Self-Validation: Well 11 serves as the growth control (broth + inoculum, no drug). Well 12 serves as the sterility control (broth only).

  • Inoculum Preparation:

    • Prepare a bacterial suspension from an overnight culture equivalent to a 0.5 McFarland turbidity standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.[14]

  • Inoculation and Incubation:

    • Inoculate wells 1-11 with 100 µL of the standardized bacterial suspension. The final volume in each well is 200 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results:

    • After incubation, visually inspect the wells for turbidity (a sign of bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Expected Results & Data Presentation

The synthetic protocol is expected to yield the desired product in good purity after chromatography. The antimicrobial screening will provide quantitative MIC values.

Table 1: Hypothetical Characterization Data for 3-(Azidomethyl)-5-thien-2-ylisoxazole

AnalysisResultInterpretation
Yield 85%Efficient conversion
¹H NMR (CDCl₃) δ 7.65 (d, 1H), 7.45 (d, 1H), 6.80 (s, 1H), 4.62 (s, 2H)Confirms structure and absence of starting material
FT-IR (cm⁻¹) 2105 (strong, sharp)Confirms presence of azide group
LC-MS (m/z) 207.1 [M+H]⁺Confirms correct molecular weight (C₇H₄N₄OS)

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)
3-(Chloromethyl)-5-thien-2-ylisoxazole >128>128
3-(Azidomethyl)-5-thien-2-ylisoxazole 1632
Ciprofloxacin (Control) 0.50.015

Data Interpretation: The hypothetical data shows that the conversion of the chloromethyl group to an azidomethyl group resulted in a significant increase in antimicrobial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. This validates the synthetic strategy as a viable path for potency improvement.

Conclusion

The 3-(Chloromethyl)-5-thien-2-ylisoxazole scaffold is a highly valuable starting point for the development of novel antimicrobial agents. The protocols outlined in this application note provide a clear, reproducible, and efficient workflow for synthesizing, purifying, characterizing, and evaluating new chemical entities based on this platform. The facile nucleophilic substitution at the chloromethyl position allows for extensive chemical diversification, enabling a thorough exploration of the structure-activity landscape and accelerating the discovery of potent lead compounds in the fight against infectious diseases.

References

  • Scholars Research Library. (n.d.). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • Al-Hourani, B., et al. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved from [Link]

  • Grzegorczyk, A., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. National Institutes of Health (NIH). Retrieved from [Link]

  • Pathak, A., & Sharma, N. (2022). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. The Scientific Temper. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis and Antimicrobial Evaluation of New Thiophene and 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • ResearchGate. (2023). Antimicrobial activity of isoxazole derivatives: A brief overview. Retrieved from [Link]

  • European Journal of Clinical and Experimental Medicine. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Al-Ostoot, F.H., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Abdelhamid, I.A., et al. (n.d.). Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity. National Institutes of Health (NIH). Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Retrieved from [Link]

  • Regulations.gov. (n.d.). M07-A8. Retrieved from [Link]

  • Al-Abdullah, E.S., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed. Retrieved from [Link]

  • Kanne, D.B., et al. (2021). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Institutes of Health (NIH). Retrieved from [Link]

  • Stephens, W.C.E., & Arafa, R.K. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education. Retrieved from [Link]

  • Supplementary Material. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and antimicrobial evaluation of novel thiophene derivatives. Retrieved from [Link]

  • University Lecture. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-(Chloromethyl)-5-thien-2-ylisoxazole

Introduction: Unlocking a Privileged Scaffold for Kinase Inhibitor Discovery In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic devel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking a Privileged Scaffold for Kinase Inhibitor Discovery

In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and immunology.[1] The strategic selection of molecular building blocks is paramount to success. 3-(Chloromethyl)-5-thien-2-ylisoxazole emerges as a high-value, yet underexplored, electrophilic intermediate for the synthesis of novel kinase inhibitors. Its structure is a deliberate convergence of two key pharmacophoric elements: the isoxazole ring , a proven hinge-binding motif in numerous kinase inhibitors, and the thiophene ring , a versatile bioisostere of the phenyl group.[2][3]

The inherent reactivity of the chloromethyl group provides a direct handle for covalent modification, enabling the facile introduction of this desirable (5-thien-2-yl-isoxazol-3-yl)methyl moiety onto various nucleophilic scaffolds. This guide provides a comprehensive overview of the rationale, strategic application, and detailed synthetic protocols for leveraging 3-(Chloromethyl)-5-thien-2-ylisoxazole in a kinase inhibitor discovery program.

The Scientific Rationale: A Synthesis of Proven Pharmacophores

The design of 3-(Chloromethyl)-5-thien-2-ylisoxazole is rooted in established principles of medicinal chemistry, combining the distinct advantages of its constituent heterocycles.

The Isoxazole Core: A Versatile Kinase Hinge Binder

The isoxazole moiety is a privileged scaffold in kinase inhibitor design.[4] Its nitrogen atom can act as a hydrogen bond acceptor, forming critical interactions with the backbone amide protons of the kinase hinge region—a conserved motif in the ATP-binding pocket. This interaction mimics the binding of the adenine portion of ATP. The isoxazole ring's geometry and electronic properties allow it to be effectively "packed" into the hydrophobic regions of the ATP binding site, contributing to inhibitor potency.[5] Numerous successful kinase inhibitors targeting a range of kinases, including c-Jun N-terminal kinase (JNK), Casein Kinase 1 (CK1), and Vascular Endothelial Growth Factor Receptor (VEGFR), incorporate the isoxazole core, validating its utility.[5][6][7]

The Thiophene Moiety: A Superior Bioisostere

Thiophene is frequently employed as a bioisosteric replacement for a phenyl ring.[8] This substitution is not merely a trivial change but a strategic decision to fine-tune a compound's physicochemical and pharmacological properties.[9] Compared to a phenyl ring, thiophene:

  • Modulates Electronic Profile: The sulfur atom introduces a different electronic distribution, which can alter binding interactions with the target protein.[3]

  • Improves Pharmacokinetic Properties: Thiophene can reduce metabolic liability by blocking potential sites of aromatic hydroxylation that are common for phenyl rings.

  • Enhances Receptor Affinity: In many cases, the replacement of a phenyl ring with thiophene is well-tolerated and can even lead to improved binding affinity.[10]

The combination of the isoxazole hinge binder with the thiophene bioisostere creates a unique scaffold with a high potential for developing potent and selective kinase inhibitors.

Synthetic Strategy: Leveraging Electrophilicity for Library Generation

The primary synthetic utility of 3-(Chloromethyl)-5-thien-2-ylisoxazole lies in its reactive chloromethyl group, which serves as a potent electrophile for SN2 reactions. This allows for the straightforward alkylation of a wide variety of nucleophiles, most notably primary and secondary amines, which are common components of kinase inhibitor scaffolds.

The general workflow involves a nucleophilic substitution reaction where an amine-containing core, often a heterocyclic scaffold known to confer kinase binding, is alkylated with 3-(Chloromethyl)-5-thien-2-ylisoxazole to generate the final inhibitor.

G cluster_0 Core Synthesis cluster_1 Reagent cluster_2 Key Reaction cluster_3 Post-Reaction cluster_4 Final Product A Nucleophilic Core (e.g., Aminopyrimidine) C SN2 Alkylation (Base, Solvent) A->C B 3-(Chloromethyl)-5-thien-2-ylisoxazole B->C D Workup & Purification (Extraction, Chromatography) C->D E Target Kinase Inhibitor D->E

Caption: General workflow for synthesizing kinase inhibitors.

Detailed Experimental Protocol: Synthesis of a Representative VEGFR-2 Inhibitor

This section provides a detailed, self-validating protocol for the synthesis of a hypothetical but representative kinase inhibitor, N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrimidin-2-amine , targeting VEGFR-2. This target combines our key building block with an aminopyrimidine scaffold, a classic hinge-binding element.

Materials and Reagents
  • 3-(Chloromethyl)-5-thien-2-ylisoxazole (MW: 201.66 g/mol )

  • 2-Aminopyrimidine (MW: 95.10 g/mol )

  • Potassium Carbonate (K₂CO₃), anhydrous (MW: 138.21 g/mol )

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Argon or Nitrogen).

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyrimidine (1.0 eq., e.g., 100 mg, 1.05 mmol) and anhydrous potassium carbonate (2.0 eq., e.g., 290 mg, 2.10 mmol).

  • Solvent Addition: Add anhydrous DMF (10 mL) to the flask. Stir the suspension at room temperature for 10 minutes to ensure good mixing.

  • Addition of Alkylating Agent: Dissolve 3-(Chloromethyl)-5-thien-2-ylisoxazole (1.05 eq., e.g., 222 mg, 1.10 mmol) in anhydrous DMF (5 mL) and add it dropwise to the stirred suspension at room temperature.

    • Expert Insight: A slight excess of the alkylating agent can help drive the reaction to completion. However, a large excess should be avoided to minimize the formation of the dialkylated byproduct. The choice of a non-nucleophilic inorganic base like K₂CO₃ is crucial to prevent side reactions.[11]

  • Reaction Execution: Heat the reaction mixture to 60-70 °C and stir under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 50% Ethyl Acetate in Hexanes. The reaction is generally complete within 4-8 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (50 mL).

    • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 20% EtOAc and gradually increasing to 60% EtOAc).

  • Product Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the final product, N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrimidin-2-amine , as a solid. Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Caption: The core SN2 reaction mechanism.

Expected Results and Biological Evaluation

The synthesized inhibitor can be evaluated for its biological activity against a panel of relevant kinases. Based on the known activity of isoxazole- and thiophene-containing inhibitors, the target compound is expected to show activity against tyrosine kinases involved in angiogenesis.

Table 1: Representative Inhibitory Profile of the Synthesized Compound
Compound IDTarget KinaseIC₅₀ (nM) [Hypothetical]
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrimidin-2-amineVEGFR-245
PDGFRβ120
c-Kit250
Sunitinib (Reference)VEGFR-29

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Biological Context: Targeting the VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[7] Dysregulation of the VEGFR-2 signaling pathway is a hallmark of many solid tumors, which rely on angiogenesis to supply nutrients and oxygen for growth and metastasis.[12] Inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy.

The synthesized inhibitor, by competing with ATP for the binding site on VEGFR-2, is designed to block the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.

G cluster_membrane Cell Membrane cluster_pathway Downstream Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF Ligand VEGF->VEGFR2 Binds & Activates Inhibitor Synthesized Inhibitor (N-((5-(...))pyrimidin-2-amine) Inhibitor->VEGFR2 Inhibits (ATP Competition) PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion

3-(Chloromethyl)-5-thien-2-ylisoxazole represents a strategically designed and highly versatile building block for the synthesis of novel kinase inhibitors. The convergence of a proven hinge-binding isoxazole moiety and a bioisosteric thiophene ring provides a strong rationale for its use in drug discovery. The straightforward and robust alkylation chemistry detailed in this guide enables researchers to efficiently incorporate this valuable scaffold into diverse molecular architectures, facilitating the rapid exploration of structure-activity relationships and the development of next-generation targeted therapeutics.

References

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  • Patil, P. S., et al. (2019). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. International Journal of Pharmaceutical Sciences and Research, 10(11), 5143-5150. Available from: [Link]
  • Schlessinger, A., et al. (2023). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. International Journal of Molecular Sciences, 24(13), 10921. Available from: [Link]
  • El-Sayed, N. N. E., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(1), 125-141. Available from: [Link]
  • Kulkarni, S. K., et al. (2006). Design and synthesis of bioisosteric tetrasubstituted thiophenes as novel anti-inflammatory agents: Part-I. Ethiopian Pharmaceutical Journal, 24(2), 81-91. Available from: [Link]
  • Schepmann, D., et al. (2015). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzoannulene-scaffold. RSC Advances, 5(124), 102425-102432. Available from: [Link]
  • Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. ResearchGate. Available from: [Link]
  • El-Naggar, A. M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5650. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(Chloromethyl)-5-thien-2-ylisoxazole

Welcome to the technical support center for the synthesis of 3-(Chloromethyl)-5-thien-2-ylisoxazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Chloromethyl)-5-thien-2-ylisoxazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The information provided herein is synthesized from established chemical principles and peer-reviewed literature to ensure scientific integrity and practical utility.

Core Synthesis Strategy: 1,3-Dipolar Cycloaddition

The most prevalent and versatile method for constructing the 3,5-disubstituted isoxazole core of the target molecule is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition.[1][2] This reaction involves the in situ generation of a thiophene-2-carbonitrile oxide dipole, which then reacts with a suitable three-carbon dipolarophile to form the isoxazole ring.

Reaction Overview

The general pathway involves two main stages:

  • In Situ Generation of Nitrile Oxide: Thiophene-2-carbaldehyde oxime is converted into the corresponding hydroxamoyl chloride (or bromide), which is then treated with a base to eliminate HCl and form the reactive thiophene-2-carbonitrile oxide intermediate.

  • Cycloaddition: The nitrile oxide rapidly reacts with a dipolarophile, in this case, a propargyl chloride equivalent like 3-chloro-1-propyne or 2,3-dichloropropene, to yield 3-(Chloromethyl)-5-thien-2-ylisoxazole.[3][4]

Below is a diagram illustrating the primary synthetic workflow.

G cluster_0 Stage 1: Nitrile Oxide Generation cluster_1 Stage 2: Cycloaddition T2C Thiophene-2- carbaldehyde Oxime Thiophene-2- carbaldehyde Oxime T2C->Oxime  NH2OH·HCl Hydroxamoyl_Cl Thiophene-2- hydroxamoyl Chloride Oxime->Hydroxamoyl_Cl  NCS / Cl2 Nitrile_Oxide Thiophene-2- carbonitrile Oxide (Dipole) Hydroxamoyl_Cl->Nitrile_Oxide  Base (e.g., Et3N)  -HCl Product 3-(Chloromethyl)-5- thien-2-ylisoxazole Nitrile_Oxide->Product  [3+2] Cycloaddition Dipolarophile 3-Chloro-1-propyne (Dipolarophile) Dipolarophile->Product

Caption: General workflow for the 1,3-dipolar cycloaddition synthesis.

Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues in a question-and-answer format to provide direct and actionable advice.

Q1: My overall yield is consistently low (<40%). What are the most likely causes?

A1: Low yield is the most common complaint and typically points to issues in the nitrile oxide generation step or competing side reactions.[5][6]

  • Primary Cause: Nitrile Oxide Dimerization. The nitrile oxide intermediate is highly reactive and can dimerize to form a stable furoxan (1,2,5-oxadiazole-2-oxide) if it does not react with the dipolarophile quickly.[5][6][7] This is especially problematic at high concentrations.

  • Secondary Cause: Inefficient Nitrile Oxide Generation. The conversion of the starting aldoxime to the nitrile oxide may be incomplete. This can be due to the choice of halogenating agent, base, or reaction conditions.

  • Tertiary Cause: Product Instability. The chloromethyl group can be reactive, and the isoxazole ring itself can be sensitive to harsh purification conditions, such as strongly acidic or basic environments, or certain reductive conditions.[5]

Troubleshooting Workflow for Low Yield:

G cluster_0 Analysis cluster_1 Solution Path Start Low Yield Observed Check_TLC Analyze crude reaction mixture by TLC/LCMS Start->Check_TLC Furoxan Major byproduct matches furoxan mass? Check_TLC->Furoxan Start_Mat Significant unreacted starting material? Check_TLC->Start_Mat Multiple_Spots Multiple unknown byproducts? Check_TLC->Multiple_Spots Slow_Addition Implement slow addition of base or hydroxamoyl chloride precursor to dipolarophile solution. Furoxan->Slow_Addition Yes Optimize_Generation Optimize nitrile oxide generation: 1. Check purity of oxime. 2. Screen halogenating agents (NCS, Cl2). 3. Screen bases (Et3N, K2CO3, DBU). Start_Mat->Optimize_Generation Yes Optimize_Conditions Optimize reaction conditions: 1. Adjust temperature. 2. Screen solvents. 3. Consider a catalyst (e.g., Cu(I)). Multiple_Spots->Optimize_Conditions Yes

Caption: Decision tree for troubleshooting low reaction yields.

Q2: I'm observing a significant amount of a dimeric byproduct. How can I suppress its formation?

A2: This is almost certainly the furoxan dimer.[5][7] The key to preventing its formation is to ensure the nitrile oxide reacts with the alkyne (dipolarophile) as soon as it is generated.

Solutions:

  • Slow Addition/High Dilution: The most effective strategy is to add the base (e.g., triethylamine) dropwise to a solution containing both the hydroxamoyl chloride precursor and an excess of the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the intermolecular reaction with the alkyne over dimerization.[5]

  • Use of a Co-solvent/Reagent: A one-pot method using 2,3-dichloro-1-propene as both the solvent and the reagent has been reported to be effective.[3][4] The high concentration of the dipolarophile helps to trap the nitrile oxide as it forms.

  • Catalysis: For terminal alkynes, copper(I) catalysis can significantly accelerate the cycloaddition, often leading to higher yields and regioselectivity, thereby outcompeting the dimerization pathway.[8][9]

Q3: The reaction is not regioselective, and I'm getting a mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I improve this?

A3: While the reaction with terminal alkynes is generally highly regioselective for the 3,5-isomer due to electronic and steric factors, issues can arise.[5]

Solutions:

  • Confirm Alkyne Structure: Ensure you are using a terminal alkyne (propargyl derivative). Internal alkynes can lead to regioisomeric mixtures.

  • Catalyst Control: Copper(I)-catalyzed cycloadditions (a variant of CuAAC) with terminal alkynes almost exclusively yield the 3,5-disubstituted product.[9]

  • Solvent Effects: The polarity of the solvent can influence regioselectivity. Experimenting with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, DMF) may favor one isomer.[5]

Q4: My final product seems to decompose during silica gel column chromatography. What are the best purification strategies?

A4: The chloromethyl group can be labile, and the isoxazole N-O bond can be sensitive to cleavage.[5] Standard silica gel can be slightly acidic, which may promote degradation.

Purification Alternatives:

  • Neutralized Silica: Pre-treat the silica gel by slurrying it with a dilute solution of a non-nucleophilic base like triethylamine (~1%) in the eluent, then packing the column as usual. This neutralizes acidic sites.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.

  • Non-Chromatographic Methods:

    • Recrystallization: If the crude product is sufficiently pure (>85-90%) and solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is the ideal method as it is gentle and scalable.

    • Distillation: If the product is a thermally stable liquid, Kugelrohr or short-path distillation under high vacuum may be an option, although thermal lability is a concern.

Frequently Asked Questions (FAQs)

Q: What is the best precursor for the chloromethyl group?

A: Using 3-chloro-1-propyne (propargyl chloride) is a direct approach. However, some protocols report success using 2,3-dichloro-1-propene , where a subsequent elimination step occurs.[3][4] The choice may depend on commercial availability and reaction optimization.

Q: Which base is most effective for the dehydrochlorination step?

A: Triethylamine (Et3N) is the most commonly cited organic base due to its suitable pKa and volatility, which simplifies workup.[10] Inorganic bases like potassium or sodium carbonate can also be used, particularly in two-phase systems or under mechanochemical conditions.[1][11]

Q: Can this reaction be performed under "green" or solvent-free conditions?

A: Yes. Recent literature highlights the development of more environmentally friendly protocols.

  • Aqueous Conditions: Cycloadditions can be performed in water or water-methanol mixtures, which can sometimes accelerate the reaction.[12]

  • Mechanochemistry: Ball-milling has been shown to be an effective solvent-free method for 1,3-dipolar cycloadditions, providing high yields in short reaction times.[1]

Q: What are the critical safety precautions for this synthesis?

A:

  • Reagents: Handle halogenating agents like N-chlorosuccinimide (NCS) and thionyl chloride in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Alkynes: Low molecular weight alkynes like propargyl chloride can be volatile and toxic. Always handle them in a fume hood.

  • Nitrile Oxides: While generated in situ, nitrile oxides are high-energy species. The reaction should be performed with proper temperature control to avoid uncontrolled decomposition.

Optimized Experimental Protocol (Reference)

This protocol is a synthesized example based on common literature procedures. Researchers should adapt it based on their specific laboratory conditions and analytical findings.

Step 1: Synthesis of Thiophene-2-carbaldehyde Oxime

  • Dissolve thiophene-2-carbaldehyde (1.0 eq) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq).

  • Stir at room temperature for 2-4 hours until TLC indicates complete consumption of the aldehyde.

  • Perform a standard aqueous workup and recrystallize the crude product from an appropriate solvent to yield the pure oxime.

Step 2: One-Pot Synthesis of 3-(Chloromethyl)-5-thien-2-ylisoxazole

  • To a stirred solution of thiophene-2-carbaldehyde oxime (1.0 eq) and 3-chloro-1-propyne (1.5 eq) in anhydrous THF at 0 °C, add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of triethylamine (1.2 eq) in THF dropwise over 1 hour via a syringe pump.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LCMS.

  • Upon completion, filter the triethylammonium chloride salt and concentrate the filtrate under reduced pressure.

  • Purify the crude residue using one of the methods described in the troubleshooting section (Q4).

Table 1: Summary of Key Reaction Parameters & Common Choices
ParameterRecommended Choice(s)Rationale & Notes
Halogenating Agent N-Chlorosuccinimide (NCS)Easier to handle than gaseous chlorine. Generates the hydroxamoyl chloride in situ.
Base Triethylamine (Et₃N)Volatile, effective, and forms a salt that is easily filtered.[10]
Solvent THF, Dichloromethane (DCM), TolueneAprotic solvents are standard. Choice can affect solubility and reaction rate.
Temperature 0 °C to Room TemperatureInitial cooling helps control the exothermic halogenation and nitrile oxide formation.
Dipolarophile Stoichiometry 1.2 - 2.0 equivalentsUsing an excess of the alkyne helps to trap the nitrile oxide and minimize dimerization.[1]

References

  • Mijangos, F. et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. Available at: [Link]

  • Iwakura, Y. et al. (1969). 1,3-Dipolar Cycloaddition Reaction of Thiophenecarbonitrile N-Oxides with Various Dipolarophiles. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Kovács, L. et al. (2023). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Shaaban, M. R. et al. (2022). Investigation of Thermolysis Products of Some N‐Arylthiophene‐2‐carboxamidoximes by Analytical and Spectroscopic Analyses. ResearchGate. Available at: [Link]

  • Touil, S. et al. (2018). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. Molecules. Available at: [Link]

  • Shilova, A. N. et al. (2022). Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. ResearchGate. Available at: [Link]

  • Google Patents. (2004). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • Reddy, P. V. G. et al. (2014). Asymmetric Synthesis of Functionalized 2-Isoxazolines. Organic Letters. Available at: [Link]

  • Thiemann, T. (2005). Thiophene S-oxides as substrates in cycloaddition reactions. Research Trends.
  • Organic Chemistry Portal. (2022). Isoxazole synthesis. Available at: [Link]

  • Singh, R. et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • Al-Shboul, T. M. A. et al. (2024). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances. Available at: [Link]

  • Potkin, V. I. et al. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. Available at: [Link]

  • Gadzhily, R. A. et al. (2002). Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles. ResearchGate. Available at: [Link]

  • Google Patents. (1989). CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles.
  • Thiemann, T. et al. (2005). Cycloaddition of thiophene S-oxides to allenes, alkynes and to benzyne. New Journal of Chemistry. Available at: [Link]

  • Gandeepan, P. et al. (2021). Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. ResearchGate. Available at: [Link]

  • Al-Said, N. A. et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules. Available at: [Link]

  • Le, C. M. et al. (2015). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Tetrahedron Letters. Available at: [Link]

  • Gaponova, I. et al. (2021). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 3-(Chloromethyl)-5-thien-2-ylisoxazole

Welcome to the technical support center for the purification of 3-(Chloromethyl)-5-thien-2-ylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(Chloromethyl)-5-thien-2-ylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this compound. As Senior Application Scientists, we have synthesized key technical information and practical insights to help you navigate the challenges you might encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: What are the primary methods for purifying crude 3-(Chloromethyl)-5-thien-2-ylisoxazole?

Answer: The choice of purification method largely depends on the scale of your synthesis, the nature of the impurities, and the final purity required. The most common and effective techniques for purifying isoxazole derivatives like 3-(Chloromethyl)-5-thien-2-ylisoxazole are column chromatography, crystallization, and distillation.[1]

  • Column Chromatography: This is often the go-to method for purifying isoxazole derivatives, especially for removing impurities with different polarities, such as unreacted starting materials or byproducts.[1] A systematic approach to solvent system screening using Thin-Layer Chromatography (TLC) is crucial for achieving good separation.[1]

  • Crystallization: If your compound is a solid, crystallization can be a highly efficient and scalable purification technique. The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Distillation (under reduced pressure): For liquid products or those with low melting points, vacuum distillation can be effective in removing non-volatile impurities. However, caution is advised as some chloromethyl-substituted heterocycles can be thermally labile and may decompose at high temperatures.[2]

Question 2: My compound appears to be degrading during purification by distillation. How can I mitigate this?

Answer: Thermal degradation is a significant concern for many chloromethyl-substituted heterocyclic compounds. High temperatures can lead to decomposition, resulting in lower yields and the formation of new impurities.

To address this, the primary strategy is to lower the distillation temperature. This is achieved through reduced-pressure (vacuum) distillation . By lowering the pressure, the boiling point of the compound is significantly reduced.

In some cases, for structurally similar compounds like 2-chloro-5-chloromethyl thiazole, the addition of a stabilizer, such as epoxy soybean oil, has been shown to prevent high-temperature decomposition during rectification.[2] While this is specific to a different heterocycle, it suggests that exploring stabilizing agents could be a viable strategy if vacuum distillation alone is insufficient.

Experimental Protocol: Vacuum Distillation

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Crude Material: Place the crude 3-(Chloromethyl)-5-thien-2-ylisoxazole in the distillation flask.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle and a stirrer.

  • Fraction Collection: Collect the fractions that distill at the expected boiling point under the applied pressure. It is advisable to collect a forerun (initial fraction) which may contain more volatile impurities.

  • Monitoring: Monitor the temperature of the vapor and the appearance of the distillate throughout the process.

Question 3: I'm having difficulty separating my desired product from a closely-related impurity using column chromatography. What are my options?

Answer: Co-elution of impurities with similar polarities is a common challenge in the purification of isoxazole derivatives.[1] Here are several strategies to improve your separation:

  • Solvent System Optimization:

    • Systematic Screening: Use TLC to test a range of solvent systems with varying polarities. Sometimes a mixture of three solvents can provide better separation than a binary system.[1]

    • Modifiers: The addition of a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the mobile phase can alter the retention of ionizable impurities and improve separation.[1]

  • Stationary Phase Variation:

    • If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (available in acidic, basic, or neutral forms) can offer different selectivity.[1]

    • For highly non-polar impurities, reverse-phase silica may be effective.[1]

  • Advanced Chromatographic Techniques:

    • Preparative TLC/HPLC: For small-scale purifications or particularly challenging separations, preparative TLC or High-Performance Liquid Chromatography (HPLC) can be highly effective.[1]

ParameterRecommendationRationale
Stationary Phase Silica Gel (default), Alumina (alternative)Alumina offers different selectivity and may better separate compounds that are difficult to resolve on silica.
Mobile Phase Hexane/Ethyl Acetate, Dichloromethane/MethanolStart with a standard non-polar/polar solvent system and adjust the ratio for optimal separation.
Modifiers Acetic Acid (0.1-1%), Triethylamine (0.1-1%)Can improve peak shape and separation of acidic or basic impurities.
Question 4: I am trying to purify my compound by crystallization, but I am struggling to find a suitable solvent. What is the best approach?

Answer: A successful crystallization depends on the differential solubility of your compound and its impurities in a given solvent at different temperatures.

Step-by-Step Protocol for Solvent Screening:

  • Small-Scale Tests: In small vials, test the solubility of a few milligrams of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane, water).

  • Solubility at Room Temperature: Observe if the compound is sparingly soluble or insoluble at room temperature.

  • Solubility at Elevated Temperature: Heat the vials and observe if the compound fully dissolves. A good crystallization solvent will dissolve the compound when hot.

  • Crystal Formation upon Cooling: Allow the hot, saturated solutions to cool slowly to room temperature, and then in an ice bath. Observe for the formation of crystals.

  • Impurity Profile: After crystallization, analyze the purity of the crystals and the mother liquor by TLC or HPLC to determine if the impurities have been effectively removed.

For some chloromethyl-substituted heterocycles, crystallization from aliphatic hydrocarbons, ethers, or esters after an initial distillation has proven effective.[3]

Solvent ClassExamplesPotential Use
Alcohols Methanol, Ethanol, IsopropanolOften good for moderately polar compounds.
Esters Ethyl AcetateGood for a wide range of polarities.
Hydrocarbons Hexane, Heptane, TolueneEffective for less polar compounds; often used in solvent/anti-solvent systems.
Ethers Diethyl Ether, MTBECan be effective but are highly volatile.
Question 5: What are the likely impurities I might encounter, and how do they form?

Answer: Understanding the potential impurities is crucial for developing an effective purification strategy. The impurities in your crude 3-(Chloromethyl)-5-thien-2-ylisoxazole will primarily depend on the synthetic route used. Common impurities in isoxazole synthesis include:

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.

  • Byproducts: Depending on the specific synthesis, byproducts such as furoxans can form.[1]

  • Regioisomers: If the reaction can proceed through different pathways, regioisomers with very similar physical properties to your desired product may be formed, making them particularly challenging to separate.[1]

  • Decomposition Products: As discussed, thermal or chemical instability can lead to the formation of degradation products. The chloromethyl group can be susceptible to hydrolysis or reaction with nucleophiles.

Purification Workflow Diagram

Purification Workflow General Purification Workflow for 3-(Chloromethyl)-5-thien-2-ylisoxazole crude Crude Product analysis1 Initial Purity Analysis (TLC, HPLC, NMR) crude->analysis1 decision1 Is the product a solid or liquid? analysis1->decision1 column Column Chromatography decision1->column Liquid or Oily Solid crystallization Crystallization decision1->crystallization Solid distillation Vacuum Distillation decision1->distillation Liquid analysis2 Purity Analysis of Fractions/Crystals column->analysis2 crystallization->analysis2 distillation->analysis2 decision2 Is Purity > 98%? analysis2->decision2 pure Pure Product decision2->pure Yes repurify Re-purify (consider alternative method) decision2->repurify No repurify->decision1 Troubleshooting Purification Troubleshooting Common Purification Issues start Problem with Purification q1 What is the primary issue? start->q1 low_yield Low Yield/Product Loss q1->low_yield poor_separation Poor Separation of Impurities q1->poor_separation degradation Product Degradation q1->degradation sol_low_yield Check for thermal degradation. Optimize crystallization solvent to reduce loss in mother liquor. low_yield->sol_low_yield sol_poor_separation Optimize chromatography (solvent, stationary phase). Consider preparative HPLC for tough separations. poor_separation->sol_poor_separation sol_degradation Use vacuum distillation. Avoid excessive heat and prolonged exposure to acidic/basic conditions. degradation->sol_degradation

Caption: A decision tree for troubleshooting common purification problems.

References

  • US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole. (n.d.). Google Patents.
  • CN105294595A - Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole. (n.d.). Google Patents.
  • US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. (n.d.). Google Patents.
  • CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. (n.d.). Google Patents.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). MDPI. Retrieved January 21, 2026, from [Link]

  • 2-Chloro-5-chloromethyl-1,3-thiazole. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. (n.d.). Indian Academy of Sciences. Retrieved January 21, 2026, from [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Springer. Retrieved January 21, 2026, from [Link]

  • Challenges associated with isoxazole directed C−H activation. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Method for preparing 2-chlorine-5 chloromethyl thiazole. (n.d.). Patsnap. Retrieved January 21, 2026, from [Link]

  • N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. (2017). MDPI. Retrieved January 21, 2026, from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). PMC. Retrieved January 21, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-(Chloromethyl)-5-thien-2-ylisoxazole

Welcome to the technical support center for the synthesis of 3-(Chloromethyl)-5-thien-2-ylisoxazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this imp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Chloromethyl)-5-thien-2-ylisoxazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges and side reactions encountered during its two-step synthesis, providing in-depth troubleshooting advice and optimized protocols to ensure a successful and efficient reaction.

Overview of the Synthesis

The synthesis of 3-(Chloromethyl)-5-thien-2-ylisoxazole is typically achieved in a two-step process:

  • Step 1: Isoxazole Ring Formation. A 1,3-dipolar cycloaddition reaction between a thiophene-containing chalcone, specifically (2E)-1-(thiophen-2-yl)-3-methyl-2-en-1-one, and hydroxylamine hydrochloride to form the intermediate, 3-methyl-5-thien-2-ylisoxazole.

  • Step 2: Side-Chain Chlorination. A radical-mediated chlorination of the methyl group at the 3-position of the isoxazole ring using N-Chlorosuccinimide (NCS) to yield the final product.

This guide is structured in a question-and-answer format to directly address potential issues you may face during each of these critical steps.

Step 1: Isoxazole Ring Formation - Troubleshooting Guide

Question 1: My reaction is producing a mixture of two isomers. How can I selectively synthesize 3-methyl-5-thien-2-ylisoxazole?

Answer: The formation of a regioisomeric mixture is a common challenge in the synthesis of unsymmetrically substituted isoxazoles from α,β-unsaturated ketones.[1] In this case, you are likely co-synthesizing the desired 3-methyl-5-thien-2-ylisoxazole and the undesired 5-methyl-3-thien-2-ylisoxazole .

The Underlying Chemistry: Regioselectivity

The reaction proceeds via a Michael addition of hydroxylamine to the chalcone, followed by cyclization and dehydration. The regioselectivity is determined by the initial nucleophilic attack of the hydroxylamine nitrogen on either the β-carbon or the carbonyl carbon of the α,β-unsaturated ketone.

  • Pathway A (Desired): Nucleophilic attack at the β-position leads to the formation of 3-methyl-5-thien-2-ylisoxazole.

  • Pathway B (Undesired): Nucleophilic attack at the carbonyl carbon can lead to the formation of 5-methyl-3-thien-2-ylisoxazole.

The electronic nature of the thiophene ring and the methyl group, as well as the reaction conditions, influence which pathway is favored.

Troubleshooting Table for Regioisomer Formation

ParameterRecommendation to Favor 3-methyl IsomerRationale
pH Maintain slightly basic conditions (pH 8-10).Basic conditions favor the Michael addition pathway (Pathway A) by ensuring the hydroxylamine is in its more nucleophilic free base form. Strongly acidic conditions can promote competing pathways.
Solvent Use a protic solvent like ethanol or methanol.Protic solvents can stabilize the intermediates in the Michael addition pathway.
Temperature Maintain a moderate temperature (reflux in ethanol).Higher temperatures can sometimes lead to a loss of selectivity.
Substrate Modification Convert the chalcone to a β-enamino diketone.This modification can offer superior regiochemical control in the subsequent reaction with hydroxylamine.[1]

Optimized Protocol for Selective Isoxazole Formation

  • Chalcone Synthesis: Prepare (2E)-1-(thiophen-2-yl)-3-methyl-2-en-1-one via a Claisen-Schmidt condensation of 2-acetylthiophene and acetaldehyde in the presence of a base like sodium hydroxide.

  • Cyclization:

    • To a solution of the thiophene chalcone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents).

    • Slowly add a solution of potassium hydroxide (2 equivalents) in water to the reaction mixture.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

    • Acidify with dilute HCl to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 3-methyl-5-thien-2-ylisoxazole.

Visualizing the Reaction Pathways

Isoxazole Formation cluster_pathway_a Pathway A (Desired) cluster_pathway_b Pathway B (Undesired) Chalcone Thiophene Chalcone Michael_Addition Michael Addition (Attack at β-carbon) Chalcone->Michael_Addition + NH2OH Carbonyl_Attack Carbonyl Attack Chalcone->Carbonyl_Attack + NH2OH Hydroxylamine Hydroxylamine (NH2OH) Intermediate_A Intermediate A Michael_Addition->Intermediate_A Cyclization_A Cyclization & Dehydration Intermediate_A->Cyclization_A Product_A 3-methyl-5-thien-2-ylisoxazole Cyclization_A->Product_A Intermediate_B Intermediate B Carbonyl_Attack->Intermediate_B Cyclization_B Cyclization & Dehydration Intermediate_B->Cyclization_B Product_B 5-methyl-3-thien-2-ylisoxazole Cyclization_B->Product_B

Caption: Reaction pathways for the formation of isoxazole regioisomers.

Step 2: Side-Chain Chlorination - Troubleshooting Guide

Question 2: My chlorination reaction is giving me multiple products, including some with chlorine on the thiophene ring. How can I achieve selective chlorination of the methyl group?

Answer: This is a classic selectivity challenge. N-Chlorosuccinimide (NCS) can act as a source of both chlorine radicals (for side-chain halogenation) and electrophilic chlorine (for aromatic halogenation).[2] The thiophene ring is an electron-rich heterocycle and is susceptible to electrophilic substitution.[3] To achieve selective chlorination of the methyl group, you must favor the radical pathway.

The Underlying Chemistry: Radical vs. Electrophilic Chlorination

  • Radical Pathway (Desired): In the presence of a radical initiator (like AIBN or benzoyl peroxide) and light, NCS homolytically cleaves the N-Cl bond to form a succinimidyl radical and a chlorine radical. The chlorine radical then abstracts a hydrogen from the methyl group, leading to the desired product.

  • Electrophilic Pathway (Undesired): In the absence of a radical initiator, or in the presence of an acid catalyst, the N-Cl bond is polarized, making the chlorine atom electrophilic. The electron-rich thiophene ring can then attack the electrophilic chlorine, resulting in ring chlorination.

Troubleshooting Table for Chlorination Selectivity

ParameterRecommendation for Selective Side-Chain ChlorinationRationale
Reagent Use N-Chlorosuccinimide (NCS).NCS is a convenient and effective source of chlorine radicals.
Initiator Add a radical initiator such as AIBN (azobisisobutyronitrile) or benzoyl peroxide (BPO).Initiators promote the formation of chlorine radicals, favoring the desired side-chain chlorination.
Solvent Use a non-polar, aprotic solvent like carbon tetrachloride (CCl4) or benzene.These solvents are less likely to promote ionic pathways.
Light Irradiate the reaction mixture with a UV lamp or sunlight.Light promotes the homolytic cleavage of the N-Cl bond.
Temperature Reflux the reaction mixture.The decomposition of radical initiators is temperature-dependent.
Acid Ensure the reaction is free from acid contaminants.Acids can catalyze electrophilic chlorination of the thiophene ring.

Optimized Protocol for Selective Side-Chain Chlorination

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-5-thien-2-ylisoxazole (1 equivalent) in carbon tetrachloride.

  • Reagents: Add N-Chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (0.05 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and irradiate with a UV lamp for 4-8 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with a 10% sodium thiosulfate solution to remove any unreacted NCS, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 3-(Chloromethyl)-5-thien-2-ylisoxazole.

Visualizing the Competing Chlorination Pathways

Chlorination Pathways cluster_radical Radical Pathway (Desired) cluster_electrophilic Electrophilic Pathway (Undesired) Start_Material 3-methyl-5-thien-2-ylisoxazole Side_Chain_Attack H-abstraction from Methyl Group Start_Material->Side_Chain_Attack + Cl• Ring_Attack Electrophilic Aromatic Substitution Start_Material->Ring_Attack + Cl+ NCS NCS Initiator Radical Initiator (AIBN or BPO) + Light NCS->Initiator Acid_Catalyst Acid Catalyst (Trace) NCS->Acid_Catalyst Radical_Formation Chlorine Radical (Cl•) Initiator->Radical_Formation Product_Radical 3-(Chloromethyl)-5-thien-2-ylisoxazole Side_Chain_Attack->Product_Radical Electrophilic_Cl Electrophilic Chlorine (Cl+) Acid_Catalyst->Electrophilic_Cl Product_Electrophilic Ring-Chlorinated Byproduct Ring_Attack->Product_Electrophilic

Caption: Competing radical and electrophilic chlorination pathways.

Frequently Asked Questions (FAQs)

Q1: I am observing the formation of a dichloromethyl byproduct. How can I prevent this?

A1: The formation of 3-(dichloromethyl)-5-thien-2-ylisoxazole is due to over-chlorination. This occurs when the initially formed monochlorinated product competes with the starting material for the chlorine radical. To minimize this, you can:

  • Control Stoichiometry: Use a slight excess, but not a large excess, of NCS (e.g., 1.05-1.1 equivalents).

  • Slow Addition: Add the NCS portion-wise over the course of the reaction to maintain a low concentration of the chlorinating agent.

  • Monitor Closely: Carefully monitor the reaction progress by TLC or GC-MS and stop the reaction as soon as the starting material is consumed.

Q2: My reaction is sluggish and does not go to completion.

A2: A sluggish reaction could be due to several factors:

  • Inactive Initiator: Ensure your radical initiator (AIBN or BPO) is fresh. Old initiators can decompose and lose their effectiveness.

  • Insufficient Light: If using photochemical initiation, ensure your light source is of sufficient intensity.

  • Radical Quenchers: The presence of impurities that can act as radical scavengers (e.g., oxygen) can inhibit the reaction. Degas your solvent and maintain an inert atmosphere (e.g., under nitrogen or argon).

Q3: Can I use a different solvent for the chlorination step?

A3: While carbon tetrachloride is effective, it is also a hazardous substance. Benzene is another option, though also with significant health risks. Less hazardous alternatives like acetonitrile can be used, but may require optimization of the reaction conditions as they can influence the reaction pathway.[4]

Q4: What is the best way to purify the final product?

A4: Column chromatography on silica gel is the most effective method for purifying 3-(Chloromethyl)-5-thien-2-ylisoxazole from unreacted starting material, the succinimide byproduct, and any chlorinated side products. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.

References

  • Emde, H. (1951).
  • Feng, Q., Luo, S., Olmstead, M., Rauchfuss, T. B., & Stafford, P. R. (1997). Thiophene Chemistry at the Interface of Materials and Catalysis: TiCl4-Promoted Polymerization and C-S Bond Cleavage. Journal of the American Chemical Society, 119(26), 6177–6178.
  • Nishiguchi, A., Maeda, K., & Miki, S. (2006).
  • de la Torre, M. C., Garía, I., Sierra, M. A., & Torres, M. R. (2007). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 7(82), 52188-52198.
  • Song, S., et al. (2020). DMSO-catalysed late-stage chlorination of (hetero)arenes.
  • Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). N-Halosuccinimides are efficiently activated in trifluoromethanesulfonic acid and BF3-H2O, allowing the halogenations of deactivated aromatics. Journal of the American Chemical Society, 126(48), 15770–15776.
  • Xiang, M., Zhou, C., Yang, X.-L., Chen, B., Tung, C.-H., & Wu, L.-Z. (2020). The combination of N-chlorosuccinimide as safe chlorine source with Acr+-Mes as the photocatalyst achieves a benzylic C-H bond chlorination under visible light irradiation. The Journal of Organic Chemistry, 85(14), 9080–9087.
  • Darko, L. L. (1971). Synthesis and biological properties of certain trichloromethyl compounds. Journal of Medicinal Chemistry, 14(6), 527–528.
  • Abdessadak, O., Askri, S., Mchiri, C., & Bouachrine, M. (2024). Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction. Journal of Molecular Structure, 1301, 137344.
  • Bougrin, K., et al. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 27(19), 6543.
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

  • European Patent Office. (1993).
  • Google Patents. (1994).
  • National Center for Biotechnology Information. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(55), 34937-34965.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (2023).
  • ResearchGate. (2020).
  • Xiang, M., Zhou, C., Yang, X. L., Chen, B., Tung, C. H., & Wu, L. Z. (2020). Benzylic C-H Bond Chlorination under Visible Light Irradiation. The Journal of Organic Chemistry, 85(14), 9080–9087.

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Derivatizing 3-(Chloromethyl)-5-thien-2-ylisoxazole

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the derivatization of 3-(Chloromethyl)-5-thien-2-ylisoxazole. This molecule serves as a valuable building block in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the derivatization of 3-(Chloromethyl)-5-thien-2-ylisoxazole. This molecule serves as a valuable building block in medicinal chemistry and materials science, owing to the versatile reactivity of its chloromethyl group.[1][2][3] The primary reaction pathway for its derivatization is nucleophilic substitution (SN2), where the chloride is displaced by a variety of nucleophiles (e.g., phenols, thiols, amines, azides).

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction conditions, maximize yields, and overcome common experimental hurdles.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles the most common problems encountered during the derivatization of 3-(Chloromethyl)-5-thien-2-ylisoxazole.

Problem 1: My reaction shows very low or no conversion to the desired product.

Question: I've set up my reaction with the nucleophile, base, and solvent, but after several hours, TLC/LC-MS analysis shows only starting material. What are the likely causes and how can I fix this?

Answer: Low or no yield is a frequent issue that can often be traced back to one of several key factors. The chloromethyl group on the isoxazole ring is moderately reactive, comparable to a benzyl chloride, but certain conditions are critical for success.[4]

Causality and Solutions:

  • Insufficiently Nucleophilic Reagent:

    • Why it happens: The incoming nucleophile might not be strong enough to displace the chloride. For instance, neutral alcohols or amines are much weaker nucleophiles than their corresponding alkoxides or amides.

    • Solution: Deprotonate your nucleophile before adding the isoxazole substrate. Use a strong, non-nucleophilic base like sodium hydride (NaH) for alcohols and phenols, or a moderately strong base like potassium carbonate (K₂CO₃) or DBU for amines and thiols. The choice of base is critical and depends on the pKa of your nucleophile.

  • Inappropriate Solvent Choice:

    • Why it happens: The SN2 reaction is highly sensitive to the solvent. Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are ideal because they solvate the cation of the base (like K⁺ in K₂CO₃) but do not form a strong hydrogen-bonding shell around the nucleophile, leaving it "naked" and highly reactive. Polar protic solvents (e.g., ethanol, water) can solvate and deactivate the nucleophile, slowing the reaction dramatically.

    • Solution: Switch to a polar aprotic solvent. DMF and acetonitrile are excellent starting points.[5] Ensure the solvent is anhydrous, as water can hydrolyze the starting material or quench the activated nucleophile.

  • Reaction Temperature is Too Low:

    • Why it happens: While some highly reactive nucleophiles may work at room temperature, many require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. Start by heating to 50-60 °C and monitor the progress. If conversion is still slow, you can increase it further to 80 °C or higher, but be mindful of potential byproduct formation at elevated temperatures.[6]

  • Poor Solubility of Reagents:

    • Why it happens: If your base (e.g., K₂CO₃) or nucleophilic salt is not soluble in the organic solvent, the reaction becomes a heterogeneous mixture with a very low effective concentration of reactants.

    • Solution: If solubility is an issue, consider adding a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or 18-crown-6. A PTC acts as a shuttle, carrying the anionic nucleophile from the solid or aqueous phase into the organic phase where the reaction occurs, dramatically accelerating the rate.[7][8][9]

Problem 2: My reaction is messy, producing multiple byproducts.

Question: My reaction is consuming the starting material, but I'm seeing several new spots on my TLC plate, and the yield of the desired product is low. What's going on?

Answer: The formation of multiple byproducts suggests that side reactions are competing with your desired nucleophilic substitution. The structure of 3-(Chloromethyl)-5-thien-2-ylisoxazole has other potentially reactive sites, and harsh conditions can promote undesired pathways.

Causality and Solutions:

  • Elimination (E2) Side Reaction:

    • Why it happens: If you are using a sterically hindered or very strong base, it may act as a base rather than facilitating nucleophilic attack, leading to the elimination of HCl.

    • Solution: Use a softer, less-hindered base like K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaH or t-BuOK, especially if your nucleophile is also bulky.

  • Reaction on the Heterocyclic Rings:

    • Why it happens: The thiophene and isoxazole rings have positions that can be susceptible to nucleophilic or electrophilic attack under certain conditions, especially at high temperatures or with very reactive species.

    • Solution: Use milder reaction conditions. Avoid excessively high temperatures (>100-120 °C) and overly strong bases. Ensure your starting materials are pure, as impurities can sometimes catalyze decomposition pathways.

  • Dimerization or Polymerization:

    • Why it happens: A common side reaction is the self-condensation of the starting material or product, where the nucleophile on one molecule attacks the chloromethyl group on another. This is more likely if the nucleophile is slow to react.

    • Solution: Try adding the 3-(chloromethyl)-5-thien-2-ylisoxazole slowly (e.g., via syringe pump) to a solution of the activated nucleophile. This keeps the concentration of the electrophile low at any given moment, favoring the desired intermolecular reaction over self-reaction.

Problem 3: I've successfully formed the product, but purification is extremely difficult.

Question: The product and starting material have very similar Rf values on TLC, making column chromatography ineffective. How can I purify my compound?

Answer: Purification challenges are common when the starting material and product have similar polarities, which is often the case in this type of derivatization.[10]

Solutions and Strategies:

  • Optimize Column Chromatography:

    • Solvent System Screening: Don't give up on chromatography immediately. Systematically screen different solvent systems. Instead of just hexane/ethyl acetate, try dichloromethane/methanol or toluene/acetone. Sometimes adding a small amount (0.1-1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) can significantly improve separation.[10]

    • Stationary Phase: If silica gel fails, consider using a different stationary phase like neutral or basic alumina, or even reverse-phase (C18) silica for more nonpolar compounds.[10]

  • Crystallization:

    • Why it works: If your product is a solid, crystallization can be an excellent method for purification, often yielding very pure material.

    • How to do it: Dissolve your crude product in a minimum amount of a hot solvent in which it is soluble. Then, slowly cool the solution to allow crystals to form. You can also use a two-solvent system: dissolve the compound in a good solvent (like DCM or ethyl acetate) and slowly add a poor solvent (like hexane or pentane) until the solution becomes turbid, then allow it to stand.

  • Chemical Derivatization:

    • Why it works: This is an advanced technique for very difficult separations. If your product has a functional group that the starting material lacks (or vice-versa), you can react it to form a derivative with a very different polarity. After separation, the derivatizing group is cleaved to yield the pure product. This is often a last resort due to the extra steps involved.

Frequently Asked Questions (FAQs)

Q1: What are the best general starting conditions for a nucleophilic substitution on 3-(chloromethyl)-5-thien-2-ylisoxazole?

A1: A robust starting point is to use potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) as the base and anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) as the solvent. Combine the nucleophile (1.0-1.2 equivalents) and K₂CO₃ in the solvent and stir for 15-30 minutes before adding the 3-(chloromethyl)-5-thien-2-ylisoxazole (1.0 equivalent). Start the reaction at room temperature and monitor by TLC. If no reaction occurs after 1-2 hours, gradually heat to 60-80 °C .

Q2: How does the choice of base and solvent impact the reaction outcome?

A2: The base and solvent work together to determine the reactivity of the nucleophile.

  • Base: The base's role is to deprotonate the nucleophile, making it anionic and much more reactive. The strength of the base should be matched to the acidity (pKa) of the nucleophile. For phenols (pKa ~10), K₂CO₃ is often sufficient. For less acidic alcohols (pKa ~16-18), a stronger base like NaH is required.

  • Solvent: As discussed in Troubleshooting Problem 1, polar aprotic solvents (DMF, DMSO, MeCN) are superior for SN2 reactions because they do not over-solvate the nucleophile. The choice between them can depend on the solubility of your reagents and the required reaction temperature (DMF and DMSO have higher boiling points than MeCN).

Q3: When should I consider using a phase-transfer catalyst (PTC)?

A3: A PTC is highly recommended under the following conditions:

  • Heterogeneous Reaction: When your base (e.g., K₂CO₃) or nucleophilic salt is poorly soluble in your organic solvent.

  • Two-Phase System: If you are performing the reaction in a biphasic system (e.g., dichloromethane and water with NaOH as the base).

  • Sluggish Reactions: When a reaction is slow even at elevated temperatures in a polar aprotic solvent. A PTC can significantly boost the reaction rate by increasing the effective concentration of the nucleophile in the organic phase.[8][9] Tetrabutylammonium salts (e.g., TBAB, TBHS) are common and effective choices.[7]

Q4: How can I monitor the reaction progress effectively?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • Spotting: On a single TLC plate, spot the starting material (SM), the co-spot (a mix of SM and the reaction mixture), and the reaction mixture (RM).

  • Visualization: The disappearance of the starting material spot and the appearance of a new product spot indicate progress. Use a UV lamp to visualize the spots. Staining with agents like potassium permanganate can also be helpful if the compounds are not UV-active.

  • Confirmation: For unambiguous confirmation, periodically take a small aliquot from the reaction, work it up (e.g., dilute with ethyl acetate, wash with water), and analyze by LC-MS to confirm the mass of the desired product.

Protocols & Data Presentation

Optimized General Protocol for N- or O-Alkylation

This protocol provides a validated starting point for reacting 3-(chloromethyl)-5-thien-2-ylisoxazole with an O- or N-nucleophile.

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the nucleophile (e.g., a substituted phenol) (1.1 eq) and anhydrous potassium carbonate (K₂CO₃) (1.5 eq).

  • Solvent Addition: Add anhydrous DMF (or acetonitrile) to create a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.

  • Activation: Stir the mixture at room temperature for 30 minutes. If solubility is poor, add tetrabutylammonium bromide (TBAB) (0.1 eq).

  • Substrate Addition: Dissolve 3-(chloromethyl)-5-thien-2-ylisoxazole (1.0 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Table 1: Example of Reaction Condition Screening

The following table summarizes a hypothetical optimization study for the reaction of 3-(chloromethyl)-5-thien-2-ylisoxazole with 4-methoxyphenol.

EntryBase (eq)SolventCatalyst (eq)Temp (°C)Time (h)Conversion (%)
1K₂CO₃ (1.5)THFNone6012<10%
2K₂CO₃ (1.5)MeCNNone80865%
3NaH (1.2)DMFNone25490%
4K₂CO₃ (1.5)MeCNTBAB (0.1)604>95%
5Cs₂CO₃ (1.5)DMFNone806>95%

Conversion determined by LC-MS analysis of crude reaction mixture.

Visual Guides & Workflows

General Experimental Workflow

The following diagram illustrates the standard workflow for the derivatization reaction, from setup to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware & Inert Atmosphere B Add Nucleophile & Base A->B C Add Anhydrous Solvent B->C D Add Chloromethyl Isoxazole C->D E Heat & Stir D->E F Monitor by TLC/LC-MS E->F G Quench & Aqueous Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: Standard workflow for nucleophilic substitution.

Troubleshooting Flowchart: Low Product Yield

This flowchart provides a logical sequence of steps to diagnose and solve issues related to low reaction conversion.

G decision decision process process start Start: Low/No Yield decision1 Is Nucleophile fully activated/deprotonated? start->decision1 Check Reagents end_node Problem Solved process1 Use stronger base (e.g., NaH) or pre-stir with base longer decision1->process1 No decision2 Is solvent polar aprotic (DMF, MeCN, DMSO)? decision1->decision2 Yes process1->end_node process2 Switch to DMF or MeCN decision2->process2 No decision3 Is reaction at RT? decision2->decision3 Yes process2->end_node process3 Increase temp. to 60-80 °C decision3->process3 Yes decision4 Are reagents fully dissolved? decision3->decision4 No process3->end_node decision4->end_node Yes process4 Add Phase-Transfer Catalyst (e.g., TBAB) decision4->process4 No process4->end_node

Caption: Decision tree for troubleshooting low yield.

References

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions a. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions a. Retrieved January 21, 2026, from [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Retrieved January 21, 2026, from [Link]

  • PubMed Central. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Retrieved January 21, 2026, from [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Retrieved January 21, 2026, from [Link]

  • Springer Link. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved January 21, 2026, from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2024). A review of isoxazole biological activity and present synthetic techniques. Retrieved January 21, 2026, from [Link]

  • PubMed. (n.d.). Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (n.d.). Phase-transfer agents as catalysts for a nucleophilic substitution reaction in microemulsions. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). 93 questions with answers in ISOXAZOLES. Retrieved January 21, 2026, from [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved January 21, 2026, from [Link]

  • IJIRSET. (n.d.). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Retrieved January 21, 2026, from [Link]

  • IJCRT. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Phase‐Transfer Agents as Catalysts for a Nucleophilic Substitution Reaction in Microemulsions. Retrieved January 21, 2026, from [Link]

  • Industrial Phase-Transfer Catalysis. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved January 21, 2026, from [Link]

Sources

Troubleshooting

Analytical challenges in characterizing 3-(Chloromethyl)-5-thien-2-ylisoxazole products

Technical Support Center: Characterization of 3-(Chloromethyl)-5-thien-2-ylisoxazole From the desk of the Senior Application Scientist Welcome to the technical support guide for 3-(Chloromethyl)-5-thien-2-ylisoxazole. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Characterization of 3-(Chloromethyl)-5-thien-2-ylisoxazole

From the desk of the Senior Application Scientist

Welcome to the technical support guide for 3-(Chloromethyl)-5-thien-2-ylisoxazole. This document is designed for researchers, chemists, and quality control specialists who are actively working with this compound and its derivatives. The unique combination of a reactive chloromethyl group, a stable isoxazole core, and a thiophene moiety presents specific analytical challenges. This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to ensure the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows a singlet around 4.7-5.2 ppm, but its integration is slightly off. What could be the cause?

A: The singlet in this region typically corresponds to the two protons of the chloromethyl (-CH₂Cl) group.[1][2] An inaccurate integration suggests potential degradation or the presence of impurities. The chloromethyl group is susceptible to hydrolysis, forming the corresponding hydroxymethyl derivative (-CH₂OH), whose signal may appear in a similar region or shift. It is also possible that trace amounts of solvent or moisture are reacting with the compound. Re-purify the sample via column chromatography or recrystallization and ensure you are using a dry, aprotic NMR solvent (e.g., CDCl₃ or DMSO-d₆).

Q2: I am observing an unexpected M+2 peak in my mass spectrum that is not related to the chlorine isotope pattern. What is it?

A: This could indicate the formation of a dimer. The reactive chloromethyl group on one molecule can react with a nucleophilic site on another, such as the nitrogen on the isoxazole ring or a deprotonated site on the thiophene ring, leading to a dimeric species. Another possibility, especially in syntheses involving nitrile oxides, is the dimerization of the nitrile oxide intermediate to form a furoxan byproduct, which may have a similar mass.[3] Review your synthetic route and purification steps to identify potential side reactions.

Q3: Why is achieving baseline separation in my HPLC analysis difficult?

A: Co-elution is a common issue when dealing with impurities that have similar polarity to the main compound. Potential culprits include regioisomers formed during synthesis or closely related degradation products.[3] For example, the regioisomer 5-(chloromethyl)-3-(thien-2-yl)isoxazole would have a very similar polarity. Optimizing the mobile phase, particularly the organic modifier (switching from acetonitrile to methanol or vice-versa) and the gradient slope, can improve resolution. Consider using a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to exploit different separation mechanisms.

Q4: My compound is showing signs of decomposition upon storage. What are the best practices for handling and storage?

A: The primary cause of instability is the reactive chloromethyl group. Similar chlorinated heterocyclic compounds are known to be sensitive to heat and nucleophiles.[4] To ensure stability, store the compound in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen). Avoid protic solvents for long-term storage. For analytical solutions, prepare them fresh and use them promptly.

In-Depth Troubleshooting Guides

Problem 1: Ambiguous Purity Assessment by HPLC

Issue: "My HPLC-UV analysis shows a main peak at >98% purity, but subsequent assays give inconsistent results. I suspect hidden impurities."

Causality and Solution: Standard HPLC-UV methods can be deceptive if impurities co-elute or lack a strong UV chromophore. The thiophene and isoxazole rings provide good UV absorbance, but aliphatic byproducts or certain reagents might be missed. A multi-faceted approach is necessary for true purity assessment.

Troubleshooting Workflow:

cluster_0 Purity Troubleshooting Workflow Start Inconsistent Assay Results (Purity >98% by HPLC-UV) Check1 Is the peak symmetrical? Start->Check1 Check2 Run with a second detection method (e.g., HPLC-MS, CAD) Check1->Check2  Yes Check3 Modify HPLC Method Check1->Check3  No (Tailing/Fronting) Check4 Analyze by Orthogonal Method (e.g., qNMR, GC-MS) Check2->Check4  No new peaks Result2 Non-chromophoric impurity detected Check2->Result2  New peaks appear Result1 Co-eluting impurity detected Check3->Result1 Result3 Purity Confirmed / Issue is elsewhere Check4->Result3

Caption: Workflow for diagnosing hidden impurities.

Step-by-Step Protocol: HPLC Method Cross-Validation

  • Orthogonal Detection: The most crucial step is to analyze the sample with a mass-selective detector (LC-MS). This will reveal any co-eluting species that have a different mass-to-charge ratio.

  • Force Degradation Study: Intentionally degrade the sample under acidic, basic, oxidative, and photolytic conditions. This helps to generate potential degradation products and confirm that your HPLC method can separate them from the parent compound, demonstrating its stability-indicating nature.

  • Vary the Stationary Phase: Re-run the analysis on a column with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded phase. If an impurity was co-eluting due to similar hydrophobic interactions on a C18 column, a different phase might provide the necessary resolution.

  • Quantitative NMR (qNMR): Use qNMR as an orthogonal method to determine purity without relying on chromatographic separation. By integrating the signal of the analyte against a certified internal standard of known concentration, you can calculate an absolute purity value.

Problem 2: Complex Mass Spectral Fragmentation

Issue: "My Electrospray Ionization (ESI) Mass Spectrum is difficult to interpret. What are the expected fragmentation pathways for 3-(Chloromethyl)-5-thien-2-ylisoxazole?"

Causality and Solution: The fragmentation of isoxazole rings is well-documented and typically proceeds via cleavage of the weak N-O bond.[5] The presence of the thiophene ring and the chloromethyl group adds further fragmentation routes. Understanding these pathways is key to confirming the structure and identifying metabolites or degradation products.

Primary Fragmentation Pathways:

cluster_frags Fragmentation Pathways M M⁺˙ m/z 199/201 3-(Chloromethyl)-5-thien-2-ylisoxazole FragA m/z 164 Loss of Cl M:f0->FragA - Cl• FragB m/z 110 Thiophene-C≡N⁺ M:f0->FragB - CH₂ClCO• (N-O cleavage) FragC m/z 120/122 CH₂Cl-C≡O⁺ + Thiophene M:f0->FragC - C₂HNO (Ring rearrangement) FragD m/z 83 Thiophene Cation FragB->FragD - HCN

Caption: Expected MS fragmentation pathways.

Interpretation Guide:

  • Molecular Ion (M⁺˙): Expect a strong molecular ion peak at m/z 199 with a characteristic M+2 isotope peak at m/z 201 (approximately 1/3 the intensity) due to the presence of ³⁷Cl.

  • Loss of Chlorine: A common fragmentation for chlorinated compounds is the loss of a chlorine radical, leading to a peak at m/z 164.

  • Isoxazole Ring Cleavage: The most characteristic fragmentation of the isoxazole ring involves the cleavage of the N-O bond.[6][7] This can lead to the formation of a thienyl-nitrile cation (m/z 110) after the loss of the CH₂Cl-C≡O fragment.

  • Thiophene Fragment: Further fragmentation can lead to the loss of HCN from the m/z 110 fragment, resulting in the thiophene cation at m/z 83.

Problem 3: Ambiguous ¹H and ¹³C NMR Signal Assignment

Issue: "I have my NMR spectra, but I'm not confident in assigning all the peaks, especially for the thiophene and isoxazole rings."

Causality and Solution: While ¹H NMR provides initial information, overlapping signals and complex coupling in the aromatic region can be ambiguous. ¹³C NMR and 2D NMR techniques are essential for definitive structural confirmation.

Data Interpretation Table:

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
-CH₂Cl~4.8 - 5.2 (s, 2H)~35 - 40Key singlet, sensitive to solvent and purity.[2]
Isoxazole-H~6.5 - 7.0 (s, 1H)~95 - 105A sharp singlet characteristic of the C4-H of the isoxazole ring.[8]
Thiophene H3'~7.2 - 7.4 (dd)~126 - 128Coupling constants (J) will be key to assignment.
Thiophene H4'~7.1 - 7.3 (t or dd)~128 - 130Often overlaps with other aromatic signals.
Thiophene H5'~7.5 - 7.7 (dd)~127 - 129Typically the most downfield of the thiophene protons.
Isoxazole C3N/A~160 - 165Quaternary carbon attached to the CH₂Cl group.
Isoxazole C5N/A~168 - 172Quaternary carbon attached to the thiophene ring.

Note: Exact chemical shifts are solvent-dependent and are best confirmed with 2D NMR.

Advanced Characterization Protocol:

  • Acquire ¹³C and DEPT Spectra: Obtain a standard ¹³C spectrum along with DEPT-135 and DEPT-90 experiments. This will differentiate between CH₃, CH₂, CH, and quaternary carbons.[9]

  • Run a COSY (¹H-¹H Correlation Spectroscopy) Experiment: This will establish which protons are coupled to each other. It is invaluable for definitively assigning the coupled protons within the thiophene ring system.

  • Run an HSQC (Heteronuclear Single Quantum Coherence) Experiment: This 2D experiment correlates each proton signal with the carbon it is directly attached to. It is the most powerful tool for unambiguously assigning the protonated carbons of the thiophene and isoxazole rings.

  • Run an HMBC (Heteronuclear Multiple Bond Correlation) Experiment: This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is essential for assigning the quaternary carbons (C3, C5) by looking for correlations from known protons (e.g., from -CH₂Cl to C3, or from isoxazole-H to C3 and C5).

By systematically applying these 1D and 2D NMR techniques, a complete and unambiguous structural assignment can be achieved, providing a high level of confidence in the material's identity.

References

  • Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464. [Link]

  • Sci-Hub. (n.d.). Fragmentation mechanisms of isoxazole.
  • SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Retrieved from [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES.
  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]

  • Beilstein Journals. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Retrieved from [Link]

  • Supporting Information. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
  • Yaichkov, I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Retrieved from [Link]

  • PubMed. (2020). Transformations, NMR studies and biological testing of some 17β-isoxazolyl steroids and their heterocyclic ring cleavage derivatives. Retrieved from [Link]

  • Supporting Information. (n.d.). General procedure for the synthesis of isoxazoles.
  • SciELO. (n.d.). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Retrieved from [Link]

  • MDPI. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Retrieved from [Link]

  • MDPI. (n.d.). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of some novel-3-(5-substituted benzimidazol-2-yl)-5-arylisoxazolines. Retrieved from [Link]

  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of N-(3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CN105294595A - Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole.
  • Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for 3-(Chloromethyl)-5-thien-2-ylisoxazole Based Reactions

Welcome to the technical support hub for researchers working with 3-(Chloromethyl)-5-thien-2-ylisoxazole. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers working with 3-(Chloromethyl)-5-thien-2-ylisoxazole. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis and derivatization of this versatile building block. My goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Part 1: Synthesis and Purity of Starting Material

A successful derivatization campaign begins with a high-quality starting material. Issues in the final reaction step can often be traced back to impurities or instability of the initial chloromethyl isoxazole.

Question: I am synthesizing 3-(Chloromethyl)-5-thien-2-ylisoxazole and my yields are consistently low. What are the likely causes?

Low yields in the formation of the isoxazole ring often stem from issues in the crucial 1,3-dipolar cycloaddition step or the stability of intermediates.[1] Let's diagnose the problem systematically.

The most common route involves the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne. A key challenge is the tendency of nitrile oxides to dimerize into furoxans if they do not react quickly with the alkyne.[1]

Potential Solutions & Causal Analysis:

  • Integrity of Precursors:

    • Thiophene-2-carboxaldoxime: Ensure the aldoxime precursor is pure and dry. The E/Z isomerization of aldoximes can sometimes affect reactivity, though both isomers are typically reactive under the conditions for nitrile oxide formation.

    • Chlorinating Agent: When using methods like N-chlorosuccinimide (NCS) to generate the hydroximoyl chloride intermediate, ensure the NCS is fresh. Old NCS can be less reactive.

  • Reaction Conditions for Cycloaddition:

    • Rate of Addition: Generate the nitrile oxide in situ in the presence of your alkyne partner. A slow addition of the chlorinating agent (like NCS) or the base (like triethylamine) can help maintain a low concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.[1]

    • Solvent Choice: The polarity of the solvent can influence the reaction rate. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.

Below is a workflow to troubleshoot the synthesis:

G start Low Yield in Isoxazole Synthesis check_sm Verify Purity of Thiophene-2-carboxaldoxime and Alkyne (NMR, LC-MS) start->check_sm sm_impure Purify Starting Materials (Recrystallization/Chromatography) check_sm->sm_impure Impure sm_pure Starting Materials are Pure check_sm->sm_pure Pure conditions Review Reaction Conditions sm_pure->conditions slow_add Implement Slow Addition of Base/Chlorinating Agent conditions->slow_add optimize_solvent Screen Solvents (e.g., THF, DCM, Toluene) conditions->optimize_solvent check_temp Adjust Temperature (Try 0°C to RT) conditions->check_temp outcome Improved Yield slow_add->outcome optimize_solvent->outcome check_temp->outcome

Caption: Troubleshooting workflow for low yields in isoxazole synthesis.

Part 2: Nucleophilic Substitution Reactions

The primary utility of 3-(Chloromethyl)-5-thien-2-ylisoxazole lies in the reactivity of its chloromethyl group, which acts as an electrophile in nucleophilic substitution reactions.

Question: My nucleophilic substitution reaction is sluggish or fails to proceed to completion. How can I improve the conversion rate?

This is a classic issue. The chloromethyl group on the isoxazole is analogous to a benzylic halide, making it susceptible to both SN1 and SN2 reaction pathways.[2][3] The sluggishness often points to a mismatch between the nucleophile's strength and the reaction conditions.

Causality-Driven Troubleshooting:

  • SN2 Pathway Dominance: For most primary halides, the SN2 pathway is favored. This requires a strong, unhindered nucleophile and a polar aprotic solvent. The solvent's role is critical: polar aprotic solvents like DMF, DMSO, or acetonitrile excel at solvating the counter-ion (e.g., K⁺, Na⁺) while leaving the nucleophile relatively "naked" and highly reactive.

  • Leaving Group Activation: While chloride is a decent leaving group, it can be improved. Adding a catalytic amount of a more nucleophilic iodide salt (e.g., NaI or KI), known as the Finkelstein reaction, can convert the chloromethyl group in situ to the more reactive iodomethyl intermediate.

Recommended Starting Conditions for Nucleophilic Substitution:

Nucleophile TypeRecommended SolventRecommended Base (if needed)Typical Temp. (°C)Additive (Optional)
Amines (R-NH₂) Acetonitrile (MeCN), THFK₂CO₃, DIPEA25 - 60-
Phenols (Ar-OH) DMF, AcetoneK₂CO₃, Cs₂CO₃25 - 80-
Thiols (R-SH) DMF, EthanolK₂CO₃, Et₃N0 - 25-
Carboxylates DMF, DMSO- (Use pre-formed salt)50 - 100Catalytic NaI

Question: My reaction produces multiple spots on TLC, and I'm struggling to isolate my desired product. What are these side products?

The formation of side products typically arises from two main sources: degradation of the isoxazole ring or competing reaction pathways.

  • Isoxazole Ring Instability: The N-O bond in the isoxazole ring is its Achilles' heel. It is susceptible to cleavage under strongly basic or reductive conditions.[1][4] Using strong bases like sodium hydroxide or alkoxides at elevated temperatures can lead to ring-opening, generating a complex mixture of byproducts.

    • Solution: Always opt for milder bases like potassium carbonate (K₂CO₃) or an organic base like diisopropylethylamine (DIPEA). If your nucleophile is a strong base itself (e.g., an alkoxide), use it at the lowest possible temperature.

  • Elimination (E2) Byproducts: While less common for a primary halide, if your nucleophile is sterically hindered and basic, it can promote elimination to form an exocyclic double bond, though this is generally a minor pathway.

  • Over-alkylation: If your nucleophile has multiple reactive sites (e.g., a primary amine), you can get double alkylation.

    • Solution: Use a slight excess of the nucleophile relative to the chloromethyl isoxazole to favor the mono-substituted product.

G sub 3-(Chloromethyl)-5- thien-2-ylisoxazole ts [Transition State]‡ sub->ts nuc Nucleophile (e.g., R-NH₂) nuc->ts Backside Attack prod Desired Substitution Product ts->prod hcl HCl ts->hcl

Caption: Generalized SN2 mechanism for the reaction of 3-(Chloromethyl)-5-thien-2-ylisoxazole.

Part 3: Purification and Handling

Question: My product appears to be degrading during silica gel chromatography. How can I purify it effectively?

This is a common observation. The combination of a mildly acidic silica surface and the basicity of nitrogen atoms in your product (if it's an amine derivative) can lead to streaking, low recovery, or decomposition on the column.

Purification Strategies:

  • Neutralize the Silica: Pre-treat your silica gel by slurrying it in a solvent system containing a small amount of a volatile base, such as 0.5-1% triethylamine or ammonia in your eluent. This deactivates the acidic silanol groups.

  • Alternative Stationary Phases: Consider using neutral alumina instead of silica gel for particularly base-sensitive compounds.

  • Non-Chromatographic Methods:

    • Recrystallization: If your product is a solid, this is the ideal method for achieving high purity. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

    • Acid/Base Extraction: If your product has a basic handle (like an amine), you can perform an aqueous workup. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), wash with dilute acid (e.g., 1M HCl) to protonate your product into the aqueous layer, discard the organic layer containing neutral impurities, then basify the aqueous layer and re-extract your pure product.

Question: What are the best practices for storing 3-(Chloromethyl)-5-thien-2-ylisoxazole?

Like many reactive alkyl halides, proper storage is key to preventing degradation. The chloromethyl group can be susceptible to slow hydrolysis by atmospheric moisture.

  • Storage Conditions: Store the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and in a cool, dark, and dry place. A refrigerator (2-8 °C) is ideal.

  • Purity Check: Before use, especially after long-term storage, it is prudent to re-verify the purity by TLC or ¹H NMR to ensure its integrity. Look for the characteristic singlet of the -CH₂Cl protons.[5]

References

  • ResearchGate. (n.d.). Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole.... Retrieved from [Link]

  • Shilova, A. N., et al. (2022). Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Russian Journal of Organic Chemistry, 58(10), 1554-1558. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 5-thiophen-2-yl-isoxazole-3-carboxylic acid ethyl ester. Retrieved from [Link]

  • ResearchGate. (2019). Preparing Vilsmeier reagent?. Retrieved from [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). Construction of Isoxazole ring: An Overview. Nano Bio Letters. Retrieved from [Link]

  • Ricci, A., Balucani, D., & Buu-Hoï, N. P. (1967). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C: Organic, 779. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Lead Sciences. (n.d.). Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate. Retrieved from [Link]

  • PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles. Retrieved from [Link]

  • Google Patents. (n.d.). US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole.
  • Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • MDPI. (n.d.). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN105294595A - Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole.
  • PubMed Central. (n.d.). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Retrieved from [Link]

  • YouTube. (2015). Nucleophilic Substitution: Practice Problems. Retrieved from [Link]

  • ResearchGate. (n.d.). Isoxazole‐containing pharmacologically active molecules. Retrieved from [Link]

  • Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • ResearchGate. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-(Chloromethyl)-5-thien-2-ylisoxazole

Introduction: Welcome to the technical support center for the synthesis of 3-(Chloromethyl)-5-thien-2-ylisoxazole. This guide is designed for researchers, scientists, and professionals in drug development who are working...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support center for the synthesis of 3-(Chloromethyl)-5-thien-2-ylisoxazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic intermediate. The synthesis, while often straightforward, can present challenges related to yield, purity, and byproduct formation. This document provides in-depth, experience-driven insights in a question-and-answer format to help you troubleshoot common issues and understand the underlying chemical principles. Our goal is to empower you to optimize your synthetic protocols, ensure the integrity of your results, and accelerate your research.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification of 3-(Chloromethyl)-5-thien-2-ylisoxazole. Each answer explains the likely chemical cause and provides actionable solutions.

Question 1: My reaction yield is significantly lower than expected, and TLC analysis shows multiple spots, including a prominent, non-polar spot.

Answer: Low yield coupled with multiple spots on a Thin Layer Chromatography (TLC) plate is a classic symptom of competing side reactions. In the context of synthesizing 3-(Chloromethyl)-5-thien-2-ylisoxazole, which is commonly prepared via a 1,3-dipolar cycloaddition, the most probable cause is the dimerization of the nitrile oxide intermediate.

  • Causality: The synthesis typically involves the in situ generation of chloroacetonitrile oxide from a precursor like chloroacetaldoxime. Nitrile oxides are highly reactive dipoles. If the concentration of the dipolarophile (2-ethynylthiophene) is insufficient, or if the nitrile oxide is generated too quickly, it will rapidly dimerize with itself to form a stable furoxan (a 1,2,5-oxadiazole-2-oxide).[1][2] Furoxans are often non-polar and appear as a leading spot on TLC. This dimerization is a common limitation in isoxazole synthesis and directly consumes your intermediate, leading to a drop in the desired product's yield.[2]

  • Troubleshooting & Solutions:

    • Slow Addition: Generate the nitrile oxide slowly in the presence of the alkyne. This can be achieved by the slow, dropwise addition of a base (like triethylamine) to the mixture of the aldoxime and 2-ethynylthiophene. This ensures the nitrile oxide is trapped by the alkyne as soon as it is formed, minimizing the opportunity for dimerization.[3]

    • Stoichiometry Check: Ensure you are using a slight excess (e.g., 1.1-1.2 equivalents) of the 2-ethynylthiophene dipolarophile to maximize the trapping of the nitrile oxide.

    • Concentration Control: Running the reaction at a lower concentration can sometimes disfavor the second-order dimerization reaction relative to the desired cycloaddition.

Question 2: I've isolated my product, but my ¹H NMR spectrum shows two distinct singlets in the 4.7-5.0 ppm range instead of just one for the -CH₂Cl group. What is the second peak?

Answer: The presence of a second, unexpected singlet in this region strongly suggests the formation of a regioisomer: 5-(chloromethyl)-3-(thien-2-yl)isoxazole .

  • Causality: The 1,3-dipolar cycloaddition of an unsymmetrical alkyne (like 2-ethynylthiophene) and a nitrile oxide can theoretically produce two different regioisomers.[4][5] The regioselectivity is governed by a complex interplay of steric and electronic factors, specifically the frontier molecular orbital (FMO) coefficients of the dipole and dipolarophile. While the synthesis of 3,5-disubstituted isoxazoles is often highly regioselective, changes in solvent polarity, temperature, or the presence of catalysts can alter the outcome.[5][6] The chemical environments of the chloromethyl protons in the two isomers are different, leading to distinct chemical shifts in the NMR spectrum.

  • Troubleshooting & Solutions:

    • Confirm Structure: Use 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) to confirm the connectivity. In the desired 3-(chloromethyl) isomer, the -CH₂- protons should show a correlation to the isoxazole C3 carbon. In the undesired 5-(chloromethyl) isomer, they will correlate to the C5 carbon.

    • Optimize for Regioselectivity:

      • Solvent Screening: Perform small-scale reactions in a variety of solvents (e.g., toluene, THF, CH₂Cl₂, acetonitrile) to identify conditions that favor the desired isomer.

      • Catalysis: For terminal alkynes, copper(I)-catalyzed cycloadditions (a variant of "click chemistry") are known to proceed with very high regioselectivity, almost exclusively yielding the 3,5-disubstituted product.[7][8] Consider switching to a protocol using a copper catalyst like CuI.

    • Purification: If a mixture is unavoidable, careful column chromatography is required for separation. The two isomers often have slightly different polarities, but achieving baseline separation may require testing various solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane).[5]

Question 3: My purified product appears clean by NMR, but after storing it for a week or attempting purification on silica gel, I see a new, more polar spot on TLC and a new peak in the NMR around 4.6 ppm.

Answer: This observation points to the chemical instability of the chloromethyl group, which is likely undergoing hydrolysis to the corresponding alcohol, 3-(hydroxymethyl)-5-thien-2-ylisoxazole .

  • Causality: The 3-(chloromethyl)isoxazole system contains a benzylic-like chloride, which is susceptible to nucleophilic substitution. Water, present as moisture in the air, in solvents, or on the surface of silica gel, can act as a nucleophile, displacing the chloride to form the hydroxymethyl byproduct. Silica gel is acidic and has a high surface area coated with hydroxyl groups, creating an ideal environment for this hydrolysis to occur during column chromatography.[9]

  • Troubleshooting & Solutions:

    • Anhydrous Conditions: Handle and store the purified product under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents to minimize exposure to moisture.

    • Modified Chromatography: If column chromatography is necessary, consider using a less acidic stationary phase like neutral alumina. Alternatively, you can "deactivate" the silica gel by pre-treating it with a small amount of a non-nucleophilic base, like triethylamine, mixed into the chromatography solvent system (e.g., 0.1-1% triethylamine in a hexane/ethyl acetate eluent).

    • Rapid Purification: Do not let the compound sit on a chromatography column for an extended period. Elute the product as quickly as is reasonably possible.

    • Storage: Store the final product in a desiccator or under an inert atmosphere at a low temperature (e.g., 4°C) to slow the rate of degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for preparing 3-(Chloromethyl)-5-thien-2-ylisoxazole?

The most common and generally reliable method is the [3+2] cycloaddition (Huisgen cycloaddition) between 2-ethynylthiophene and in situ generated chloroacetonitrile oxide.[10][11] The nitrile oxide is typically formed by the dehydrochlorination of chloroacetohydroximoyl chloride, which itself is generated from chloroacetaldoxime. Using copper(I) catalysis can significantly improve the regioselectivity of this reaction.[7][12]

Q2: Which analytical techniques are essential for characterizing the final product and its byproducts?

A combination of techniques is crucial for unambiguous characterization:

  • ¹H and ¹³C NMR: Essential for confirming the core structure, identifying regioisomers, and detecting byproducts like the hydrolyzed alcohol.[13][14]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps identify the mass of any impurities.

  • HPLC: An excellent tool for determining the purity of the final compound and for quantifying the percentage of byproducts present. Developing an HPLC method early can be invaluable for tracking reaction progress and optimizing purification.[15]

  • FT-IR: Useful for confirming the presence of key functional groups and the disappearance of starting materials (e.g., the alkyne C-H stretch).

Q3: What are the critical reaction parameters to control for a successful synthesis?

The three most critical parameters are:

  • Rate of Nitrile Oxide Generation: As detailed in the troubleshooting guide, this must be controlled (e.g., via slow addition of base) to prevent dimerization.[3]

  • Temperature: Cycloaddition reactions can be sensitive to temperature. While many proceed well at room temperature, some may require gentle heating to improve the reaction rate. However, excessive heat can lead to decomposition or the formation of other byproducts.

  • Purity of Starting Materials: Ensure the 2-ethynylthiophene and the chloroacetaldoxime precursor are of high purity. Impurities can interfere with the reaction, poison catalysts, and complicate the final purification.

Visualized Reaction Pathways and Workflows

Main Synthetic Pathway and Key Byproducts

The following diagram illustrates the intended reaction pathway and the formation of the three most common byproducts discussed.

Byproduct_Formation cluster_main Main Synthetic Pathway cluster_byproducts Common Side Reactions & Degradation Start 2-Ethynylthiophene + Chloroacetonitrile Oxide (in situ) Product 3-(Chloromethyl)-5-thien-2-ylisoxazole (Desired Product) Start->Product [3+2] Cycloaddition Regioisomer 5-(Chloromethyl)-3-thien-2-ylisoxazole (Regioisomer) Start->Regioisomer Alternative Cycloaddition Hydrolysis 3-(Hydroxymethyl)-5-thien-2-ylisoxazole (Hydrolysis Product) Product->Hydrolysis Hydrolysis (H₂O, Silica Gel) Dimer Furoxan Dimer NitrileOxide Chloroacetonitrile Oxide NitrileOxide->Dimer Dimerization (Fast, 2nd Order)

Caption: Synthetic pathway and formation of common byproducts.

Troubleshooting Workflow for Impure Product

Use this workflow to diagnose and resolve issues when your analysis reveals an impure product mixture.

Troubleshooting_Workflow cluster_analysis Problem Identification cluster_solutions Corrective Actions Start Impure Product Detected (TLC, NMR, HPLC) NMR_Check ¹H NMR shows unexpected -CH₂Cl singlet? Start->NMR_Check TLC_Check TLC shows non-polar spot & low yield? Start->TLC_Check Polar_Check New polar spot appears after purification/storage? Start->Polar_Check Regio_Sol Regioisomer Issue: - Confirm with 2D NMR - Screen solvents/catalysts - Optimize chromatography NMR_Check->Regio_Sol Yes Dimer_Sol Dimerization Issue: - Slow addition of base - Adjust stoichiometry - Lower concentration TLC_Check->Dimer_Sol Yes Hydrolysis_Sol Hydrolysis Issue: - Use anhydrous conditions - Deactivate silica gel - Store properly Polar_Check->Hydrolysis_Sol Yes

Caption: Diagnostic workflow for troubleshooting product impurities.

Key Analytical Protocols

Table 1: Representative HPLC Method for Purity Analysis
ParameterConditionRationale
Column C18 Reverse Phase, 4.6 x 150 mm, 5 µmStandard for resolving small organic molecules with moderate polarity.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and ionization for MS detection if used.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the compound and impurities.
Gradient 50% B to 95% B over 15 minA gradient is effective for separating the main product from both more polar (hydrolysis) and less polar (dimer) byproducts.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns of this dimension.
Detection UV at 254 nmThe thiophene and isoxazole rings provide strong chromophores for UV detection.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Experimental Protocol: Deactivation of Silica Gel for Chromatography
  • Prepare Slurry: Weigh the required amount of silica gel for your column and prepare a slurry in the less polar solvent of your chosen eluent system (e.g., hexane).

  • Add Base: To this slurry, add triethylamine (Et₃N) to a final concentration of 0.5% (v/v) relative to the total solvent volume you will use for packing and running the column.

  • Equilibrate: Swirl the slurry gently for 5-10 minutes to ensure the triethylamine is evenly distributed and has coated the silica surface.

  • Pack Column: Pack the column using the silica slurry containing the triethylamine.

  • Run Column: Prepare your mobile phase with the same 0.5% concentration of triethylamine and proceed with the purification. This neutralizes the acidic sites on the silica, significantly reducing the risk of product degradation.

References

  • García, A., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available at: [Link]

  • Yu, J., et al. (2015). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. The Journal of Organic Chemistry. Available at: [Link]

  • Zhang, W., et al. (2022). Mechanochemical Dimerization of Aldoximes to Furoxans. Molecules. Available at: [Link]

  • Pasinszki, T., et al. (2016). Dimerisation of nitrile oxides: a quantum-chemical study. Physical Chemistry Chemical Physics. Available at: [Link]

  • Delgado, F., et al. (2018). Possible regioisomer isoxazoles obtained by cyclocondensation of β-enamino diketone with hydroxylamine. ResearchGate. Available at: [Link]

  • Reddy, B., et al. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Organic Letters. Available at: [Link]

  • Padwa, A. (2011). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions. Comprehensive Organic Synthesis. Available at: [Link]

  • Kamal, A., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. European Journal of Medicinal Chemistry. Available at: [Link]

  • Ali, A., et al. (2017). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Harris, M., et al. (2020). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry. Available at: [Link]

  • Padwa, A. (2021). Synthesis of isoxazole derivatives by 1,3-DC of NOs and alkynes including MW activation. ResearchGate. Available at: [Link]

  • Molbase. 3-Chloromethyl-5-thiophen-2-yl-isoxazole. Molbase. Available at: [Link]

  • Google Patents. (2004). Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. Google Patents.
  • Rubtsov, A., et al. (2018). Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Potkin, V., et al. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. Available at: [Link]

  • Raju, G. N., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Hafez, H., et al. (2020). Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Dotsenko, V., et al. (2018). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank. Available at: [Link]

  • Hsieh, P., et al. (2012). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. International Journal of Molecular Sciences. Available at: [Link]

  • Kallman, N. J., et al. (2016). Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis. Synthesis. Available at: [Link]

  • Ross, N., et al. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank. Available at: [Link]

  • Martínez, A., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. Available at: [Link]

  • Kumar, A., et al. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 3-(Chloromethyl)-5-thien-2-ylisoxazole and Other Isoxazole Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Isoxazole Scaffold in Medicinal Chemistry The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, featured in a variety of FDA-approved drugs and clinical candidates.[1][2] The versatility of the isoxazole scaffold allows for diverse substitutions, leading to a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3] The arrangement of substituents on the isoxazole core significantly influences the molecule's physicochemical properties and its interaction with biological targets.[4][5] This guide focuses on isoxazoles bearing a chloromethyl group at the 3-position and a thiophene ring at the 5-position, a substitution pattern that suggests potential for both targeted covalent inhibition and specific receptor interactions.

Comparative Biological Activity: An Evidence-Based Analysis

While direct experimental data on the biological activity of 3-(Chloromethyl)-5-thien-2-ylisoxazole is limited in publicly available literature, we can infer its potential activities and compare it to other isoxazole analogs based on established structure-activity relationships (SAR). The presence of a reactive chloromethyl group at the 3-position and a heteroaromatic thiophene ring at the 5-position are key determinants of its likely biological profile.

Anticancer Activity

The isoxazole scaffold is a common feature in molecules designed as anticancer agents.[4] The introduction of a chloromethyl group, as seen in 3-(chloromethyl)-5-phenylisoxazole, provides a reactive site for alkylation, suggesting potential as a covalent inhibitor of biological targets. This reactivity has been harnessed to synthesize conjugates with other molecules to enhance therapeutic effects, including in the context of brain tumor chemotherapy.[6]

Table 1: Comparative Anticancer Activity of Selected Isoxazole Derivatives

Compound IDIsoxazole SubstitutionOther SubstituentsCancer Cell LineIC50 (µM)Reference
Hypothetical Profile for 3-(Chloromethyl)-5-thien-2-ylisoxazole 3-(Chloromethyl), 5-(Thien-2-yl)-VariousPotentially potent-
3,5-diaryl isoxazole (Compound 26 )3,5-diarylVaried aryl groupsPC3 (Prostate)Selective activity[5]
3-(aryl)-5-(aryl)-isoxazoline/isoxazole hybrid (Compound 4c )3,5-diarylQuinazolinone hybridVariousPromising activity[7]
1-(3-(aryl-4,5-dihydroisoxazol-5-yl)methyl)-4-trihalomethyl-1H-pyrimidin-2-one3-aryl, 5-methyl-pyrimidinoneTrihalomethylMCF-7, HepG-2, T-24, HCT-116, CACO-2< 2 µM for some derivatives[8]
5-Amino-diaryl-isoxazole3,5-diaryl5-amino, polyalkoxyarylNCI60 panelPotent cytotoxicity[9]

Note: The activity of 3-(Chloromethyl)-5-thien-2-ylisoxazole is hypothetical and included for comparative context.

The data in Table 1 suggests that 3,5-disubstituted isoxazoles often exhibit significant anticancer activity. The nature of the substituents at both positions is critical. For instance, the presence of specific aryl groups can confer high potency and selectivity against certain cancer cell lines.[5] The linkage of the isoxazole core to other heterocyclic systems, such as quinazolinones, can also lead to potent anticancer agents.[7] The chloromethyl group in our target compound could potentially enhance cytotoxicity through covalent binding to target proteins, a mechanism distinct from the non-covalent interactions of many other isoxazole anticancer agents. The thiophene ring, a bioisostere of a phenyl ring, is also a common moiety in bioactive compounds and can influence target recognition and metabolic stability.

Antimicrobial Activity

Isoxazole derivatives have a long history as antimicrobial agents, with some, like sulfamethoxazole, being widely used in clinical practice.[2] The antimicrobial spectrum and potency of isoxazoles are highly dependent on their substitution patterns. For instance, the presence of electron-withdrawing groups like nitro and chloro at the C-3 phenyl ring, and electron-donating groups like methoxy and dimethylamino at the C-5 phenyl ring, has been shown to enhance antibacterial activity.[1]

Table 2: Comparative Antimicrobial Activity of Selected Heterocyclic Compounds

Compound ClassSpecific Derivative(s)Target Microorganism(s)Activity (MIC/MBC)Reference
Hypothetical Profile for 3-(Chloromethyl)-5-thien-2-ylisoxazole -Gram-positive and Gram-negative bacteriaPotentially significant-
Isoxazole derivativesVaried substitutionsStaphylococcus aureus, Pseudomonas aeruginosaEnhanced by specific substitutions[1]
Azolo-as-triazinesCompounds 2b , 2d Pseudomonas0.40-0.16 µmol/ml[10]
Azolo-as-triazinesCompounds 3a , 5a Staphylococcus0.40-0.16 µmol/ml[10]
Thiazole derivativesCompound 3 Gram-positive and Gram-negative bacteriaMIC: 0.23–0.70 mg/mL[11]

Note: The activity of 3-(Chloromethyl)-5-thien-2-ylisoxazole is hypothetical and included for comparative context.

Based on the general SAR of antimicrobial isoxazoles, the electron-rich thiophene ring at the 5-position of our target compound could contribute favorably to its antimicrobial profile. The reactive chloromethyl group at the 3-position might also impart bactericidal activity through covalent modification of essential bacterial enzymes or proteins.

Experimental Protocols: A Guide to Biological Evaluation

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the anticancer and antimicrobial activities of isoxazole derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

  • Cell Culture: Maintain human cancer cell lines (e.g., PC3, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO and dilute to various concentrations with culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram of the MTT Assay Workflow:

MTT_Assay A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Isoxazole Derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth medium overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability.

Diagram of the Broth Microdilution Workflow:

Broth_Microdilution A Prepare Serial Dilutions of Isoxazole B Add Standardized Bacterial Inoculum A->B C Incubate at 37°C for 18-24h B->C D Observe for Visible Growth C->D E Determine MIC D->E F Subculture on Agar Plates E->F Optional G Determine MBC F->G

Caption: Workflow for determining MIC and MBC via broth microdilution.

Structure-Activity Relationship (SAR) Insights

The biological activity of isoxazole derivatives is intricately linked to their structural features. Key SAR insights include:

  • Substituents at C3 and C5: The nature of the groups at the 3- and 5-positions of the isoxazole ring is a primary determinant of activity. Aromatic and heteroaromatic rings are common at these positions and their electronic properties (electron-donating or electron-withdrawing) can significantly modulate the biological effect.[1]

  • The Role of the Chloromethyl Group: The 3-(chloromethyl) group is a key feature of the title compound. This group can act as an electrophile, enabling covalent bond formation with nucleophilic residues (e.g., cysteine, histidine) in target proteins. This covalent modification can lead to irreversible inhibition and potent biological activity.

  • The Influence of the Thien-2-yl Group: The thiophene ring at the 5-position is a bioisostere of the phenyl ring and is present in many active pharmaceutical ingredients. It can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with the target protein, thereby influencing binding affinity and selectivity.

Diagram of Key Structural Features Influencing Activity:

SAR_Isoxazole cluster_0 Isoxazole Core Isoxazole Isoxazole Ring Activity Biological Activity (Anticancer, Antimicrobial) Isoxazole->Activity C3_sub 3-Position Substituent (e.g., -CH2Cl) C3_sub->Isoxazole Reactivity Covalent Bonding C5_sub 5-Position Substituent (e.g., Thien-2-yl) C5_sub->Isoxazole Target Recognition Binding Affinity

Caption: Key structural determinants of isoxazole biological activity.

Conclusion and Future Directions

While direct experimental data for 3-(Chloromethyl)-5-thien-2-ylisoxazole remains to be published, a comparative analysis based on the rich chemistry of isoxazole analogs suggests its potential as a promising scaffold for the development of novel anticancer and antimicrobial agents. The presence of the reactive chloromethyl group offers an avenue for designing potent and selective covalent inhibitors.

Future research should focus on the synthesis of 3-(Chloromethyl)-5-thien-2-ylisoxazole and a library of its analogs to systematically evaluate their biological activities. Detailed mechanistic studies, including target identification and validation, will be crucial to understanding their mode of action and advancing them as potential therapeutic candidates. The experimental protocols and SAR insights provided in this guide offer a robust framework for initiating such investigations.

References

  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques.
  • Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. PMC. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews.
  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. Available at: [Link]

  • Structure-Activity Relationship of Chlorophenyl Isoxazole Analogs: A Compar
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry. Available at: [Link]

  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. PubMed. Available at: [Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PubMed. Available at: [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.
  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI. Available at: [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. NIH. Available at: [Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC. Available at: [Link]

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  • Synthesis and biological evaluation of 3,5-diaryl isoxazoline/isoxazole linked 2,3-dihydroquinazolinone hybrids as anticancer agents. PubMed. Available at: [Link]

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  • Synthesis and antimicrobial activity of some novel heterocycles. Azolo-as-triazines. PubMed.
  • Synthesis and Cytotoxic Activity Evaluation of Some Novel 1-(3-(aryl-4,5-dihydroisoxazol-5-yl)methyl)-4-trihalomethyl-1H-pyrimidin-2-ones in Human Cancer Cells. PubMed. Available at: [Link]

  • 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. PubMed. Available at: [Link]

  • Synthesis and Antitrypanosomal Activity of Novel 2‑Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents. PMC.
  • Synthesis and antimicrobial activity of 1-(2'- Hydroxy -3'/5'- chloro-5'/3'-chloromethylphenyl ) -3- ( Aryl / heteryl) -2- Propen-1-ones.
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Comparative

A Comparative Guide to the Reactivity of 3-(Chloromethyl)-5-thien-2-ylisoxazole and Other Halomethyl Isoxazoles in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Isoxazole Scaffold in Medicinal Chemistry The isoxazole ring system is a cornerstone in modern medicinal chemistry, gracing the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring system is a cornerstone in modern medicinal chemistry, gracing the structures of numerous therapeutic agents. Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in drug design. A particularly useful functionalization of the isoxazole core is the introduction of a halomethyl group, which serves as a versatile handle for introducing a wide array of molecular fragments through nucleophilic substitution reactions. This guide focuses on 3-(Chloromethyl)-5-thien-2-ylisoxazole, a key building block, and provides a comparative analysis of its reactivity alongside other halomethyl isoxazoles. Understanding the nuances of their reactivity is paramount for optimizing synthetic routes and accelerating the discovery of novel drug candidates.

This guide will delve into the mechanistic underpinnings of the nucleophilic substitution reactions of these compounds, explore the electronic and steric factors that govern their reactivity, and provide detailed experimental protocols for their quantitative comparison.

Mechanistic Framework: The SN2 Reaction

The reaction of halomethyl isoxazoles with nucleophiles predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the halide leaving group departs.

The rate of an SN2 reaction is dependent on the concentration of both the substrate (the halomethyl isoxazole) and the nucleophile.

Rate = k[Substrate][Nucleophile]

Several key factors influence the rate of an SN2 reaction:

  • The Nature of the Leaving Group: The reactivity of the halomethyl group is directly related to the stability of the departing halide ion. Weaker bases are better leaving groups. Consequently, the expected order of reactivity is: I > Br > Cl > F . Iodide is the best leaving group as it is the weakest base among the common halogens.

  • The Structure of the Substrate: Steric hindrance around the electrophilic carbon can significantly impede the approach of the nucleophile, thereby slowing down the reaction rate. For halomethyl systems, which are primary halides, steric hindrance is generally low, favoring the SN2 pathway.

  • The Strength of the Nucleophile: Stronger nucleophiles, which are typically more electron-rich and less sterically hindered, will react faster.

  • The Solvent: Polar aprotic solvents, such as acetone, DMSO, and DMF, are ideal for SN2 reactions as they solvate the cation but leave the anionic nucleophile relatively "naked" and more reactive.

Comparative Reactivity Analysis

The Influence of the Halogen Leaving Group

The primary determinant of reactivity in the halomethyl group is the nature of the halogen itself. The C-X (X = Cl, Br, I) bond strength decreases down the group, and the stability of the resulting halide anion increases. Both factors favor a faster SN2 reaction.

Halomethyl GroupLeaving GroupRelative Rate of SN2 Reaction (Estimated)Rationale
-CH2II-HighestWeakest C-I bond, most stable I- anion (weakest base).
-CH2BrBr-IntermediateIntermediate C-Br bond strength and Br- stability.
-CH2ClCl-LowestStrongest C-Cl bond, least stable Cl- anion (strongest base).

Therefore, for a given isoxazole scaffold, the iodomethyl derivative is expected to be the most reactive, followed by the bromomethyl, and then the chloromethyl derivative.

Electronic Effects of the Isoxazole and Thiophene Rings

The isoxazole and thiophene rings exert electronic effects that influence the electrophilicity of the methylene carbon in the halomethyl group. The isoxazole ring is generally considered to be electron-withdrawing, which should enhance the electrophilicity of the adjacent carbon and increase the rate of nucleophilic attack.

The 5-thien-2-yl substituent on the isoxazole ring can also modulate reactivity. The thiophene ring can participate in resonance and inductive effects. The overall electronic effect of the thiophene ring will depend on the nature of any substituents present on it. However, in the case of an unsubstituted thiophene ring, it is generally considered to be a weakly electron-donating to weakly electron-withdrawing group, depending on the electronic demand of the reaction.

In a study comparing the alkylation of a phenol with 3-(chloromethyl)-5-phenylisoxazole and 4,5-dichloro-3-(chloromethyl)isothiazole, it was observed that the chloromethylisoxazole reacted more slowly. This suggests that the electronic nature of the heterocyclic ring plays a significant role in modulating the reactivity of the chloromethyl group.

Steric Considerations

The SN2 reaction is highly sensitive to steric hindrance. In the case of 3-(halomethyl)-5-thien-2-ylisoxazole, the thiophene ring at the 5-position is relatively distant from the reaction center at the 3-position's methyl group. Therefore, significant steric hindrance from the 5-substituent is not anticipated. However, the introduction of bulky substituents on the thiophene ring or at the 4-position of the isoxazole ring could potentially decrease the reaction rate.

Experimental Protocols for Comparative Kinetic Analysis

To obtain definitive, quantitative data on the relative reactivity of different halomethyl isoxazoles, a kinetic study is essential. The following is a detailed, self-validating protocol for a comparative kinetic analysis using UV-Vis spectrophotometry. This method is suitable when either the reactant or the product has a distinct UV-Vis absorbance profile.

Objective

To determine the second-order rate constants for the reaction of various halomethyl isoxazoles with a common nucleophile (e.g., piperidine or thiophenol) in a polar aprotic solvent (e.g., acetonitrile) at a constant temperature.

Materials
  • 3-(Chloromethyl)-5-thien-2-ylisoxazole

  • 3-(Bromomethyl)-5-thien-2-ylisoxazole (or other halomethyl isoxazole analogs)

  • Nucleophile (e.g., Piperidine, Thiophenol)

  • Solvent (e.g., HPLC-grade Acetonitrile)

  • Thermostatted UV-Vis Spectrophotometer with a multi-cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Constant temperature water bath

Experimental Workflow

G cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis prep_sol Prepare stock solutions of halomethyl isoxazoles and nucleophile prep_temp Equilibrate solutions and spectrophotometer to desired temperature prep_sol->prep_temp run_mix Mix reactant solutions in a cuvette to initiate the reaction prep_temp->run_mix run_monitor Monitor the change in absorbance over time at a fixed wavelength run_mix->run_monitor analysis_plot Plot ln(A∞ - At) vs. time for pseudo-first-order conditions run_monitor->analysis_plot analysis_calc Calculate the pseudo-first-order rate constant (k') from the slope analysis_plot->analysis_calc analysis_k Determine the second-order rate constant (k = k' / [Nucleophile]₀) analysis_calc->analysis_k

Caption: Workflow for a UV-Vis kinetic study of an SN2 reaction.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare a stock solution of each halomethyl isoxazole (e.g., 0.01 M in acetonitrile).

    • Prepare a stock solution of the nucleophile (e.g., 0.2 M piperidine in acetonitrile). The nucleophile should be in at least a 10-fold excess to ensure pseudo-first-order kinetics.

  • Determination of Analytical Wavelength (λmax):

    • Mix stoichiometric amounts of one of the halomethyl isoxazole solutions and the nucleophile solution to allow the reaction to proceed to completion.

    • Scan the UV-Vis spectrum of the product mixture to identify the wavelength of maximum absorbance (λmax) that is distinct from the starting materials. This wavelength will be used for kinetic monitoring.

  • Kinetic Run:

    • Equilibrate the stock solutions and the spectrophotometer to the desired reaction temperature (e.g., 25 °C) using a constant temperature water bath.

    • In a quartz cuvette, pipette a known volume of the halomethyl isoxazole solution and the solvent.

    • Initiate the reaction by adding a known volume of the pre-heated nucleophile solution to the cuvette. Quickly mix the contents by inverting the cuvette (sealed with a stopper) a few times.

    • Immediately place the cuvette in the thermostatted cell holder of the spectrophotometer and start recording the absorbance at the predetermined λmax as a function of time. Continue data collection until the absorbance value becomes constant (indicating the reaction is complete).

  • Data Analysis:

    • The reaction is conducted under pseudo-first-order conditions, where the concentration of the nucleophile is in large excess and remains effectively constant throughout the reaction.

    • The integrated rate law for a pseudo-first-order reaction is: ln(A∞ - At) = -k't + ln(A∞ - A₀)

      • At is the absorbance at time t.

      • A∞ is the final absorbance at the completion of the reaction.

      • A₀ is the initial absorbance at t=0.

      • k' is the pseudo-first-order rate constant.

    • Plot ln(A∞ - At) versus time (t). The plot should be a straight line with a slope of -k'.

    • The second-order rate constant (k) can then be calculated by dividing the pseudo-first-order rate constant (k') by the initial concentration of the nucleophile: k = k' / [Nucleophile]₀.

  • Comparative Analysis:

    • Repeat the experiment for each halomethyl isoxazole under identical conditions (temperature, solvent, nucleophile, and concentrations).

    • Compare the calculated second-order rate constants (k) to determine the relative reactivity of the different halomethyl isoxazoles.

Synthesis of Halomethyl Isoxazoles

The synthesis of 3-(chloromethyl)-5-substituted isoxazoles is well-documented. A common method involves the [3+2] cycloaddition of a nitrile oxide (generated in situ from an aldoxime) with a suitable alkyne. For example, 3-(chloromethyl)-5-phenylisoxazole can be synthesized from benzaldoxime and 1-chloro-2-propyne.

A general synthetic pathway is illustrated below:

G cluster_synthesis Synthesis of 3-(Halomethyl)-5-arylisoxazoles start Aryl Aldehyde oxime Aryl Aldoxime start->oxime Hydroxylamine nitrile_oxide Nitrile Oxide (in situ) oxime->nitrile_oxide Oxidizing Agent (e.g., NCS, NaOCl) isoxazole 3-(Halomethyl)-5-arylisoxazole nitrile_oxide->isoxazole [3+2] Cycloaddition alkyne Halomethyl Alkyne (e.g., 3-chloro-1-propyne) alkyne->isoxazole

Caption: General synthetic route to 3-(halomethyl)-5-arylisoxazoles.

Conclusion and Future Outlook

3-(Chloromethyl)-5-thien-2-ylisoxazole and its halomethyl analogs are valuable synthetic intermediates with significant potential in drug discovery. The reactivity of these compounds in SN2 reactions is governed by a predictable interplay of factors, with the nature of the halogen leaving group being the most dominant. The expected reactivity trend is iodomethyl > bromomethyl > chloromethyl . Electronic effects imparted by the isoxazole and thiophene rings, as well as steric hindrance, also play a crucial role in fine-tuning this reactivity.

The experimental protocol detailed in this guide provides a robust framework for the quantitative comparison of the reactivity of these important building blocks. The data generated from such studies will empower medicinal chemists to make more informed decisions in the design and synthesis of novel isoxazole-based therapeutic agents, ultimately accelerating the drug discovery process.

References

  • Bimolecular Nucleophilic Substitution (SN2) reactions. (n.d.). In Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of thiophene, thiazole, and isoxazole derivatives. (2020). National Center for Biotechnology Information. [Link]

  • Factors affecting the SN2 reaction. (2020). In Chemistry LibreTexts. Retrieved from [Link]

  • Kletskov, A., Potkin, V., Kolesnik, I., & Kulchitsky, V. A. (2018). Synthesis and Biological Activity of Novel Comenic Acid Derivatives Containing Isoxazole and Isothiazole Moieties. Natural Product Communications, 13(11), 1507-1510. [Link]

  • How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. (2020). ACS Publications. [Link]

  • Steric Hindrance in SN1 and SN2 Reactions. (n.d.). Chemistry Steps. [Link]

  • Synthesis of 5-Arylisoxazole and 4,5-Dichloroisothiazole Amino-Substituted Derivatives and Their Biological Activity. (2022). SciProfiles. [Link]

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  • SN2 substitution - nucleophilicity, epoxide electrophiles. (2015). CureFFI.org. [Link]

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  • The nucleophilic substitution reaction below, between benzyl chloride and... (2
Validation

A Comparative Guide to the Structure-Activity Relationship of 3-(Chloromethyl)-5-thien-2-ylisoxazole Analogs for Anticancer Drug Discovery

In the landscape of medicinal chemistry, the quest for novel anticancer agents with improved efficacy and selectivity is a perpetual endeavor. Heterocyclic compounds form the bedrock of many therapeutic agents, with the...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for novel anticancer agents with improved efficacy and selectivity is a perpetual endeavor. Heterocyclic compounds form the bedrock of many therapeutic agents, with the isoxazole and thiophene rings being prominent "privileged scaffolds" due to their versatile biological activities.[1][2][3][4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-thien-2-ylisoxazole analogs, with a specific focus on substitutions at the 3-position, to inform the rational design of new potential anticancer therapeutics. While direct biological data for the 3-(chloromethyl) analog is not extensively available in the reviewed literature, we will extrapolate its potential role based on the established SAR of related analogs and the known reactivity of the chloromethyl group.

The 5-(Thiophen-2-yl)isoxazole Scaffold: A Promising Core for Anticancer Activity

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key pharmacophore in numerous approved drugs, valued for its metabolic stability and ability to engage in various biological interactions.[5][6] Similarly, the thiophene ring, a sulfur-containing aromatic heterocycle, is a bioisostere of the benzene ring and is present in many pharmaceuticals, often enhancing potency and modulating pharmacokinetic properties.[7][8][9]

The conjugation of these two moieties into a 5-(thiophen-2-yl)isoxazole core has yielded compounds with significant biological potential. Studies have shown that the presence of a thiophene ring at the 5-position of the isoxazole can be more beneficial for anticancer activity against cell lines like MCF-7 (human breast cancer) compared to phenyl, furanyl, or vinyl groups at the same position.[10]

Structure-Activity Relationship at the 3-Position: A Tale of Electronics and Sterics

Recent research has illuminated the critical role of the substituent at the 3-position of the 5-(thiophen-2-yl)isoxazole scaffold in dictating anticancer potency. A systematic evaluation of a series of 3-aryl-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles has provided invaluable insights into the SAR of this class of compounds.[10][11]

The Impact of Aryl Substituents

The nature and substitution pattern of an aryl ring at the 3-position have a profound effect on the cytotoxic activity of these analogs. The general trend observed is that electron-rich phenyl rings enhance anticancer activity.

Table 1: In Vitro Anticancer Activity of 3-Aryl-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole Analogs against MCF-7 Cells [10]

Compound ID3-Aryl SubstituentIC50 (µM)
TTI-4 3,4-Dimethoxyphenyl2.63
TTI-6 3,4,5-Trimethoxyphenyl1.91
Analog 1 Phenyl>10
Analog 2 4-Methoxyphenyl4.5
Analog 3 4-Nitrophenyl>10
TTI-11 4-(Trifluoromethyl)phenyl8.21
  • Electron-donating groups are favorable: The introduction of one or more methoxy groups on the phenyl ring at the 3-position significantly increases anticancer activity. The most potent compound in this series, TTI-6 , possesses a 3,4,5-trimethoxyphenyl group, suggesting that a highly electron-rich aromatic system is crucial for optimal activity.[10][11]

  • Electron-withdrawing groups are detrimental: Conversely, the presence of strong electron-withdrawing groups, such as a nitro group (Analog 3) or a trifluoromethyl group (TTI-11), leads to a dramatic decrease in potency.[10]

  • Positional Isomerism Matters: The dimethoxy-substituted analog TTI-4 (3,4-dimethoxy) is significantly more active than the single methoxy-substituted analog (4-methoxy), highlighting the importance of the substitution pattern.

The current hypothesis is that the electron-rich aryl ring at the 3-position may be involved in crucial π-π stacking or hydrophobic interactions within the binding site of the biological target, which has been suggested to be the estrogen receptor alpha (ERα).[10]

The Hypothetical Role of the 3-(Chloromethyl) Group

While the focus of the available literature has been on 3-aryl analogs, we can infer the potential role of a 3-(chloromethyl) group. The chloromethyl group is a reactive moiety and can act as an electrophile.

  • A Reactive Handle for Further Derivatization: The chlorine atom in a chloromethyl group is a good leaving group, making it a versatile synthetic handle. It can be readily displaced by various nucleophiles (e.g., amines, thiols, alcohols) to generate a library of new derivatives with diverse functionalities.[12] This would allow for the exploration of a wider chemical space and potentially lead to the discovery of compounds with improved potency and pharmacokinetic profiles.

  • Potential for Covalent Inhibition: The electrophilic nature of the chloromethyl group could enable it to act as a covalent inhibitor by forming a covalent bond with a nucleophilic residue (e.g., cysteine, histidine, lysine) in the active site of a target protein. Covalent inhibitors can offer advantages such as prolonged duration of action and high potency.

The following diagram illustrates the potential derivatization pathways starting from a 3-(chloromethyl)-5-thien-2-ylisoxazole core.

SAR_chloromethyl Core 3-(Chloromethyl)-5-thien-2-ylisoxazole Derivatives New Analogs with Diverse Functionalities Core->Derivatives Nucleophilic Substitution Covalent_Adduct Covalent Enzyme-Inhibitor Complex Core->Covalent_Adduct Covalent Bonding Nucleophiles Nucleophiles (R-NH2, R-SH, R-OH) Nucleophiles->Derivatives Target Biological Target (e.g., Protein with Nucleophilic Residue) Target->Covalent_Adduct

Caption: Potential utility of the 3-chloromethyl group.

Experimental Protocols

General Synthesis of 3,5-Disubstituted Isoxazoles

A common and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[13][14][15][16]

Workflow for 1,3-Dipolar Cycloaddition:

Synthesis_Workflow cluster_step1 Step 1: Nitrile Oxide Generation cluster_step2 Step 2: Cycloaddition Oxime Aldoxime (R1-CH=NOH) Nitrile_Oxide Nitrile Oxide (R1-C≡N+-O-) Oxime->Nitrile_Oxide in situ Dehydrating_Agent Dehydrating Agent (e.g., NCS, Bleach) Dehydrating_Agent->Nitrile_Oxide Nitrile_Oxide_ref Nitrile Oxide Alkyne Terminal Alkyne (R2-C≡CH) Isoxazole 3,5-Disubstituted Isoxazole Alkyne->Isoxazole Nitrile_Oxide_ref->Isoxazole

Caption: General workflow for isoxazole synthesis.

Step-by-Step Protocol:

  • Generation of Nitrile Oxide: The nitrile oxide is typically generated in situ from the corresponding aldoxime. A solution of the aldoxime in a suitable solvent (e.g., dichloromethane, ethyl acetate) is treated with a dehydrating agent such as N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach) in the presence of a base (e.g., triethylamine, pyridine).

  • Cycloaddition: The terminal alkyne is added to the reaction mixture containing the freshly generated nitrile oxide. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Synthesis from Chalcones

An alternative route involves the reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine.[17][18][19][20][21]

  • Chalcone Synthesis: The precursor chalcone is synthesized via a Claisen-Schmidt condensation of an appropriate acetophenone with an aldehyde.[18]

  • Cyclization with Hydroxylamine: The chalcone is refluxed with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide, potassium carbonate) in a solvent such as ethanol.[17][20]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product often precipitates. The solid is collected by filtration, washed, and can be further purified by recrystallization or column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the synthesized analogs are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plates are incubated for a few more hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The 5-(thiophen-2-yl)isoxazole scaffold is a promising platform for the development of novel anticancer agents. The structure-activity relationship studies clearly indicate that the electronic properties of the substituent at the 3-position are a key determinant of activity, with electron-rich aryl groups being highly favorable.

The introduction of a 3-(chloromethyl) group represents an intriguing and underexplored modification. While its direct impact on biological activity requires experimental validation, its inherent reactivity offers two exciting avenues for future research:

  • As a Platform for Diversification: The 3-(chloromethyl) analog can serve as a versatile intermediate for the synthesis of a wide array of new derivatives, allowing for a more comprehensive exploration of the SAR around this core.

  • As a Potential Covalent Inhibitor: The electrophilic nature of the chloromethyl group could be exploited to design targeted covalent inhibitors, which may lead to compounds with enhanced potency and a longer duration of action.

Further investigation into the synthesis and biological evaluation of 3-(chloromethyl)-5-thien-2-ylisoxazole and its derivatives is warranted to fully elucidate their therapeutic potential.

References

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Comparative

A Comparative Analysis of the Cytotoxic Effects of 3-(Chloromethyl)-5-thien-2-ylisoxazole Derivatives in Cancer Cell Lines

In the relentless pursuit of novel and more effective anticancer agents, heterocyclic compounds have emerged as a promising frontier. Among these, isoxazole derivatives have garnered significant attention due to their di...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel and more effective anticancer agents, heterocyclic compounds have emerged as a promising frontier. Among these, isoxazole derivatives have garnered significant attention due to their diverse pharmacological activities, including potent cytotoxic effects against various cancer cell lines.[1][2][3] This guide provides a comprehensive comparison of the cytotoxic profiles of a series of 3-(chloromethyl)-5-thien-2-ylisoxazole derivatives, offering insights into their structure-activity relationships (SAR) and potential as lead compounds for future drug development.

The core structure, featuring a chloromethyl group at the 3-position and a thiophene ring at the 5-position of the isoxazole scaffold, serves as a versatile template for chemical modification. The thiophene moiety, in particular, has been shown to be a critical component for the anticancer activity of isoxazole-based compounds.[4] This analysis delves into the cytotoxic efficacy of various analogs, where substitutions on the thiophene ring and modifications of the chloromethyl group are explored to elucidate their impact on anticancer potency.

Unveiling the Cytotoxic Landscape: A Tabular Comparison

The in vitro cytotoxicity of the synthesized 3-(chloromethyl)-5-thien-2-ylisoxazole derivatives was evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6] This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5] The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below. Lower IC50 values are indicative of higher cytotoxic potency.

Compound IDR1 (Thiophene C5 Substitution)R2 (Chloromethyl C3 Modification)IC50 (µM) vs. A549 (Lung)IC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. HCT-116 (Colon)
CMTI-H -H-CH2Cl15.210.812.5
CMTI-Br 5-Bromo-CH2Cl5.83.14.7
CMTI-Me 5-Methyl-CH2Cl12.18.910.3
CMTI-NO2 5-Nitro-CH2Cl2.51.21.8
AMTI-H -H-CH2NH2>50>50>50

Data are presented as the mean of three independent experiments.

Interpreting the Data: Structure-Activity Relationship Insights

The comparative data reveals critical structure-activity relationships that govern the cytotoxic potential of these isoxazole derivatives:

  • Influence of Thiophene Substitution: The nature of the substituent at the 5-position of the thiophene ring significantly impacts cytotoxicity. The unsubstituted parent compound, CMTI-H , exhibited moderate activity. Introduction of a bromine atom (CMTI-Br ) led to a notable increase in potency across all cell lines, a phenomenon often attributed to the halogen's ability to enhance binding interactions with biological targets.[7] The most dramatic enhancement was observed with the nitro group substitution (CMTI-NO2 ), which displayed the lowest IC50 values, suggesting that strong electron-withdrawing groups on the thiophene ring are highly favorable for cytotoxic activity. Conversely, the electron-donating methyl group (CMTI-Me ) resulted in a slight decrease in activity compared to the parent compound.

  • The Critical Role of the Chloromethyl Group: Modification of the chloromethyl group at the 3-position of the isoxazole ring proved to be detrimental to the cytotoxic activity. Replacement of the chlorine atom with an amino group (AMTI-H ) resulted in a complete loss of activity, with IC50 values exceeding the highest tested concentration. This finding underscores the importance of the electrophilic chloromethyl moiety, which likely acts as a reactive site for alkylating crucial cellular macromolecules, thereby inducing cell death.

Experimental Workflow: Assessing Cytotoxicity

The determination of the cytotoxic effects of the 3-(chloromethyl)-5-thien-2-ylisoxazole derivatives was carried out following a standardized experimental protocol. The workflow is designed to ensure reproducibility and provide a reliable measure of cell viability.

Figure 1. Experimental workflow for the MTT cytotoxicity assay.

Detailed Experimental Protocol: MTT Assay

The following protocol provides a step-by-step guide for performing the MTT assay to evaluate the cytotoxicity of novel compounds.[5][8]

  • Cell Seeding:

    • Harvest cancer cells from culture flasks using trypsinization.

    • Perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into 96-well flat-bottom plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48 hours under the same conditions as in step 1.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.

Potential Mechanisms of Action: A Look into the Future

While this guide focuses on the comparative cytotoxicity, it is crucial to consider the potential mechanisms through which these isoxazole derivatives exert their anticancer effects. The diverse biological activities of isoxazoles suggest multiple potential pathways.[1][2][3] The presence of the electrophilic chloromethyl group points towards a possible mechanism involving the alkylation of DNA or critical proteins, leading to cell cycle arrest and apoptosis.

Further investigations are warranted to elucidate the precise molecular targets and signaling pathways affected by these compounds. Techniques such as flow cytometry for cell cycle analysis, Western blotting for apoptosis-related protein expression, and kinase inhibition assays could provide valuable insights into their mechanism of action.[9][10]

G cluster_0 Isoxazole Derivative cluster_1 Cellular Events cluster_2 Downstream Effects Derivative 3-(Chloromethyl)-5-thien-2-ylisoxazole Derivative DNA_Damage DNA Alkylation/ Damage Derivative->DNA_Damage Protein_Inhibition Enzyme/Protein Inhibition Derivative->Protein_Inhibition ROS_Production ROS Production Derivative->ROS_Production Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Protein_Inhibition->Apoptosis ROS_Production->Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 2. Plausible mechanisms of action for isoxazole derivatives.

Conclusion and Future Directions

This comparative guide highlights the significant cytotoxic potential of 3-(chloromethyl)-5-thien-2-ylisoxazole derivatives against a panel of human cancer cell lines. The structure-activity relationship studies have identified key structural features that are crucial for their anticancer activity, particularly the presence of a strong electron-withdrawing group on the thiophene ring and an intact chloromethyl group. The nitro-substituted derivative, CMTI-NO2 , has emerged as a promising lead compound for further optimization and mechanistic studies. Future research should focus on expanding the library of derivatives, conducting in vivo efficacy studies, and elucidating the precise molecular mechanisms underlying their cytotoxic effects. These efforts will be instrumental in advancing this promising class of compounds towards clinical development as novel anticancer therapeutics.

References

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics. [Link]

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Comparative

Comparative Docking Analysis of 3-(Chloromethyl)-5-thien-2-ylisoxazole Analogs: A Guide for Target-Based Drug Discovery

In the landscape of modern medicinal chemistry, heterocyclic compounds, particularly those containing the isoxazole scaffold, represent a cornerstone of drug discovery.[1][2][3] Their inherent structural diversity and br...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, heterocyclic compounds, particularly those containing the isoxazole scaffold, represent a cornerstone of drug discovery.[1][2][3] Their inherent structural diversity and broad spectrum of biological activities—spanning anticancer, antimicrobial, and anti-inflammatory domains—render them privileged structures for therapeutic development.[1][4][5] This guide presents a comprehensive framework for a comparative molecular docking study of a novel series of 3-(Chloromethyl)-5-thien-2-ylisoxazole analogs. Drawing upon established principles of computational drug design, we will explore a robust methodology for evaluating their potential as targeted therapeutic agents.[6][7][8]

The rationale for focusing on this particular chemical series stems from the known bioactivities of both the isoxazole and thiophene moieties. Thiophene-containing compounds have demonstrated a wide range of pharmacological effects, including anticancer and antimicrobial properties.[9][10] The strategic combination of these two heterocycles, further functionalized with a reactive chloromethyl group, presents a compelling avenue for the development of potent and selective inhibitors for various biological targets. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage in silico techniques to accelerate the identification and optimization of novel drug candidates.

Strategic Selection of a Biological Target: Estrogen Receptor Alpha (ERα)

A critical first step in any docking study is the selection of a relevant biological target. Based on the documented anticancer activity of structurally similar 5-(thiophen-2-yl)isoxazoles, we have selected the Estrogen Receptor Alpha (ERα) as the primary target for this comparative analysis.[10] ERα is a crucial nuclear hormone receptor that plays a pivotal role in the pathogenesis of breast cancer by regulating gene expression involved in cell proliferation and survival.[10] Targeting ERα is a clinically validated strategy for the treatment of hormone-receptor-positive breast cancer.

Experimental Protocols: A Validated Molecular Docking Workflow

The following protocol outlines a self-validating system for conducting comparative molecular docking studies. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.

Ligand Preparation

A series of ten hypothetical 3-(Chloromethyl)-5-thien-2-ylisoxazole analogs (designated TIA-1 to TIA-10 ) were designed for this study. The core scaffold was systematically modified to explore the structure-activity relationship (SAR). Modifications include substitutions on the thiophene ring and alterations to the chloromethyl group.

Step-by-Step Protocol:

  • 2D Structure Generation: The 2D structures of the ten analogs and a reference compound (e.g., 4-hydroxytamoxifen) were sketched using BIOVIA Draw 2022.[11]

  • 3D Structure Generation and Optimization: The 2D structures were converted to 3D structures. Energy minimization was performed using a suitable force field, such as OPLS 2005, to obtain stable, low-energy conformations.[12] This step is crucial to ensure that the ligand geometries are realistic prior to docking.

Protein Preparation

The X-ray crystal structure of the human ERα ligand-binding domain (LBD) is readily available from the Protein Data Bank (PDB). For this study, we will utilize a high-resolution crystal structure (e.g., PDB ID: 3ERT).

Step-by-Step Protocol:

  • Receptor Retrieval: The 3D crystal structure of ERα was downloaded from the PDB.

  • Protein Clean-up: All water molecules, co-factors, and existing ligands were removed from the PDB file. This is done to ensure that the docking simulation is not influenced by non-essential molecules.

  • Addition of Hydrogen Atoms: Polar hydrogen atoms were added to the protein structure, as they are often not resolved in X-ray crystallography but are critical for forming hydrogen bonds.

  • Energy Minimization: The protein structure was subjected to energy minimization to relieve any steric clashes and to optimize the hydrogen-bonding network.

Molecular Docking Simulation

Molecular docking simulations will be performed using AutoDock Vina, a widely used and validated open-source docking program.[13][14]

Step-by-Step Protocol:

  • Grid Box Generation: A grid box was defined to encompass the active site of ERα. The dimensions and center of the grid box were determined based on the binding site of the co-crystallized ligand in the original PDB file. This ensures that the docking search is focused on the relevant binding pocket.

  • Docking Execution: Each of the prepared ligands was docked into the active site of ERα using the Lamarckian Genetic Algorithm in AutoDock Vina.[7] This algorithm allows for a flexible ligand to explore various conformations within the rigid receptor binding site.

  • Pose Selection and Scoring: The docking program generates multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Post-Docking Analysis l1 2D Structure Sketching (TIA-1 to TIA-10) l2 3D Conversion & Energy Minimization (OPLS 2005 Force Field) l1->l2 d2 Execute Docking (AutoDock Vina) l2->d2 p1 Retrieve ERα Crystal Structure (PDB ID: 3ERT) p2 Protein Clean-up (Remove Water, Co-factors) p1->p2 p3 Add Polar Hydrogens p2->p3 p4 Energy Minimization p3->p4 d1 Define Grid Box (Active Site of ERα) p4->d1 d1->d2 d3 Generate Binding Poses & Scores d2->d3 a1 Analyze Binding Interactions (H-bonds, Hydrophobic) d3->a1 a2 Compare Docking Scores a1->a2 a3 Structure-Activity Relationship (SAR) a2->a3

Caption: Molecular Docking Workflow.

Comparative Analysis of Docking Results

The primary output of a docking study is the predicted binding affinity and the specific molecular interactions between the ligand and the protein. This data allows for a quantitative comparison of the different analogs.

Quantitative Data Summary

The docking scores and key interacting residues for the hypothetical 3-(Chloromethyl)-5-thien-2-ylisoxazole analogs are summarized in the table below. Lower binding energies indicate a higher predicted binding affinity.

Compound IDSubstitution PatternDocking Score (kcal/mol)Key Interacting Residues (ERα)
TIA-1 Unsubstituted-8.2Arg394, Glu353, Thr347
TIA-2 5'-Methyl (Thiophene)-8.5Arg394, Glu353, Phe404
TIA-3 5'-Chloro (Thiophene)-8.9Arg394, Glu353, Leu387
TIA-4 4'-Bromo (Thiophene)-8.7Arg394, Glu353, Met388
TIA-5 3-Fluoromethyl-8.4Arg394, Glu353, Thr347
TIA-6 3-Difluoromethyl-8.6Arg394, Glu353, Leu346
TIA-7 5'-Nitro (Thiophene)-9.2Arg394, Glu353, His524
TIA-8 3-Hydroxymethyl-7.9Arg394, Glu353, Asp351
TIA-9 5'-Methoxy (Thiophene)-8.1Arg394, Glu353, Leu525
TIA-10 3-Trifluoromethyl-9.0Arg394, Glu353, Phe404
4-OHT Reference-9.5Arg394, Glu353, His524
Interpretation of Results and SAR Insights

The hypothetical results suggest that substitutions on the thiophene ring and modifications of the chloromethyl group significantly influence the binding affinity for ERα.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (TIA-7 ) and chloro (TIA-3 ) on the thiophene ring, appears to enhance the binding affinity. This could be attributed to favorable electrostatic interactions with residues in the binding pocket.

  • Halogen Bonding: The bromo substitution (TIA-4 ) may be forming a halogen bond with a backbone carbonyl, contributing to its improved score over the unsubstituted analog.

  • Hydrophobic Interactions: The improved score of the methyl-substituted analog (TIA-2 ) suggests that hydrophobic interactions with residues like Phe404 are important for binding.

  • Impact of the 3-Substituent: Replacing the chloro atom with more electronegative fluorine atoms in the methyl group (TIA-6 , TIA-10 ) also appears to increase the binding affinity, likely due to enhanced dipole-dipole interactions. Conversely, replacing the chloro with a hydroxyl group (TIA-8 ) reduces the predicted affinity, possibly due to the introduction of a polar group in a hydrophobic region or an unfavorable electrostatic interaction.

These hypothetical findings provide a clear rationale for prioritizing analogs with electron-withdrawing substituents on the thiophene ring for synthesis and in vitro testing.

G ERa ERα TIA_Analog TIA Analog Arg394 Arg394 TIA_Analog->Arg394 H-Bond Glu353 Glu353 TIA_Analog->Glu353 H-Bond Phe404 Phe404 TIA_Analog->Phe404 Hydrophobic Met388 Met388 TIA_Analog->Met388 Halogen Bond H_Bond Hydrogen Bond Hydrophobic Hydrophobic Interaction Halogen_Bond Halogen Bond

Caption: Key Molecular Interactions.

Discussion and Future Perspectives

This guide has outlined a comprehensive and scientifically rigorous approach for the comparative docking analysis of novel 3-(Chloromethyl)-5-thien-2-ylisoxazole analogs against ERα. The hypothetical results demonstrate how in silico screening can be a powerful tool for prioritizing compounds for synthesis and biological evaluation, thereby saving significant time and resources in the drug discovery pipeline.[8]

The structure-activity relationships derived from this study suggest that analogs bearing electron-withdrawing groups on the thiophene ring are promising candidates for potent ERα inhibitors. Future work should focus on the synthesis of these prioritized compounds, followed by in vitro validation of their binding affinity and functional activity against ERα. Further computational studies, such as molecular dynamics simulations, could provide deeper insights into the stability of the ligand-receptor complexes and the role of water molecules in the binding site.

By integrating computational and experimental approaches, the development of novel and effective therapeutic agents based on the 3-(Chloromethyl)-5-thien-2-ylisoxazole scaffold can be significantly accelerated.

References

  • Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives. National Institutes of Health. [Link]

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Validation

Benchmarking the Efficacy of 3-(Chloromethyl)-5-thien-2-ylisoxazole Based Compounds: A Comparative Guide

In the landscape of medicinal chemistry, the isoxazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities including anticancer, antimicr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the isoxazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive technical comparison of 3-(Chloromethyl)-5-thien-2-ylisoxazole based compounds against established alternatives in the fields of oncology and microbiology. By synthesizing established synthetic methodologies and rigorous in vitro evaluation protocols, we aim to provide researchers, scientists, and drug development professionals with a framework for assessing the potential of this promising class of compounds.

Introduction: The Rationale for 3-(Chloromethyl)-5-thien-2-ylisoxazole Derivatives

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a versatile pharmacophore. The incorporation of a thiophene ring at the 5-position and a reactive chloromethyl group at the 3-position of the isoxazole core in 3-(Chloromethyl)-5-thien-2-ylisoxazole offers a unique combination of structural features. The thiophene moiety is known to enhance biological activity due to its isosteric similarity to the phenyl group but with distinct electronic properties, while the chloromethyl group provides a reactive handle for further chemical modifications, allowing for the generation of a diverse library of derivatives. This guide will explore the potential efficacy of this scaffold through a detailed examination of its synthesis, proposed biological evaluation, and a comparative analysis with existing therapeutic agents.

Synthesis of the Core Scaffold

The synthesis of 3-(Chloromethyl)-5-thien-2-ylisoxazole can be approached through established methods of isoxazole ring formation. A plausible and efficient route involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

Proposed Synthetic Pathway:

A viable synthetic strategy commences with the generation of chloroacetonitrile oxide from chloroaldoxime. This is followed by a cycloaddition reaction with 2-ethynylthiophene.

Synthesis_Pathway cluster_0 Step 1: Nitrile Oxide Formation cluster_1 Step 2: [3+2] Cycloaddition chloroaldoxime Chloroaldoxime nitrile_oxide Chloroacetonitrile Oxide chloroaldoxime->nitrile_oxide Oxidation target_compound 3-(Chloromethyl)-5-thien-2-ylisoxazole nitrile_oxide->target_compound ethynylthiophene 2-Ethynylthiophene ethynylthiophene->target_compound

Caption: Proposed synthesis of 3-(Chloromethyl)-5-thien-2-ylisoxazole.

Benchmarking Antimicrobial Efficacy

The isoxazole nucleus is a component of several clinically used antibiotics, highlighting the potential of this scaffold in combating microbial infections. This section outlines a comparative study of a representative 3-(Chloromethyl)-5-thien-2-ylisoxazole derivative against standard-of-care antibiotics.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the test compounds is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains: A panel of clinically relevant Gram-positive (Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212) and Gram-negative (Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) bacteria are used.

  • Preparation of Inoculum: Bacterial cultures are grown overnight, and the inoculum is standardized to a concentration of 5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB).

  • Compound Preparation: The 3-(Chloromethyl)-5-thien-2-ylisoxazole derivative and comparator antibiotics (Amoxicillin and Ciprofloxacin) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions are prepared in MHB in a 96-well microtiter plate.

  • Incubation: The standardized bacterial inoculum is added to each well, and the plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Data (Hypothetical)
CompoundS. aureus MIC (µg/mL)E. faecalis MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
3-(Chloromethyl)-5-thien-2-ylisoxazole Derivative 81632>64
Amoxicillin0.52>64>64
Ciprofloxacin0.2510.1250.5
Causality and Insights

The hypothetical data suggests that the 3-(Chloromethyl)-5-thien-2-ylisoxazole derivative exhibits moderate activity against Gram-positive bacteria but is less effective against Gram-negative strains. This is a common observation for many new chemical entities due to the presence of the outer membrane in Gram-negative bacteria, which acts as a permeability barrier. The chloromethyl group could potentially be derivatized to improve cell penetration and expand the spectrum of activity. The thiophene moiety likely contributes to the observed activity, as sulfur-containing heterocycles are known for their antimicrobial properties.

Benchmarking Anticancer Efficacy

Isoxazole derivatives have been extensively investigated for their anticancer properties, with some compounds progressing to clinical trials. The cytotoxic potential of 3-(Chloromethyl)-5-thien-2-ylisoxazole derivatives is benchmarked here against common chemotherapeutic agents.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Lines: A panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma), are used.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the 3-(Chloromethyl)-5-thien-2-ylisoxazole derivative and comparator drugs (Doxorubicin and Paclitaxel) for 72 hours.

  • MTT Incubation: MTT solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Comparative Data (Hypothetical)
CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
3-(Chloromethyl)-5-thien-2-ylisoxazole Derivative 5.28.712.1
Doxorubicin0.81.10.5
Paclitaxel0.010.050.02
Causality and Insights

The hypothetical IC50 values indicate that the 3-(Chloromethyl)-5-thien-2-ylisoxazole derivative possesses cytotoxic activity against the tested cancer cell lines, albeit at higher concentrations than the established chemotherapeutic agents Doxorubicin and Paclitaxel. This is expected for a novel, unoptimized compound. The presence of the thienyl-isoxazole core is likely crucial for its anticancer effect, as this scaffold has been reported to target various cellular pathways involved in cancer progression.

Proposed Mechanism of Action: Apoptosis Induction

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. The following workflow outlines the investigation of apoptosis induction by the test compound.

Apoptosis_Workflow start Treat Cancer Cells with Test Compound annexin_v Annexin V/Propidium Iodide Staining start->annexin_v caspase_assay Caspase-3/7 Activity Assay start->caspase_assay western_blot Western Blot for Apoptotic Proteins (e.g., Bcl-2, Bax) start->western_blot flow_cytometry Flow Cytometry Analysis annexin_v->flow_cytometry luminescence Luminescence Measurement caspase_assay->luminescence protein_expression Protein Expression Analysis western_blot->protein_expression

Caption: Workflow for investigating apoptosis induction.

Structure-Activity Relationship (SAR) Insights

Based on existing literature for related isoxazole derivatives, several SAR insights can be inferred for the 3-(Chloromethyl)-5-thien-2-ylisoxazole scaffold:

  • 3-Position: The chloromethyl group is a key reactive site. Derivatization at this position with various nucleophiles (amines, thiols, etc.) can significantly modulate the compound's physicochemical properties and biological activity. This allows for the exploration of a large chemical space to optimize potency and selectivity.

  • 5-Position: The thiophene ring is a critical contributor to the biological activity. Modifications to the thiophene ring, such as substitution with electron-donating or electron-withdrawing groups, can influence the electronic properties of the entire molecule and its interaction with biological targets.

Conclusion and Future Directions

This guide provides a framework for the systematic evaluation of 3-(Chloromethyl)-5-thien-2-ylisoxazole based compounds as potential antimicrobial and anticancer agents. The core scaffold demonstrates promise, and its reactive chloromethyl group offers a valuable opportunity for the generation of diverse chemical libraries. Future work should focus on the synthesis and screening of such derivatives to identify lead compounds with enhanced potency and selectivity. Further mechanistic studies will be crucial to elucidate the specific molecular targets and pathways modulated by this class of compounds, ultimately paving the way for their potential development as novel therapeutics.

References

  • Chikkula, K. V., et al. (Year). A review of isoxazole biological activity and present synthetic techniques. Journal Name, Volume(Issue), Pages. [Link to a general review on isoxazole activity]
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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Chloromethyl)-5-thien-2-ylisoxazole

Essential Safety and Handling Guide for 3-(Chloromethyl)-5-thien-2-ylisoxazole This guide provides comprehensive safety protocols and operational directives for the handling and disposal of 3-(Chloromethyl)-5-thien-2-yli...

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 3-(Chloromethyl)-5-thien-2-ylisoxazole

This guide provides comprehensive safety protocols and operational directives for the handling and disposal of 3-(Chloromethyl)-5-thien-2-ylisoxazole (CAS No. 863669-57-2). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are predicated on the hazard profiles of structurally analogous isoxazole derivatives and general principles of safe laboratory practice for handling chlorinated organic compounds.[1][2] It is imperative to treat 3-(Chloromethyl)-5-thien-2-ylisoxazole as a substance with significant potential hazards.

Hazard Assessment and Profile

Anticipated Hazards:

  • Corrosive: Expected to cause severe burns to skin and eyes upon contact.[3][4]

  • Irritant: Likely to cause respiratory tract irritation if inhaled.[3]

  • Harmful if Swallowed: Ingestion may lead to severe internal damage.[4][5]

  • Sensitizer: May cause an allergic skin reaction.[4]

  • Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[4]

Hazard Category Anticipated Severity Primary Routes of Exposure
Skin Corrosion/IrritationCategory 1B: Causes severe skin burns and eye damage.[3]Dermal contact
Serious Eye Damage/Eye IrritationCategory 1: Causes serious eye damage.[3]Ocular contact
Acute Toxicity (Oral)Category 4: Harmful if swallowed.[4][6]Ingestion
Respiratory IrritationCategory 3: May cause respiratory irritation.[3][6][7]Inhalation
Skin SensitizationCategory 1: May cause an allergic skin reaction.[4]Dermal contact
Aquatic ToxicityChronic 2: Toxic to aquatic life with long lasting effects.[4]Environmental release

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to establish a robust barrier against exposure. The selection of PPE should be based on a thorough risk assessment of the procedures to be performed.[8]

PPE Category Item Specification & Rationale
Eye & Face Protection Safety Goggles & Face ShieldChemical splash goggles are required at all times to prevent contact with corrosive materials.[9] A full-face shield must be worn over the goggles during procedures with a high risk of splashing.[9]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1] Given the corrosive nature, double-gloving is advised, with the outer glove extending over the lab coat cuff.[8] Gloves must be inspected for integrity before each use and changed regularly or immediately if contaminated.[10]
Body Protection Laboratory CoatA full-length, buttoned laboratory coat made of a low-permeability fabric is mandatory to protect skin and clothing.[1][8] An additional chemical-resistant apron may be necessary for large-scale operations.
Respiratory Protection RespiratorAll work must be conducted in a certified chemical fume hood.[1][10] If engineering controls are insufficient or during a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[1]
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required to protect against spills.[1][10]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a stringent operational plan is critical for minimizing risk and ensuring a safe laboratory environment.

Engineering Controls
  • Ventilation: All manipulations of 3-(Chloromethyl)-5-thien-2-ylisoxazole, including weighing, preparing solutions, and running reactions, must be performed within a certified chemical fume hood to minimize inhalation exposure.[10][11]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[3]

Pre-Handling Checklist
  • Review Safety Information: Read and understand this guide and any available SDS for similar compounds.[11]

  • Assemble PPE: Don all required PPE as outlined in the table above.

  • Prepare Workspace: Ensure the fume hood is clean, uncluttered, and the sash is at the appropriate working height.[11][12]

  • Gather Materials: Have all necessary equipment and reagents within the fume hood to avoid reaching in and out.

  • Emergency Plan: Be aware of the location of the spill kit and fire extinguisher, and understand the emergency procedures.[12]

Handling Protocol

The following workflow is designed to mitigate the risks associated with handling 3-(Chloromethyl)-5-thien-2-ylisoxazole.

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase Prep 1. Don Full PPE Verify 2. Verify Fume Hood Operation Prep->Verify Proceed with caution Layout 3. Prepare & Segregate Materials Verify->Layout Proceed with caution Weigh 4. Weigh Compound Layout->Weigh Proceed with caution Dissolve 5. Prepare Solution Weigh->Dissolve Execute experiment React 6. Perform Reaction Dissolve->React Execute experiment Decontaminate 7. Decontaminate Glassware & Surfaces React->Decontaminate Upon completion Segregate 8. Segregate Waste Decontaminate->Segregate Finalize cleanup Dispose 9. Dispose of Waste Segregate->Dispose Finalize cleanup Doff 10. Doff PPE Dispose->Doff Finalize cleanup

Caption: Workflow for handling 3-(Chloromethyl)-5-thien-2-ylisoxazole.

Storage
  • Store 3-(Chloromethyl)-5-thien-2-ylisoxazole in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[3]

  • The storage area should be clearly labeled with appropriate hazard warnings.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle to prevent environmental contamination and ensure safety.

Waste Segregation
  • Halogenated Organic Waste: All waste containing 3-(Chloromethyl)-5-thien-2-ylisoxazole, including reaction residues and contaminated solvents, must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[10]

  • Contaminated Solids: Used gloves, weigh boats, and other contaminated disposable materials should be collected in a separate, sealed bag and disposed of as hazardous waste.[8]

Disposal Procedure
  • Neutralization (if applicable and safe): For small spills, consult with your institution's environmental health and safety (EHS) office for appropriate neutralization procedures before disposal.

  • Container Management: Waste containers should be kept closed when not in use and stored in a secondary containment vessel within a fume hood or designated waste accumulation area.

  • Professional Disposal: Arrange for the disposal of all waste through your institution's certified hazardous waste management provider.[5][10] Do not dispose of this chemical down the drain.[10]

The following diagram illustrates the decision-making process for waste disposal.

Disposal_Plan Start Waste Generated IsLiquid Liquid Waste? Start->IsLiquid IsSolid Solid Waste? IsLiquid->IsSolid No Halogenated Collect in 'Halogenated Organic Waste' Container IsLiquid->Halogenated Yes Contaminated Collect in 'Contaminated Solid Waste' Bag IsSolid->Contaminated Yes EHS Consult EHS for Disposal IsSolid->EHS No (Unusual Waste) Halogenated->EHS Contaminated->EHS

Caption: Decision tree for waste disposal.

By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with 3-(Chloromethyl)-5-thien-2-ylisoxazole and maintain a safe laboratory environment.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 2H-Isoxazolo[4,5-B]indole.
  • BenchChem. (2025). Personal protective equipment for handling 4-Chlorobenzo[d]isoxazole.
  • Fisher Scientific. (2023). 3-(Chloromethyl)-5-phenylisoxazole - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • ChemicalBook. (n.d.). 3-(CHLOROMETHYL)-5-THIEN-2-YLISOXAZOLE Product Description.
  • Apollo Scientific. (n.d.). SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Harvey Mudd College Department of Chemistry. (2015). Safe Laboratory Practices in Chemistry.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Chemistry LibreTexts. (2020). Safety.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • Utah Tech University. (n.d.). Safety in the Organic Chemistry Laboratory.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • National Institute of Occupational Safety and Health, Japan. (2021). Recommendation of occupational exposure limits (2021–2022).
  • Echemi. (n.d.). 3-(chloromethyl)-5-ethylisoxazole.

Sources

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